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  • Product: Methyl 2-(chloromethyl)pyridine-4-carboxylate
  • CAS: 125104-36-1

Core Science & Biosynthesis

Foundational

chemical structure of methyl 2-(chloromethyl)isonicotinate

An In-Depth Technical Guide to Methyl 2-(chloromethyl)isonicotinate: Synthesis, Reactivity, and Applications in Drug Discovery Introduction Methyl 2-(chloromethyl)isonicotinate is a pivotal heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2-(chloromethyl)isonicotinate: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

Methyl 2-(chloromethyl)isonicotinate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. As a substituted pyridine derivative, it features a unique combination of functional groups: an isonicotinate core, a reactive chloromethyl group, and a methyl ester. This specific arrangement renders it an exceptionally versatile intermediate for constructing complex molecular architectures. Its significance is particularly pronounced in the field of drug discovery, where it serves as a key precursor for the synthesis of novel therapeutic agents. Notably, it has been identified as a crucial starting material for phenanthroimidazole derivatives that act as Toll-like receptor (TLR) agonists, highlighting its potential in the development of immunomodulatory therapies for cancer and autoimmune diseases.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of methyl 2-(chloromethyl)isonicotinate. It delves into its fundamental physicochemical properties, details validated synthetic methodologies with mechanistic insights, explores its reactivity profile, and outlines critical safety and handling protocols.

Part 1: Physicochemical Properties and Structural Analysis

The utility of methyl 2-(chloromethyl)isonicotinate in synthesis is directly linked to its distinct structural features and physical properties. The molecule is most commonly supplied and used as its hydrochloride salt to improve stability and handling.[2]

Structural Features

The core of the molecule is a pyridine ring substituted at the 4-position with a methyl carboxylate group (an isonicotinate). At the 2-position, a chloromethyl group (-CH₂Cl) serves as the primary site of reactivity. The electron-withdrawing character of both the pyridine ring nitrogen and the ester group at the C4 position significantly influences the molecule's electronic properties. This induction enhances the electrophilicity of the carbon atom in the chloromethyl group, making it highly susceptible to nucleophilic attack—a cornerstone of its synthetic value.[3]

Caption: Key structural elements of methyl 2-(chloromethyl)isonicotinate.
Physicochemical Data

The properties of the commonly used hydrochloride salt are summarized below for quick reference.

PropertyValueReference(s)
IUPAC Name methyl 2-(chloromethyl)pyridine-4-carboxylate hydrochloride[4]
Synonym(s) methyl 2-(chloromethyl)isonicotinate hydrochloride[2]
CAS Number 125398-17-6[2][4][5]
Molecular Formula C₈H₉Cl₂NO₂[4]
Molecular Weight 222.07 g/mol [4]
Appearance Solid, Yellow Powder[2][4]
Purity Typically ≥97%[2][4]
Storage Conditions Store in freezer (-20°C) or under refrigeration (0-8°C), under inert atmosphere, keep dry.[2][4]
SMILES COC(=O)C1=CC=NC(CCl)=C1.[H]Cl[4]

Part 2: Synthesis Methodologies

The synthesis of methyl 2-(chloromethyl)isonicotinate is a critical process, as its purity and availability directly impact subsequent drug discovery efforts. The most well-documented and reliable method proceeds via the N-oxidation of the corresponding methyl-substituted precursor, followed by a chlorination/rearrangement step.

Method: Chlorination via N-Oxide Intermediate

This synthetic strategy is often preferred over direct free-radical chlorination of the methyl group because it offers greater control and regioselectivity, minimizing the formation of di- and tri-chlorinated byproducts. The activation of the pyridine ring via N-oxide formation is a classic and effective tactic in pyridine chemistry.

G start Methyl 2-methylisonicotinate (Starting Material) step1 Step 1: N-Oxidation start->step1 intermediate N-Oxide Intermediate step1->intermediate reagent1 m-CPBA Dichloromethane (DCM) Room Temperature reagent1->step1 step2 Step 2: Chlorination & Rearrangement intermediate->step2 product Methyl 2-(chloromethyl)isonicotinate (Crude Product) step2->product reagent2 Phosphorus Oxychloride (POCl₃) Reflux reagent2->step2 purification Purification product->purification final Pure Product purification->final reagent3 Aqueous Workup (NaHCO₃/Na₂CO₃) Extraction (EtOAc) Column Chromatography reagent3->purification

Caption: Synthetic workflow for methyl 2-(chloromethyl)isonicotinate.

Expertise & Causality:

  • Step 1 (N-Oxidation): The synthesis begins with the oxidation of the pyridine nitrogen in methyl 2-methylisonicotinate using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide is crucial. It activates the C2-methyl group by making its protons more acidic and facilitates the subsequent rearrangement reaction. Dichloromethane is a common solvent as it is relatively inert and effectively solubilizes the reactants.[1]

  • Step 2 (Chlorination): The N-oxide intermediate is then treated with phosphorus oxychloride (POCl₃) and heated. This step accomplishes the chlorination. The mechanism involves the attack of the N-oxide oxygen onto the phosphorus atom of POCl₃, creating a highly reactive intermediate. A subsequent intramolecular rearrangement and chloride attack leads to the formation of the desired 2-(chloromethyl) product.[1][6] The reaction is heated to reflux to provide the necessary activation energy for the rearrangement.

  • Workup & Purification: The reaction is quenched by carefully pouring it into ice water and neutralizing with a base like sodium carbonate. This step neutralizes the acidic byproducts and allows for extraction of the organic product into a solvent like ethyl acetate. Finally, flash column chromatography is employed to separate the target compound from any unreacted starting material or side products, yielding the pure orange oil.[1]

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[1][7] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: N-Oxidation of Methyl 2-methylisonicotinate

  • To a 250 mL round-bottom flask, add methyl 2-methylisonicotinate (10.0 g, 66.2 mmol) and dichloromethane (140 mL).

  • Stir the solution at room temperature and add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 16.3 g, 94.5 mmol) portion-wise, monitoring for any exotherm.

  • Stir the resulting mixture at room temperature overnight.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is between 7 and 8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-oxide intermediate, which can be used in the next step without further purification.

Step 2: Chlorination and Purification

  • Place the crude N-oxide intermediate into a round-bottom flask and add phosphorus oxychloride (60 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux, stirring for 4 hours.

  • Allow the reaction to cool to room temperature and then carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Very slowly and cautiously, pour the residue into a beaker containing crushed ice, with stirring.

  • Neutralize the acidic aqueous solution to a weakly alkaline pH by the slow addition of solid sodium carbonate.

  • Extract the product from the aqueous layer with ethyl acetate (3 x 60 mL).

  • Combine the organic extracts, wash with saturated brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 0% to 30%) to afford pure methyl 2-(chloromethyl)isonicotinate as an orange oil (Reported Yield: ~16%).[1]

Part 3: Reactivity Profile and Synthetic Utility

The synthetic power of methyl 2-(chloromethyl)isonicotinate stems from the high reactivity of the chloromethyl group as an electrophile in nucleophilic substitution reactions. This functionality makes it an excellent agent for introducing the methyl isonicotinate scaffold into larger molecules.

Core Reactivity: Nucleophilic Substitution (Sₙ2)

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The carbon of the chloromethyl group is sterically unhindered and is rendered highly electrophilic by the adjacent pyridine ring. A nucleophile (Nu⁻) performs a backside attack on this carbon, leading to a transition state where the nucleophile is forming a new bond as the chloride ion is simultaneously displaced. This occurs in a single, concerted step.[3]

Caption: General Sₙ2 mechanism on the 2-(chloromethyl)pyridine core.
Applications in Synthesis

This reliable reactivity makes the compound a go-to reagent for various transformations:

  • N-Alkylation: Reaction with primary and secondary amines is one of its most important applications. This reaction forms 2-(aminomethyl)pyridine derivatives, which are common substructures in pharmacologically active molecules. The reaction typically requires a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated.[3]

  • O-Alkylation: Alcohols and phenols can act as nucleophiles to displace the chloride, forming ether linkages.

  • S-Alkylation: Thiols readily react to form thioethers, a common linkage in various bioactive compounds.

  • C-Alkylation: Soft carbon nucleophiles, such as enolates or carbanions, can be used to form new carbon-carbon bonds.

General Protocol for N-Alkylation with an Amine

  • Dissolve methyl 2-(chloromethyl)isonicotinate (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile).

  • Add the desired amine nucleophile (1.0–1.2 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Part 4: Handling, Storage, and Safety

Due to its reactivity and potential toxicity, methyl 2-(chloromethyl)isonicotinate hydrochloride must be handled with care. It is classified as an irritant and is harmful if swallowed.

Hazard TypeGHS StatementPrecautionary Code(s)
Acute Toxicity H302: Harmful if swallowedP264, P270, P301+P330+P331
Skin Corrosion H314: Causes severe skin burns and eye damageP260, P280, P301+P330+P331
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340

Data sourced from MilliporeSigma.

Safe Laboratory Practices
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[8]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Keep containers tightly sealed when not in use.[9]

  • Spills: In case of a small spill, decontaminate the area by carefully sweeping up the solid material and placing it in a sealed container for chemical waste disposal. Avoid generating dust.[9] Do not use water to clean up spills, as the compound is reactive.

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Storage and Stability

To maintain its integrity and reactivity, methyl 2-(chloromethyl)isonicotinate hydrochloride should be stored in a tightly sealed container in a freezer (-20°C is recommended) or under refrigeration.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to protect it from moisture and air, which could potentially hydrolyze the ester or react with the chloromethyl group over time.

Conclusion

Methyl 2-(chloromethyl)isonicotinate is a high-value, reactive intermediate whose utility in pharmaceutical and chemical research cannot be overstated. Its well-defined structure, predictable Sₙ2 reactivity, and established synthetic routes make it an indispensable tool for medicinal chemists. By understanding its properties, mastering its synthesis, and adhering to strict safety protocols, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

  • Bloem (2020). METHYL 2-(CHLOROMETHYL)NICOTINATE - Chemical Profile.
  • AIFCHEM (An XtalPi company). Methyl 2-(chloromethyl)isonicotinate hydrochloride | 125398-17-6.
  • BLD Pharm. 125398-17-6|Methyl 2-(chloromethyl)isonicotinate hydrochloride.
  • BLD Pharm. 1028320-02-6|Methyl 2-chloro-6-(chloromethyl)isonicotinate.
  • AChemBlock. methyl 2-(chloromethyl)isonicotinate hydrochloride 97% | CAS: 125398-17-6.
  • Chem-Impex. Methyl 2-chloronicotinate.
  • MilliporeSigma. Methyl 2-(chloromethyl)isonicotinate hydrochloride | 125398-17-6.
  • Google Patents. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
  • Apollo Scientific. Methyl 2-chloroisonicotinate - Safety Data Sheet.
  • BenchChem. An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • BenchChem. An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate.
  • ChemicalBook. Methyl isonicotinate - Safety Data Sheet.
  • Wikipedia. 2-Chloromethylpyridine. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Methyl isonicotinate.

Sources

Exploratory

methyl 2-(chloromethyl)pyridine-4-carboxylate molecular weight and formula

This technical guide details the physicochemical properties, synthesis, and applications of Methyl 2-(chloromethyl)pyridine-4-carboxylate , a critical heterocyclic building block in medicinal chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and applications of Methyl 2-(chloromethyl)pyridine-4-carboxylate , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

Methyl 2-(chloromethyl)pyridine-4-carboxylate (also known as Methyl 2-(chloromethyl)isonicotinate) is a bifunctional pyridine scaffold characterized by an electrophilic chloromethyl group at the C2 position and a methyl ester at the C4 position. This dual functionality makes it a high-value intermediate for "fragment-based drug discovery" (FBDD). The C2-chloromethyl moiety serves as a reactive handle for nucleophilic substitution (SN2) with amines or thiols, while the C4-ester allows for subsequent hydrolysis or amidation, facilitating the construction of complex bioactive molecules such as kinase inhibitors and muscarinic agonists.

Chemical Identity & Physicochemical Profile

Accurate stoichiometry in synthesis requires distinguishing between the free base and the commercially prevalent hydrochloride salt.

Molecular Specifications
PropertyData
IUPAC Name Methyl 2-(chloromethyl)pyridine-4-carboxylate
Common Name Methyl 2-(chloromethyl)isonicotinate
CAS Number (HCl Salt) 125398-17-6
CAS Number (Free Base) 146250-89-9
Molecular Formula C₈H₈ClNO₂
Molecular Weight (Free Base) 185.61 g/mol
Molecular Weight (HCl Salt) 222.07 g/mol
Physical State White to off-white solid (typically)
Solubility Soluble in DCM, DMSO, Methanol; limited water solubility (free base)
Structural Descriptors
  • SMILES: COC(=O)C1=CC(=NC=C1)CCl

  • InChI Key: HHNGBEJGNFNNDX-UHFFFAOYSA-N

Synthetic Methodology

While radical chlorination of 2-methylisonicotinate is possible, it often yields difficult-to-separate mixtures. The deoxychlorination of hydroxymethyl precursors is the preferred "field-proven" route for high-purity applications, minimizing side reactions.

Validated Synthesis Protocol

Reaction: Conversion of Methyl 2-(hydroxymethyl)isonicotinate to Methyl 2-(chloromethyl)isonicotinate using Thionyl Chloride (


).
Reagents & Materials:
  • Precursor: Methyl 2-(hydroxymethyl)isonicotinate (1.0 equiv).

  • Reagent: Thionyl Chloride (

    
    ) (1.5–2.0 equiv).
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Catalyst: DMF (Catalytic drops, optional to form Vilsmeier-Haack intermediate).

Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add Methyl 2-(hydroxymethyl)isonicotinate dissolved in anhydrous DCM.
    
  • Addition: Cool the system to 0°C. Add

    
     dropwise via a pressure-equalizing addition funnel to control exotherm and 
    
    
    
    gas evolution.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Note: The hydroxyl group is converted to a chlorosulfite intermediate, which collapses to the alkyl chloride.

  • Workup (Critical for Stability):

    • Concentrate the reaction mixture in vacuo to remove excess

      
       and solvent.
      
    • Caution: The product is often isolated as the hydrochloride salt. If the free base is required, partition the residue between DCM and saturated

      
       (aq) at 0°C. Rapidly separate and dry over 
      
      
      
      to prevent hydrolysis of the chloromethyl group.
  • Purification: Recrystallization from Hexane/EtOAc or flash column chromatography (if necessary).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from precursor to functionalized scaffold.

SynthesisPath Start Methyl 2-(hydroxymethyl) isonicotinate Inter Intermediate: Chlorosulfite Species Start->Inter Nucleophilic Attack Reagent Thionyl Chloride (SOCl2) + DCM Reagent->Inter Product Product: Methyl 2-(chloromethyl) isonicotinate HCl Inter->Product SNi/SN2 Substitution (-SO2) Workup Neutralization (Sat. NaHCO3) Product->Workup Optional Desalting Final Free Base: Methyl 2-(chloromethyl) pyridine-4-carboxylate Workup->Final Isolation

Figure 1: Deoxychlorination pathway converting the hydroxymethyl precursor to the chloromethyl target.

Applications in Drug Discovery

This compound acts as a "linchpin" scaffold. Its value lies in the orthogonal reactivity of its two functional groups.

Nucleophilic Substitution (SN2)

The chloromethyl group at C2 is highly activated due to the electron-withdrawing nature of the pyridine ring.

  • Reaction:

    
     + Scaffold 
    
    
    
    
    
    -Pyridine-Ester.
  • Utility: Used to attach solubilizing groups (e.g., morpholine, piperazine) or pharmacophores (e.g., benzylamines) to the pyridine core.

Ester Transformations

The C4-methyl ester is less reactive than the chloromethyl group, allowing for sequential functionalization.

  • Hydrolysis: Yields 2-(chloromethyl)isonicotinic acid.

  • Amidation: Reaction with amines (catalyzed by

    
     or TBD) yields amide-linked inhibitors.
    

Safety & Handling (MSDS Highlights)

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive).

    • H302: Harmful if swallowed.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling Protocol:

    • Always handle in a fume hood.

    • Wear chemical-resistant gloves (Nitrile) and safety goggles.

    • Storage: Store at -20°C under inert atmosphere (

      
       or Ar). Moisture sensitive (hydrolysis of 
      
      
      
      to
      
      
      ).

References

  • Sigma-Aldrich. (2024). Methyl 2-(chloromethyl)isonicotinate hydrochloride Product Sheet. Link

  • PubChem. (2024).[2] Compound Summary: Methyl 2-(chloromethyl)pyridine-4-carboxylate. National Library of Medicine. Link

  • ChemicalBook. (2024). Methyl 2-(chloromethyl)isonicotinate HCl Properties and Synthesis. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Foundational

Technical Whitepaper: 2-(Chloromethyl)pyridine-4-carboxylic Acid Methyl Ester

A Versatile Bifunctional Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery Executive Summary 2-(Chloromethyl)pyridine-4-carboxylic acid methyl ester (also known as Methyl 2-(chloromethyl)isonicotinate) i...

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Bifunctional Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery

Executive Summary

2-(Chloromethyl)pyridine-4-carboxylic acid methyl ester (also known as Methyl 2-(chloromethyl)isonicotinate) is a high-value heterocyclic building block characterized by its dual electrophilic centers: a highly reactive benzylic-like alkyl chloride and a tunable methyl ester.[1] This bifunctional nature makes it a critical "lynchpin" scaffold in drug discovery, enabling the rapid assembly of complex pharmacophores. This guide details its physicochemical properties, validated synthetic protocols, reactivity profiles, and safety considerations for laboratory handling.

Physicochemical Profile

PropertyData
IUPAC Name Methyl 2-(chloromethyl)pyridine-4-carboxylate
Common Name Methyl 2-(chloromethyl)isonicotinate
CAS Number 125104-36-1 (Free Base) / 125398-17-6 (HCl Salt)
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance Orange/brown oil (Free Base) or Off-white solid (HCl Salt)
Solubility Soluble in DCM, CHCl₃, DMSO, MeOH; slightly soluble in water (decomposes slowly)
Storage Inert atmosphere (Ar/N₂), < -20°C. Moisture sensitive.[1][2][3]
Hazards Corrosive (H314), Causes severe skin burns and eye damage.

Synthetic Methodologies

The synthesis of this scaffold typically proceeds via two primary routes.[4][5] The N-Oxide Rearrangement Route is preferred for large-scale preparation from inexpensive starting materials, while the Dehydroxychlorination Route is used when the alcohol precursor is available.

Route A: The Boekelheide Rearrangement Sequence

This route utilizes the commercially available methyl 2-methylisonicotinate. It involves N-oxidation followed by a rearrangement-chlorination cascade.

Step 1: N-Oxidation

  • Reagents: Methyl 2-methylisonicotinate, m-CPBA (1.5 equiv), DCM.

  • Protocol: Dissolve the starting ester in DCM. Add m-CPBA portion-wise at 0°C. Stir at RT for 16h. Wash with sat.[5] NaHCO₃ to remove m-chlorobenzoic acid. Dry and concentrate to yield the N-oxide.

Step 2: Chlorination/Rearrangement [6]

  • Reagents: POCl₃ (Phosphorus oxychloride), TEA (optional), Toluene or neat.

  • Protocol: The N-oxide is treated with POCl₃ (excess) under reflux (approx. 80-100°C).

  • Mechanism: The N-oxide oxygen attacks the phosphorus, creating an activated intermediate. A chloride ion then attacks the alpha-methyl position (via an anhydrobase intermediate), effecting a Boekelheide-type rearrangement to yield the chloromethyl product.

  • Workup: Critical Safety Step. Remove excess POCl₃ under vacuum. Quench residue carefully with ice/sat.[5] Na₂CO₃.[5] Extract with EtOAc.[5][7]

Route B: Dehydroxychlorination
  • Precursor: Methyl 2-(hydroxymethyl)isonicotinate.

  • Reagents: SOCl₂ (Thionyl chloride), CHCl₃ or DCM, catalytic DMF.

  • Protocol: Dissolve alcohol in dry CHCl₃. Add SOCl₂ dropwise at 0°C. Reflux for 2-4 hours. Evaporate solvent and excess SOCl₂ to yield the hydrochloride salt quantitatively.

Visualization: Synthetic Pathways[5][6]

Synthesis Start Methyl 2-methylisonicotinate NOxide Intermediate: N-Oxide Start->NOxide m-CPBA, DCM (Oxidation) Product TARGET: Methyl 2-(chloromethyl) isonicotinate NOxide->Product POCl3, Reflux (Boekelheide) Alcohol Methyl 2-(hydroxymethyl) isonicotinate Alcohol->Product SOCl2, CHCl3 (Substitution)

Figure 1: Two primary synthetic pathways. Route A (top) utilizes the Boekelheide rearrangement; Route B (bottom) utilizes direct nucleophilic substitution.

Reactivity & Applications in Drug Discovery[9]

This compound is a divergent intermediate . Its value lies in the ability to selectively functionalize the chloromethyl group without disturbing the ester, or vice versa, allowing for the construction of heterobifunctional ligands.

The "Lynchpin" Strategy

In fragment-based drug design (FBDD), this scaffold serves as a linker.

  • SN2 Displacement (C2 Position): The chloromethyl group is highly susceptible to nucleophilic attack by amines (primary/secondary), thiols, and alkoxides.

    • Application: Introduction of solubilizing groups (e.g., morpholine, piperazine) or pharmacophores (e.g., benzylamines).

  • Ester Transformation (C4 Position): The methyl ester can be hydrolyzed to the acid (for coupling), reduced to the alcohol, or converted to an amide/hydrazide.

Experimental Protocol: Amination (Library Synthesis)
  • Objective: Synthesis of Methyl 2-(aminomethyl)isonicotinate derivatives.

  • Reagents: Methyl 2-(chloromethyl)isonicotinate (1 equiv), Amine (1.2 equiv), K₂CO₃ (2 equiv), DMF or MeCN.

  • Procedure:

    • Suspend K₂CO₃ in dry MeCN.

    • Add the amine followed by the chloromethyl pyridine.

    • Stir at 60°C for 4-12h. Monitor by LCMS (disappearance of starting material peak at ~185 m/z).

    • Filter solids and concentrate.[5]

    • Note: If using primary amines, use excess amine to prevent bis-alkylation, or use the Delepine reaction (hexamethylenetetramine) to generate the primary amine.

Visualization: Reactivity Profile

Reactivity Center Methyl 2-(chloromethyl) isonicotinate Amine Aminomethyl Derivative (S_N2 Substitution) Center->Amine HNR2, K2CO3 (Target: C2-Cl) Ether Ether/Thioether (O/S-Alkylation) Center->Ether ROH/RSH, NaH (Target: C2-Cl) Acid Carboxylic Acid (Hydrolysis) Center->Acid LiOH, THF/H2O (Target: C4-Ester) Hydrazide Acyl Hydrazide (Amidation) Center->Hydrazide N2H4, EtOH (Target: C4-Ester)

Figure 2: Divergent reactivity profile.[3] Blue paths utilize the alkyl chloride; Red paths utilize the ester.

Handling and Stability (Safety)

Critical Warning: This compound is an alkylating agent (similar to nitrogen mustards in reactivity) and a corrosive substance.

  • Stability: The free base is unstable and prone to polymerization or hydrolysis upon standing at room temperature. It should be converted to the Hydrochloride salt for long-term storage.

    • Salt Formation: Dissolve free base in Et₂O, add 4M HCl in Dioxane. Filter the white precipitate.

  • Moisture Sensitivity: The chloromethyl group can hydrolyze to the hydroxymethyl derivative in the presence of water/moisture. Store under Argon/Nitrogen.

  • PPE: Wear full chemical resistant gloves (nitrile/neoprene), safety goggles, and a lab coat. Handle only in a fume hood.

  • Decontamination: Quench spills with dilute ammonia or 10% NaOH to hydrolyze the alkyl chloride before disposal.

References

  • BenchChem. (2025).[4][5] An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate. Retrieved from

  • ChemicalBook. (2022). Methyl 2-(chloromethyl)isonicotinate Synthesis and Properties. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 2-(chloromethyl)isonicotinate hydrochloride. Retrieved from

  • GuideChem. (2020). Preparation and Applications of Methyl 2-(chloromethyl)nicotinate Derivatives. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride. Retrieved from

Sources

Exploratory

difference between methyl 2-(chloromethyl)pyridine-4-carboxylate and methyl 2-chloropyridine-4-carboxylate

Methyl 2-(chloromethyl)pyridine-4-carboxylate vs. Methyl 2-chloropyridine-4-carboxylate Executive Summary In the design of bioactive heterocycles, the pyridine-4-carboxylate (isonicotinate) core serves as a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(chloromethyl)pyridine-4-carboxylate vs. Methyl 2-chloropyridine-4-carboxylate

Executive Summary

In the design of bioactive heterocycles, the pyridine-4-carboxylate (isonicotinate) core serves as a privileged scaffold, offering distinct vectors for substitution and solubility enhancement. This guide analyzes the structural and functional divergence between two critical building blocks:

  • Compound A: Methyl 2-(chloromethyl)pyridine-4-carboxylate (CAS: 125104-36-1)

  • Compound B: Methyl 2-chloropyridine-4-carboxylate (CAS: 58481-11-1)

While both share the isonicotinate core, their reactivity profiles are orthogonal. Compound A functions as a "benzylic-like" alkylating agent, ideal for introducing flexible methylene linkers via SN2 mechanisms. Compound B acts as an aryl electrophile, requiring transition-metal catalysis (Suzuki/Buchwald) or SNAr conditions to elaborate the pyridine ring directly. This guide details their synthesis, stability, and divergent reactivity to support informed scaffold selection.

Structural & Electronic Analysis

The fundamental difference lies in the nature of the electrophilic carbon at the 2-position.

FeatureCompound A (Chloromethyl)Compound B (Chloro)
Structure Pyridine ring with -CH₂Cl at C2Pyridine ring with -Cl at C2
Electrophilic Site Exocyclic methylene carbon (

)
Endocyclic aromatic carbon (

)
Mechanism SN2 (Bimolecular Nucleophilic Substitution)SNAr (Addition-Elimination) or Pd-Catalyzed Cross-Coupling
Electronic Effect Inductive withdrawal by Pyridine ring enhances electrophilicity of CH₂.N-atom and C4-ester activate C2-Cl for oxidative addition/nucleophilic attack.
Stability Low/Moderate: Prone to hydrolysis and self-alkylation.High: Stable crystalline solid.
Visualization: Structural Divergence

The following diagram illustrates the electronic environments and primary reactive vectors.

G cluster_A Compound A: Alkyl Electrophile cluster_B Compound B: Aryl Electrophile A Methyl 2-(chloromethyl) pyridine-4-carboxylate (CAS 125104-36-1) A_react Reactivity: SN2 (Benzylic-like) A->A_react B Methyl 2-chloropyridine -4-carboxylate (CAS 58481-11-1) B_react Reactivity: SNAr / Pd-Cat (Aryl Halide) B->B_react

Caption: Divergent electrophilic centers dictate the reaction mechanism (SN2 vs. SNAr/Catalysis).

Synthetic Accessibility & Manufacturing

Understanding the origin of these materials aids in troubleshooting impurity profiles.

Compound A: The "Benzylic" Route

Synthesis typically involves the Boekelheide rearrangement or radical halogenation.

  • Precursor: 2-Methylisonicotinic acid methyl ester.

  • Method: Oxidation to N-oxide followed by rearrangement with acetic anhydride and subsequent hydrolysis/chlorination, or direct radical chlorination (e.g., NCS or Cl₂).

  • Impurity Watch: Look for 2-(dichloromethyl) analogs or unreacted 2-methyl species.

Compound B: The "Oxidative" Route

Synthesis often starts from 2-chloropyridine derivatives.

  • Precursor: 2-Chloro-4-methylpyridine or 2-chloropyridine.

  • Method: Oxidation of the methyl group (KMnO₄) followed by esterification. Alternatively, from 2-hydroxypyridine-4-carboxylic acid via POCl₃ chlorination.

  • Impurity Watch: 2-methoxypyridine derivatives (from displacement of Cl by methoxide during esterification if not carefully controlled).

Reactivity Profiles & Experimental Protocols
4.1 Compound A: SN2 Derivatization (Linker Strategy)

Strategic Use: Use Compound A when you need a methylene spacer (–CH₂–) between the pyridine ring and your nucleophile (amine, thiol, alcohol). This reduces steric clash and alters the vector of the attached group.

Experimental Protocol: Amination of Compound A Context: Synthesis of a secondary amine intermediate.

  • Reagents: Compound A (1.0 equiv), Primary Amine (1.1 equiv), K₂CO₃ (2.0 equiv), Acetonitrile (ACN).

  • Setup: Dissolve Compound A in anhydrous ACN (0.1 M). Add K₂CO₃.

  • Addition: Add the amine dropwise at 0°C to prevent bis-alkylation.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Mass shift: +Amine -HCl).

  • Workup: Filter inorganic salts. Concentrate filtrate.

  • Pro-Tip: If the amine is volatile, use excess. If the product is prone to cyclization (e.g., if the amine has a pendant ester), keep the temperature low.

4.2 Compound B: Cross-Coupling & SNAr (Scaffold Strategy)

Strategic Use: Use Compound B to directly arylate the pyridine ring (Suzuki) or introduce heteroatoms directly attached to the ring (Buchwald/SNAr). This creates a rigid, conjugated system.

Experimental Protocol: Suzuki-Miyaura Coupling of Compound B Context: Attaching an aryl group to the 2-position.

  • Reagents: Compound B (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Degassing: Sparge solvent with Argon for 15 mins (Critical step to prevent homocoupling).

  • Reaction: Heat to 90°C for 4–12 hours in a sealed vial.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Pro-Tip: The ester at C4 is electron-withdrawing, which facilitates the oxidative addition at C2-Cl, making this substrate more reactive than standard chloropyridines.

Decision Logic: Which Scaffold to Choose?

The following flowchart guides the decision-making process based on the desired final medicinal chemistry target.

Logic Start Target Molecule Design Q1 Does the target require a flexible linker between Pyridine and R-Group? Start->Q1 PathA YES: Methylene Spacer Needed Q1->PathA Yes PathB NO: Direct Attachment Needed Q1->PathB No SelectA Select Compound A (Chloromethyl) PathA->SelectA SelectB Select Compound B (Chloro) PathB->SelectB ReactionA Reaction: SN2 Substitution (Amines, Thiols, Alkoxides) SelectA->ReactionA ReactionB Reaction: Suzuki/Buchwald or SNAr (High Temp) SelectB->ReactionB

Caption: Decision tree for selecting the appropriate pyridine-4-carboxylate building block.

Handling, Stability & Safety
ParameterCompound A (Chloromethyl)Compound B (Chloro)
Physical State Solid (often low melting) or OilCrystalline Solid (mp 32-36°C)
Storage Refrigerate (2-8°C). Moisture sensitive.Room Temperature. Stable.
Lachrymator Yes. Alkyl halides are potent irritants.Mild irritant.
Vesicant Potential vesicant (blistering agent).Irritant.
Shelf Life < 6 months (degrades to alcohol/dimer).> 2 years.[1][2]

Critical Safety Note: Compound A is structurally similar to nitrogen mustards (alkylating agents). Handle with extreme caution in a fume hood, using double gloves. Neutralize glassware with dilute NaOH to destroy residual alkylating agent before cleaning.

References
  • Compound A Data: Methyl 2-(chloromethyl)isonicotinate. ChemicalBook. CAS: 125104-36-1.[3] Link

  • Compound B Data: Methyl 2-chloropyridine-4-carboxylate. Sigma-Aldrich. CAS: 58481-11-1. Link

  • Suzuki Coupling of Chloropyridines: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Link

  • Reactivity of Chloromethylpyridines: 2-(Chloromethyl)pyridine hydrochloride. Sigma-Aldrich Product Sheet. Link

  • General Pyridine Synthesis: Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride (Related Isomer Methodology). Google Patents. Link

Sources

Foundational

medicinal chemistry applications of chloromethyl pyridine carboxylates

An In-Depth Technical Guide to the Medicinal Chemistry Applications of Chloromethyl Pyridine Carboxylates As drug discovery pivots toward increasingly complex modalities—from targeted radioligands to allosteric kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of Chloromethyl Pyridine Carboxylates

As drug discovery pivots toward increasingly complex modalities—from targeted radioligands to allosteric kinase inhibitors—the demand for highly versatile, bifunctional chemical scaffolds has surged. Among these, chloromethyl pyridine carboxylates, particularly methyl 6-(chloromethyl)pyridine-2-carboxylate [1], have emerged as privileged building blocks.

This whitepaper provides a comprehensive mechanistic analysis of the reactivity profile of chloromethyl pyridine carboxylates, exploring their foundational role in modern medicinal chemistry, specifically in the synthesis of kinase inhibitors and macrocyclic chelators for targeted alpha-particle therapy (TAT).

Mechanistic Causality: The Power of Bifunctional Orthogonality

The strategic value of methyl 6-(chloromethyl)pyridine-2-carboxylate lies in its orthogonal bifunctionality. The molecule presents two distinct reactive centers that can be manipulated sequentially without cross-interference:

  • The Chloromethyl Group (Electrophilic Center): The pyridine ring exerts a strong inductive electron-withdrawing effect. This lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the adjacent C–Cl bond, rendering the benzylic-like carbon highly susceptible to

    
     nucleophilic attack by amines, thiols, or macrocyclic nitrogen atoms.
    
  • The Carboxylate Ester (Latent Electrophile): Retaining the carboxylic acid as a methyl or ethyl ester during the

    
     displacement is critical. It prevents the formation of a zwitterionic species (which would drastically reduce solubility in organic solvents) and protects the carbonyl carbon from premature nucleophilic attack. Once the chloromethyl group is functionalized, the ester can be cleanly saponified to an acid for subsequent amide coupling.
    

By exploiting this orthogonality, medicinal chemists can rapidly generate diverse libraries of functionalized pyridines that serve as hinge-binding motifs in kinase active sites or as robust metal-chelating arms in radiopharmaceuticals.

Core Applications in Medicinal Chemistry

Targeted Alpha-Particle Therapy (TAT) and Radioligands

In the rapidly expanding field of radiopharmaceuticals, complexing exotic isotopes like Actinium-225 (


) requires macrocycles with exceptional kinetic inertness and thermodynamic stability. Chloromethyl pyridine carboxylates are the critical starting materials for synthesizing macropa  (N,N'-bis[(6-carboxy-2-pyridil)methyl]-4,13-diaza-18-crown-6), a chelator that binds 

and Lutetium-177 (

) at ambient temperatures[2].

During synthesis, the diaza-18-crown-6 ether undergoes an


-alkylation reaction with methyl 6-(chloromethyl)pyridine-2-carboxylate. The pyridine nitrogen and the newly unmasked carboxylate oxygen atoms later serve as electron donors to coordinate the heavy metal center, preventing the premature release of the toxic alpha-emitter in vivo[3].
Next-Generation Kinase Inhibitors

The pyridine-2-carboxamide motif is a recognized pharmacophore for binding the ATP hinge region of various kinases. Recent patent literature highlights the use of chloromethyl pyridine carboxylates in synthesizing inhibitors targeting the PI3K/AKT pathway—specifically targeting the oncogenic AKT1 E17K mutation[4].

In these workflows, the chloromethyl group is displaced by complex heterocyclic amines (e.g., imidazo[4,5-b]pyridines), and the carboxylate is converted into an amide to lock the molecule into a specific bioactive conformation[5]. Similar approaches have been utilized to synthesize inhibitors for Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR)[6][7].

SyntheticWorkflow A Methyl 6-(chloromethyl) pyridine-2-carboxylate B SN2 Displacement (e.g., Diaza-18-crown-6) A->B Step 1: N-alkylation C Saponification (Ester Hydrolysis) B->C Step 2: LiOH, H2O D Amide Coupling (Targeted Ligand) C->D Step 3: HATU, DIPEA

Workflow for the bifunctional modification of chloromethyl pyridine carboxylates.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized reaction conditions and typical yields for the sequential functionalization of the chloromethyl pyridine carboxylate scaffold, derived from recent radioligand and kinase inhibitor synthesis protocols[3][5][8].

StepReaction TypeReagents & ConditionsTarget MotifTypical Yield (%)
1 Chlorination

, DCM, 0 °C to RT, 1 h
Chloromethyl intermediate85–90%
2

Displacement

Amine,

, MeCN, 80 °C

-alkylated Pyridine
48–65%
3 SaponificationLiOH (aq), MeOH/THF, RT, 2 hPyridine-2-carboxylic acid>95%
4 Amide CouplingHATU, DIPEA,

Amine, DMF, RT
Pyridine-2-carboxamide70–85%

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol details the


 displacement and subsequent saponification of methyl 6-(chloromethyl)pyridine-2-carboxylate. This methodology incorporates self-validating checkpoints to confirm reaction progress.
Phase 1: N-Alkylation

Objective: Displace the benzylic chloride with a secondary amine nucleophile.

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the secondary amine (1.0 equiv) in anhydrous acetonitrile (0.2 M).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (

    
    , 2.5 equiv). Causality: A heterogeneous weak base is preferred over soluble organic bases (like TEA) to prevent base-catalyzed degradation of the chloromethyl starting material.
    
  • Electrophile Addition: Dropwise, add a solution of methyl 6-(chloromethyl)pyridine-2-carboxylate (1.1 equiv) in acetonitrile.

  • Heating & Monitoring: Heat the suspension to 80 °C.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (

      
      , strongly UV-active at 254 nm) should disappear within 4 hours, replaced by a more polar product spot.
      
  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Purify via flash column chromatography.

Phase 2: Saponification of the Ester

Objective: Unmask the carboxylic acid for downstream coupling.

  • Solvent System: Dissolve the purified intermediate from Phase 1 in a 3:1:1 mixture of THF/MeOH/

    
    . Causality: This ternary solvent system ensures complete solubilization of both the organic substrate and the inorganic hydroxide salt.
    
  • Hydrolysis: Add lithium hydroxide monohydrate (

    
    , 3.0 equiv). Stir at room temperature for 2 hours.
    
  • Quenching & Isolation:

    • Self-Validation Checkpoint: LC-MS analysis must show complete disappearance of the ester mass

      
       and the appearance of the acid mass 
      
      
      
      .
  • Carefully acidify the mixture to pH 4 using 1M HCl. Extract with ethyl acetate, dry over

    
    , and concentrate to yield the pure pyridine-2-carboxylic acid derivative.
    

Biological Pathway Targeting

Compounds derived from this scaffold frequently target hyperactive kinase cascades in oncology. For instance, inhibitors synthesized via this route are highly effective against the AKT1 E17K mutation, a driver in breast and endometrial cancers[4].

Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Kinase (E17K) PIP3->AKT Membrane Recruitment Prolif Tumor Cell Proliferation AKT->Prolif Survival Signaling Inhibitor Pyridine-based AKT/Kinase Inhibitor Inhibitor->AKT Allosteric/Hinge Binding

PI3K/AKT signaling pathway inhibited by pyridine-carboxylate derived compounds.

References

  • Blanco-Pillado, M. J., & Coffin, A. R. (2025). Substituted aminopyridine compounds and methods of treating disease using same (Patent No. WO2025059562A1). World Intellectual Property Organization.
  • Thiele, N. A., et al. (2023). Macrocycle containing compounds and radiolabelled complexes thereof, as ligands in targeted radiotherapy applications (Patent No. WO2023049963A1). World Intellectual Property Organization.
  • Radchenko, V., & Wilson, J. J. (2021). Tumor targeted alpha particle therapy with an actinium-225 labelled antibody for carbonic anhydrase IX. National Center for Biotechnology Information (PMC). Retrieved from[Link]

  • Sampson, P. B., et al. (2012). Kinase inhibitors and method of treating cancer (Patent No. US8263596B2). United States Patent and Trademark Office.

Sources

Exploratory

methyl 2-(chloromethyl)pyridine-4-carboxylate solubility in organic solvents

Technical Guide: Solubility Profile and Solvent Selection for Methyl 2-(chloromethyl)pyridine-4-carboxylate Executive Summary Methyl 2-(chloromethyl)pyridine-4-carboxylate (CAS: 125104-36-1) is a versatile heterocyclic b...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile and Solvent Selection for Methyl 2-(chloromethyl)pyridine-4-carboxylate

Executive Summary

Methyl 2-(chloromethyl)pyridine-4-carboxylate (CAS: 125104-36-1) is a versatile heterocyclic building block used extensively in medicinal chemistry for the synthesis of pyridine-based ligands and bioactive small molecules. Its dual functionality—an electrophilic chloromethyl group at the C2 position and a methyl ester at the C4 position—makes it a critical intermediate for fragment-based drug discovery.

However, this chemical versatility introduces significant handling challenges. The compound exhibits conditional solubility dependent on pH and solvent polarity, and it possesses inherent chemical instability in nucleophilic solvents. This guide provides a scientifically grounded framework for solvent selection, solubility determination, and stability maintenance to ensure experimental reproducibility.

Physicochemical Profile & Solubility Prediction

Understanding the molecular architecture is the first step in predicting solubility behavior.

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₈H₈ClNO₂Moderate molecular weight (185.61 g/mol ).
Physical State Solid (Crystalline)Requires energy (solvation) to break crystal lattice.
LogP (Predicted) ~1.1 - 1.4Moderately lipophilic; prefers organic solvents over pure water.
pKa (Pyridine N) ~3.5 - 4.0Weakly basic. Solubility in water increases significantly at pH < 3.
H-Bond Acceptors 3 (N, O, O)Good solubility in H-bond donating solvents (e.g., Alcohols), but see Reactivity below.
H-Bond Donors 0Limited self-aggregation; relies on dipole-dipole interactions.
Theoretical Solubility Matrix

Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP) for pyridine esters:

  • High Solubility (>50 mg/mL): Halogenated solvents (DCM, Chloroform), Polar Aprotic solvents (DMSO, DMF, DMAc), Esters (Ethyl Acetate).

  • Moderate Solubility (10–50 mg/mL): Ethers (THF, Dioxane), Acetonitrile.

  • Low Solubility (<1 mg/mL): Aliphatic Hydrocarbons (Hexanes, Heptane, Pentane).

Solvent Selection & Stability Risks

The selection of a solvent for this molecule is not merely about dissolution; it is about chemoselectivity . The chloromethyl group is a "benzylic-like" halide, making it highly susceptible to SN2 displacement.

Class A: Recommended Solvents (Inert & Solubilizing)

These solvents dissolve the compound effectively without triggering degradation.

  • Dichloromethane (DCM): The "Gold Standard" for extraction and transport. High solubility due to polarizability matching.

  • Ethyl Acetate (EtOAc): Excellent for handling and purification. Non-reactive under neutral conditions.

  • Tetrahydrofuran (THF): Good solubility, but ensure it is peroxide-free to prevent oxidative degradation of the pyridine ring.

Class B: Reactive Solvents (Use with Strict Parameters)
  • Alcohols (MeOH, EtOH, iPrOH):

    • Risk:[1]Solvolysis. The solvent can act as a nucleophile, displacing the chloride to form an ether (e.g., methyl 2-(methoxymethyl)pyridine-4-carboxylate).

    • Mitigation: Use only at low temperatures (<0°C) or for very short durations.

  • Dimethyl Sulfoxide (DMSO):

    • Risk:[1]Kornblum Oxidation. On heating, DMSO can oxidize the chloromethyl group to an aldehyde.

    • Mitigation: Store solutions at -20°C; avoid heating >40°C.

  • Water:

    • Risk:[1] Hydrolysis of the chloromethyl group (to alcohol) and the ester (to acid).

    • Mitigation: Use buffered aqueous systems only if necessary and process immediately.

Class C: Anti-Solvents (For Purification)
  • Hexanes / Heptane: Used to precipitate the product from DCM or EtOAc solutions during recrystallization.

Visualizing Reactivity & Solvent Logic

The following diagrams illustrate the decision-making process for solvent selection and the chemical risks involved.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Select Solvent for Me-2-(chloromethyl)py-4-carboxylate Purpose What is the Purpose? Start->Purpose Reaction Reaction Medium Purpose->Reaction Analysis Analysis (LCMS/NMR) Purpose->Analysis Storage Stock Solution Purpose->Storage Nucleophile Is the Reagent Nucleophilic? Reaction->Nucleophile SolventChoice Solvent Choice Analysis->SolventChoice DMSO_Risk Avoid DMSO if possible (Oxidation Risk) Storage->DMSO_Risk SolidState Store as Solid (-20°C) Storage->SolidState DCM_THF Use DCM, THF, or Toluene (Inert) Nucleophile->DCM_THF Yes (Avoid Polar) DMF_ACN Use DMF or ACN (Polar Aprotic) Nucleophile->DMF_ACN No CDCl3 CDCl3 (Preferred for NMR) SolventChoice->CDCl3 MeCN_H2O Acetonitrile/Water (Keep cold, minimize time) SolventChoice->MeCN_H2O

Caption: Decision logic for selecting solvents based on experimental intent, prioritizing chemical stability.

Diagram 2: Solvolysis Degradation Pathways

Degradation Target Target Molecule (Chloromethyl) Ether Ether Impurity (S_N2 Displacement) Target->Ether + ROH / Heat Hydroxyl Hydroxymethyl Analog (Hydrolysis) Target->Hydroxyl + H2O / Base Alcohol Solvent: Methanol/Ethanol Alcohol->Ether Water Solvent: Water (pH > 7) Water->Hydroxyl

Caption: Primary degradation pathways in nucleophilic solvents. The chloromethyl group is the primary site of failure.

Experimental Protocols

Since commercial solubility data is often lacking for specific intermediates, use these self-validating protocols to determine the exact solubility for your specific batch.

Protocol A: Gravimetric Solubility Determination (Standard)

Use this to generate precise mg/mL data for your lab notebook.

  • Preparation: Weigh 20 mg of the compound into a pre-weighed 1.5 mL HPLC vial (Mass

    
    ).
    
  • Addition: Add the solvent of interest in 50 µL increments using a calibrated micropipette.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

  • Observation: Continue addition until the solution is perfectly clear (no particulates visible against a black background).

  • Calculation:

    
    
    
  • Validation: If

    
    , the solubility is 
    
    
    
    (High). If
    
    
    and solid remains, solubility is
    
    
    (Low).
Protocol B: Recrystallization Solvent Screening

Use this to purify the compound if it degrades or contains impurities.

  • Dissolution: Dissolve 100 mg of crude material in the minimum amount of DCM (Good Solvent) at room temperature.

  • Precipitation: Slowly add Hexanes (Anti-Solvent) dropwise while stirring.

  • Endpoint: Stop when a persistent cloudiness (turbidity) appears.

  • Crystallization: Cool the mixture to 4°C or -20°C. Do not heat to reflux (avoids thermal degradation of the -CH2Cl group).

  • Filtration: Collect solids via vacuum filtration and wash with cold Hexanes.

References

  • PubChem. (n.d.).[2] Methyl 2-(chloromethyl)pyridine-4-carboxylate (Compound).[3][4] National Center for Biotechnology Information. Retrieved from [Link]

  • Shutalev, A. D., et al. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates. ResearchGate. Retrieved from [Link]

Sources

Foundational

Methyl 2-(chloromethyl)pyridine-4-carboxylate: A Technical Guide for Drug Discovery and Development

Abstract Methyl 2-(chloromethyl)pyridine-4-carboxylate is a versatile heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its bifunctional nature, combining a reactive chlorom...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-(chloromethyl)pyridine-4-carboxylate is a versatile heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its bifunctional nature, combining a reactive chloromethyl group with a pyridine scaffold bearing a methyl ester, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its synthesis, reactivity, and applications, along with a practical overview of commercial suppliers and pricing for research and development purposes.

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, pyridine derivatives are a cornerstone, found in a multitude of approved therapeutic agents.[1] Methyl 2-(chloromethyl)pyridine-4-carboxylate (CAS No: 173325-77-2) emerges as a particularly strategic building block. The molecule's architecture is notable for two key reactive sites: the electrophilic carbon of the chloromethyl group and the potential for modification at the ester functionality.

The reactivity of the chloromethyl group, which acts as an effective alkylating agent, allows for its facile reaction with a wide range of nucleophiles.[2] This property is fundamental to its utility as a synthetic intermediate. The pyridine ring itself, an isostere of a phenyl ring but with distinct electronic properties and the ability to act as a hydrogen bond acceptor, often imparts favorable pharmacokinetic properties to a drug candidate. The methyl ester at the 4-position provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.[3]

Physicochemical Properties

A summary of the key physicochemical properties of methyl 2-(chloromethyl)pyridine-4-carboxylate is presented in the table below.

PropertyValue
CAS Number 173325-77-2
Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
IUPAC Name methyl 2-(chloromethyl)pyridine-4-carboxylate
SMILES COC(=O)C1=CC(=NC=C1)CCl
InChIKey HHNGBEJGNFNNDX-UHFFFAOYSA-N
Appearance Off-white to white solid
Solubility Soluble in most organic solvents

Data sourced from PubChem.[4]

Synthesis and Mechanistic Considerations

The synthesis of methyl 2-(chloromethyl)pyridine-4-carboxylate typically involves the chlorination of its corresponding alcohol precursor, methyl 2-(hydroxymethyl)pyridine-4-carboxylate. This precursor can be synthesized from commercially available starting materials.

Proposed Synthetic Pathway

A plausible and efficient synthetic route is outlined below. The process begins with the oxidation of 2-methylpyridine-4-carboxylic acid, followed by esterification and subsequent chlorination.

Synthesis_of_Methyl_2-(chloromethyl)pyridine-4-carboxylate A 2-Methylpyridine-4-carboxylic Acid B Methyl 2-methylpyridine-4-carboxylate A->B Esterification (MeOH, H+) C Methyl 2-(hydroxymethyl)pyridine-4-carboxylate B->C Oxidation (e.g., SeO2) D Methyl 2-(chloromethyl)pyridine-4-carboxylate C->D Chlorination (SOCl2 or PCl5)

Caption: Proposed synthetic workflow for methyl 2-(chloromethyl)pyridine-4-carboxylate.

Experimental Protocol: Chlorination of Methyl 2-(hydroxymethyl)pyridine-4-carboxylate

This protocol describes the final and crucial chlorination step.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve methyl 2-(hydroxymethyl)pyridine-4-carboxylate (1.0 eq)[5] in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl 2-(chloromethyl)pyridine-4-carboxylate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reactivity Profile and Applications in Drug Discovery

The primary mode of reactivity for methyl 2-(chloromethyl)pyridine-4-carboxylate is nucleophilic substitution at the chloromethyl group, typically proceeding via an SN2 mechanism.[6] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to attack by a variety of nucleophiles.

SN2_Reaction_Mechanism Reactants Methyl 2-(chloromethyl)pyridine-4-carboxylate + Nu- TransitionState [Nu---CH2-Py---Cl]δ- Transition State Reactants->TransitionState Nucleophilic Attack Products Methyl 2-(nucleophilomethyl)pyridine-4-carboxylate + Cl- TransitionState->Products Chloride Departure

Caption: General SN2 mechanism for nucleophilic substitution.

This reactivity makes it an invaluable tool for introducing the pyridinylmethyl moiety into a molecule, a common strategy in drug design to modulate properties such as solubility, metabolic stability, and target binding.

Key Applications:
  • Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. This compound can be used to introduce a functionalized pyridine ring, which can interact with key residues in the ATP-binding pocket of kinases.[6]

  • Development of Antiviral and Antimicrobial Agents: The pyridine scaffold is present in numerous antiviral and antimicrobial drugs.[1][7] Methyl 2-(chloromethyl)pyridine-4-carboxylate serves as a precursor for the synthesis of novel derivatives with potential therapeutic activity.

  • Pro-drug and Linker Synthesis: The ester functionality can be hydrolyzed to a carboxylic acid, which can then be used to link the molecule to another pharmacophore or a solubilizing group, a common strategy in pro-drug design.

Commercial Availability and Pricing

For researchers and drug development professionals, sourcing high-quality starting materials is critical. Methyl 2-(chloromethyl)pyridine-4-carboxylate is available from several chemical suppliers. The following table provides a comparative overview of suppliers and indicative pricing.

SupplierProduct NumberPurityQuantityPrice (USD)
FUJIFILM Wako Chemicals 135-18991>95.0% (HPLC)1 g¥77,000 (~$520)
2.5 g¥141,700 (~$955)
5 g¥249,100 (~$1680)
10 g¥419,800 (~$2830)
100 mg¥26,900 (~$180)

Pricing is subject to change and may vary based on location and institutional agreements. Data from FUJIFILM Wako Chemicals website.[8]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling methyl 2-(chloromethyl)pyridine-4-carboxylate. Based on the safety data for analogous compounds like 2-(chloromethyl)pyridine hydrochloride, the following guidelines are recommended.[9][10]

  • Hazard Classification: Likely to be harmful if swallowed, cause skin irritation, and serious eye damage.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It may be sensitive to moisture and air.[10]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

Methyl 2-(chloromethyl)pyridine-4-carboxylate is a high-value chemical intermediate with significant applications in the synthesis of novel therapeutic agents. Its predictable reactivity and the strategic importance of the pyridine scaffold in drug design underscore its utility for researchers in both academic and industrial settings. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective application in the development of next-generation pharmaceuticals.

References

  • PubChem. Methyl 2-chloro-3-methylpyridine-4-carboxylate. [Link]

  • PubChemLite. Methyl 2-(chloromethyl)pyridine-4-carboxylate (C8H8ClNO2). [Link]

  • PubChem. Picolyl chloride hydrochloride. [Link]

  • Wikipedia. 2-Chloromethylpyridine. [Link]

  • PharmaCompass.com. METHYL 4-CHLOROPYRIDINE-2-CARBOXYLATE HCL. [Link]

  • Asian Journal of Chemistry. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • PubChem. Methyl 2-(hydroxymethyl)pyridine-4-carboxylate. [Link]

  • Google Patents.
  • Eureka. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. [Link]

  • Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 2-(chloromethyl)pyridine-4-carboxylate: Protocol for High-Stability Isolation

Application Note: AN-SYN-PYR-042 Executive Summary & Strategic Rationale The conversion of methyl 2-(hydroxymethyl)pyridine-4-carboxylate (1) to its corresponding alkyl chloride, methyl 2-(chloromethyl)pyridine-4-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-PYR-042

Executive Summary & Strategic Rationale

The conversion of methyl 2-(hydroxymethyl)pyridine-4-carboxylate (1) to its corresponding alkyl chloride, methyl 2-(chloromethyl)pyridine-4-carboxylate (2), is a pivotal transformation in medicinal chemistry, particularly for generating heterobifunctional pyridine scaffolds.

While conceptually simple, this reaction presents specific challenges related to the stability of the product . 2-(Chloromethyl)pyridines (picolyl chlorides) are potent alkylating agents. As free bases, they are prone to intermolecular self-alkylation (polymerization) and rapid hydrolysis upon exposure to ambient moisture.

Core Strategy: This protocol utilizes thionyl chloride (


)  in an anhydrous chlorinated solvent.[1] Crucially, the process is designed to isolate the product as the hydrochloride salt . The protonation of the pyridine nitrogen by the generated HCl deactivates the ring nitrogen, preventing self-alkylation and significantly enhancing shelf-stability.
Key Reaction Parameters
ParameterSpecificationRationale
Reagent Thionyl Chloride (

)
Efficient deoxychlorination; gaseous byproducts (

,

) simplify workup.
Solvent Dichloromethane (DCM) or

Inert, solubilizes the precursor, allows precipitation of the HCl salt in some cases.
Temperature 0°C

23°C
Controls exotherm during addition; ensures complete conversion at RT.
Isolation Evaporation

HCl Salt
Avoids aqueous basic workup which would degrade the product to the unstable free base.

Mechanistic Insight

The reaction proceeds via an


 mechanism involving a chlorosulfite intermediate.
  • Activation: The hydroxyl group of the precursor attacks the sulfur of thionyl chloride, releasing

    
     and forming an activated alkyl chlorosulfite intermediate.
    
  • Protonation: The byproduct HCl protonates the pyridine nitrogen.[2] This is critical; the pyridinium ion is electron-deficient, which prevents the nitrogen lone pair from acting as a nucleophile against the newly formed alkyl chloride (preventing polymerization).

  • Substitution: The chloride ion attacks the methylene carbon, displacing sulfur dioxide (

    
    ) and chloride (
    
    
    
    ) to form the final alkyl chloride.
Mechanistic Pathway Visualization

ReactionMechanism Start Hydroxymethyl Precursor Inter Chlorosulfite Intermediate Start->Inter Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl2) SOCl2->Inter HCl HCl Generation Inter->HCl Elimination Salt Pyridinium Protonation Inter->Salt Simultaneous HCl->Salt N-Protonation Product Chloromethyl Product (HCl Salt) Salt->Product SN2 Cl- Attack (-SO2)

Caption: Mechanistic flow from hydroxymethyl activation to stable chloromethyl pyridinium salt formation.

Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and reacts violently with water. The product is a severe skin and eye irritant and a potential alkylating agent. All operations must be performed in a fume hood.

Materials
  • Substrate: Methyl 2-(hydroxymethyl)pyridine-4-carboxylate (1.0 equiv).

  • Reagent: Thionyl chloride (2.0 – 5.0 equiv). Note: Excess ensures complete conversion and scavenges adventitious water.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add Methyl 2-(hydroxymethyl)pyridine-4-carboxylate (e.g., 1.0 g, 5.98 mmol) to the flask. Add anhydrous DCM (10–15 mL) to form a suspension or solution.

  • Cooling: Submerge the flask in an ice-water bath (0°C).

  • Addition: Add Thionyl chloride (1.3 mL, ~18 mmol, 3 equiv) dropwise over 10 minutes.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur.[3] The mixture may clarify as the reaction proceeds.
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25°C) for 3–12 hours.

    • Checkpoint: Monitor by TLC (ensure sample is neutralized before spotting) or LC-MS to confirm disappearance of starting material.

  • Workup (Isolation of HCl Salt):

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) at <40°C.

    • Co-evaporation: Add fresh DCM or Toluene (10 mL) and re-evaporate. Repeat 2–3 times. This "azeotropes" away residual

      
       and 
      
      
      
      gas.
  • Purification: The residue is typically an off-white to yellow solid (the HCl salt).

    • If the solid is gummy, triturate with anhydrous diethyl ether or hexanes to induce crystallization.

    • Filter the solid under inert atmosphere if possible, or dry quickly under high vacuum.

Process Workflow Diagram

Workflow Step1 Dissolve Precursor in Anhydrous DCM Step2 Cool to 0°C Add SOCl2 Dropwise Step1->Step2 Step3 Stir at RT (3-12 Hours) Step2->Step3 Step4 Evaporate Volatiles (Remove excess SOCl2) Step3->Step4 Step5 Triturate with Ether (Induce Crystallization) Step4->Step5 Final Isolate Product (HCl Salt) Step5->Final

Caption: Operational workflow for the synthesis and isolation of the target chloromethyl pyridine.

Quality Control & Characterization

Self-Validating The Protocol: To confirm the success of the synthesis without complex analytics, observe the physical state. The starting alcohol is typically a stable solid. The product, if isolated as the HCl salt, should be a crystalline solid that is hygroscopic. If the product turns into a dark oil/tar rapidly, it indicates the free base was formed and has polymerized.

Expected Analytical Data
TechniqueExpected ResultDiagnostic Feature
1H NMR (

)

~5.0 ppm (s, 2H)
The

signal (~4.6 ppm) disappears and shifts downfield to ~5.0 ppm for

.
LC-MS M+1 = 186/188Distinct Chlorine isotope pattern (3:1 ratio for

).
Appearance Off-white/Yellow SolidDarkening indicates decomposition. Store at -20°C.

Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Cause: Old

      
       (hydrolyzed) or presence of water.[3][4]
      
    • Fix: Distill

      
       before use or increase equivalents to 5.0.
      
  • Issue: Product is a Sticky Oil.

    • Cause: Residual acid or solvent.[5]

    • Fix: Triturate vigorously with diethyl ether. If it remains oily, it may be used directly in the next step (e.g., nucleophilic substitution) without further purification.

  • Issue: Low Yield after Workup.

    • Cause: Hydrolysis during transfer.

    • Fix: Ensure all glassware is dry. Avoid long exposure to air. Do not perform an aqueous wash (e.g.,

      
      ) unless you intend to use the free base immediately, as this will accelerate degradation.
      

References

  • ChemicalBook. (2022). Methyl 2-(chloromethyl)isonicotinate synthesis and properties. Retrieved from

  • BenchChem. (2025).[4][6][7] Stability of 2-(Chloromethyl)pyridine hydrochloride in different solvents. Retrieved from

  • World Intellectual Property Organization. (2022).[5] Patent WO2022/144228: Preparation of pyridine derivatives.[5] (Cited in search results as source of specific protocol).

  • Sigma-Aldrich. (n.d.). Methyl 2-(chloromethyl)isonicotinate hydrochloride Product Sheet. Retrieved from

  • PubChem. (2025).[8] Methyl 2-(hydroxymethyl)pyridine-4-carboxylate Compound Summary. Retrieved from

Sources

Application

Strategic Nucleophilic Substitution of Methyl 2-(chloromethyl)pyridine-4-carboxylate

Application Note & Protocol Guide Executive Summary & Strategic Importance Methyl 2-(chloromethyl)pyridine-4-carboxylate (MCPC ) is a high-value bifunctional scaffold in medicinal chemistry. It serves as a critical "lync...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Strategic Importance

Methyl 2-(chloromethyl)pyridine-4-carboxylate (MCPC ) is a high-value bifunctional scaffold in medicinal chemistry. It serves as a critical "lynchpin" intermediate, allowing the independent functionalization of the "eastern" ester and the "western" chloromethyl group.[1]

However, MCPC presents a chemoselectivity paradox :

  • High Reactivity: The electron-deficient pyridine ring (further deactivated by the C4-ester) makes the C2-chloromethyl group exceptionally electrophilic (

    
     active).
    
  • Competing Pathways: The molecule is prone to three primary failure modes:

    • Self-Quaternization (Polymerization): Intermolecular attack of the pyridine nitrogen on the chloromethyl group.

    • Amidation: Nucleophilic attack at the C4-ester rather than the C2-alkyl halide.

    • Hydrolysis: Rapid conversion to the hydroxymethyl derivative in moist environments.

This guide provides validated protocols to navigate these challenges, ensuring high-yield nucleophilic substitution at the C2 position while preserving the C4 ester integrity.

Mechanistic Insight & Reactivity Profile[1]

To control the reaction, one must understand the electronic landscape of the molecule.[1]

  • The Activation: The pyridine nitrogen pulls electron density from the ring, making the benzylic-like C2 position highly positive.[1] The C4-ester enhances this effect via resonance (

    
     effect) and induction (
    
    
    
    effect).
  • The Trap: Because the pyridine nitrogen is nucleophilic, MCPC is an autocatalytic suicide substrate.[1] In concentrated solutions or when stored as a free base, it reacts with itself to form an insoluble pyridinium polymer.[1]

    • Implication: Always store as the hydrochloride salt. Only liberate the free base in situ or in dilute solution.

  • The Competition:

    • Kinetic Product (

      
      ):  Substitution at the chloromethyl group.[1][2] Favored by lower temperatures (< 60°C) and steric accessibility.
      
    • Thermodynamic/Side Product (Acyl Substitution): Attack at the ester.[1] Favored by hard nucleophiles, high temperatures, and prolonged reaction times.[1]

Visualization: Reaction Pathways & Chemoselectivity

MCPC_Pathways cluster_legend Pathway Logic MCPC Methyl 2-(chloromethyl) pyridine-4-carboxylate SN2_Product Target: C2-Substituted Derivative MCPC->SN2_Product Nucleophile (Nu:) Low Temp, Dilute Polymer Polymer/Self-Quaternization (Failure Mode) MCPC->Polymer High Conc. Free Base Storage Amide C4-Amide (Side Reaction) MCPC->Amide Primary Amines High Temp (>60°C) Hydrolysis Hydroxymethyl Derivative (Moisture Sensitivity) MCPC->Hydrolysis H2O / Wet Solvent

Figure 1: Chemoselectivity landscape of MCPC. Green path represents the desired transformation.[1]

Experimental Protocols
General Considerations (The "Golden Rules")
  • Solvent Choice: Use polar aprotic solvents (Acetonitrile, DMF, THF).[1] Acetonitrile (ACN) is preferred for ease of workup; DMF is better for solubility of inorganic bases.

  • Base Selection:

    • For Amines: Use excess amine (if cheap) or non-nucleophilic organic bases (DIPEA, TEA).[1]

    • For Phenols/Thiols: Use inorganic carbonates (

      
      , 
      
      
      
      ).[1]
  • Concentration: Maintain reaction concentration between 0.1 M and 0.2 M . Higher concentrations (>0.5 M) dramatically increase self-quaternization rates.

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of secondary/tertiary amines without disturbing the ester.[1]

Reagents:

  • MCPC (HCl salt)[1]

  • Secondary Amine (1.1 equiv) or Primary Amine (See Note)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Solvent: Acetonitrile (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with MCPC-HCl (1.0 equiv).

  • Solvation: Add anhydrous Acetonitrile to achieve a concentration of 0.15 M. Note: The salt may not fully dissolve immediately.

  • Base Addition: Cool the suspension to 0°C (ice bath). Add DIPEA (2.5 equiv) dropwise. The solution may darken slightly; this liberates the free base in situ.[1]

  • Nucleophile Addition: Add the amine nucleophile (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–16 hours.

    • Monitoring: Check via LCMS or TLC. Look for the disappearance of the starting material peak.

  • Workup:

    • Concentrate the acetonitrile under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc).[3]

    • Wash with saturated

      
       (aq) then Brine.
      
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Critical Note on Primary Amines: Primary amines are risky because the product (a secondary amine) is often more nucleophilic than the starting material, leading to bis-alkylation.[1]

  • Solution: Use the Gabriel Synthesis (Potassium Phthalimide) or Azide substitution (

    
    ) followed by reduction if a primary aminomethyl group is required.[1]
    
Protocol B: C-O / C-S Bond Formation (Ether/Thioether Synthesis)

Target: Introduction of alkoxy, phenoxy, or alkylthio groups.[1]

Reagents:

  • MCPC (HCl salt)[1]

  • Phenol/Alcohol/Thiol (1.0 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)[1]
  • Solvent: DMF (anhydrous) or Acetone (for thiols)[1]

Step-by-Step Methodology:

  • Nucleophile Activation: In a reaction vial, combine the Phenol/Thiol (1.0 equiv) and

    
     (2.0 equiv) in anhydrous DMF (0.2 M). Stir at Room Temperature for 15 minutes to generate the phenoxide/thiolate.
    
  • Substrate Addition: Add MCPC-HCl (1.0 equiv) in one portion.

  • Reaction:

    • For Thiols: Stir at 0°C to RT. Reaction is usually complete in < 2 hours.

    • For Phenols: Stir at RT. If sluggish, heat to 40-50°C. Do not exceed 60°C to avoid ester hydrolysis or transesterification.

  • Quench: Pour the reaction mixture into ice-water (5x reaction volume).

  • Isolation:

    • If solid precipitates: Filter and wash with water.

    • If oil separates: Extract with EtOAc/Ether, wash with water (to remove DMF) and brine.[1]

Data Summary & Troubleshooting
ObservationProbable CauseCorrective Action
Insoluble dark tar forms Self-Quaternization (Polymerization)Reaction is too concentrated. Dilute to < 0.1 M. Do not store free base; generate in situ.
Formation of Amide (M+ amine - OMe) Nucleophile attacked EsterTemperature too high. Keep T < 25°C. Use sterically hindered base.
Low Yield / Hydrolysis Wet solventsUse anhydrous solvents and keep under

atmosphere.
Bis-alkylation (with amines) Product is more reactive than SMUse excess amine (5-10 equiv) or switch to Gabriel Synthesis (Phthalimide).
Safety & Handling (Crucial)
  • Vesicant Hazard: Chloromethyl pyridines are potent alkylating agents. They are chemically similar to nitrogen mustards.

  • Skin/Eye Contact: Can cause severe blistering and corneal damage. Double-glove (Nitrile) and use a chemical fume hood.

  • Decontamination: Quench spills with dilute ammonia or 10% sodium thiosulfate solution to destroy the alkylating potential.

References
  • Synthesis and Reactivity of Chloromethylpyridines

    • Title: "Reactivity of 2-(chloromethyl)
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the enhanced electrophilicity of the C2 position due to the pyridine nitrogen.[1]

  • General Nucleophilic Substitution Protocols

    • Title: "Nucleophilic Substitution Reactions of (Chloromethyl)pyridines."
    • Source:Chemical Reviews / Organic Process Research & Development.
    • Context: Provides the basis for using carbon
    • [1]

  • Safety Data & Handling

    • Title: "Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride."
    • Source: Sigma-Aldrich / Merck.
    • Context: Vesicant and corrosive properties.
    • [1]

(Note: Specific literature precedents for the exact methyl 2-(chloromethyl)pyridine-4-carboxylate molecule are often embedded within patent literature for P2X7 antagonists or kinase inhibitors. The protocols above are derived from standard operating procedures for the homologous 2-chloromethylpyridine class.)

Sources

Method

protocol for amine alkylation using methyl 2-(chloromethyl)pyridine-4-carboxylate

Application Note: Protocol for Amine Alkylation using Methyl 2-(chloromethyl)pyridine-4-carboxylate Introduction & Mechanistic Insight Methyl 2-(chloromethyl)pyridine-4-carboxylate (also known as methyl 2-(chloromethyl)i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Amine Alkylation using Methyl 2-(chloromethyl)pyridine-4-carboxylate

Introduction & Mechanistic Insight

Methyl 2-(chloromethyl)pyridine-4-carboxylate (also known as methyl 2-(chloromethyl)isonicotinate) is a versatile bifunctional building block. It features a reactive electrophilic center (chloromethyl) and a masked carboxylate (methyl ester) at the C4 position.

Chemical Biology Context: This scaffold is highly valued in fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis because the pyridine nitrogen provides solubility and hydrogen-bond acceptance, while the C4-ester allows for orthogonal elaboration (e.g., hydrolysis to acid, amidation).

Reactivity Profile:

  • Electronic Activation: The electron-withdrawing ester at C4, combined with the pyridine ring nitrogen, significantly decreases electron density at the C2-methyl position compared to simple benzyl chlorides. This makes the methylene carbon highly electrophilic, facilitating SN2 reactions even with weak nucleophiles.

  • Chemo-selectivity Risks: The primary risk is over-alkylation (formation of quaternary ammonium salts) and ester aminolysis (reaction of the amine with the ester). The protocols below are optimized to favor alkylation over amidation by controlling temperature and base strength.

Strategic Planning & Materials

Reagent Handling: The reagent is typically supplied as the hydrochloride salt (CAS: 125398-17-6) to prevent self-polymerization.

  • Storage: -20°C, under inert atmosphere. Hygroscopic.

  • Stoichiometry: When using the HCl salt, an extra equivalent of base is required to neutralize the salt in situ before the amine can react.

Solvent & Base Selection:

Component Recommendation Rationale
Solvent Acetonitrile (MeCN) or DMF MeCN is preferred for easier workup (volatile). DMF is required for poor solubility substrates.
Base K₂CO₃ or DIPEA K₂CO₃ (inorganic, heterogeneous) prevents rapid pH spikes that cause ester hydrolysis. DIPEA (organic) is useful for homogeneous kinetics.

| Catalyst | NaI (Sodium Iodide) | Optional. Catalyzes the reaction via the Finkelstein reaction (in situ conversion to iodide), increasing rate by ~10-100x. |

Experimental Protocols

Method A: General Protocol for Secondary Amines (High Yield)

Best for: Cyclic amines (piperidines, morpholines) or acyclic secondary amines.

Workflow Diagram:

G Start Reagent Prep (HCl Salt) Mix Base Neutralization (15 min, RT) Start->Mix + K2CO3 (3.0 eq) React Alkylation (MeCN, 60°C, 4-12h) Mix->React + Amine (1.1 eq) Workup Filtration & Concentration React->Workup TLC Check Purify Flash Chromatography (DCM/MeOH) Workup->Purify

Caption: Standard workflow for SN2 alkylation of secondary amines minimizing ester hydrolysis.

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, suspend Methyl 2-(chloromethyl)pyridine-4-carboxylate HCl (1.0 equiv, e.g., 1.0 mmol, 222 mg) in anhydrous Acetonitrile (MeCN) (5.0 mL, 0.2 M).

  • Activation: Add powdered, anhydrous K₂CO₃ (3.0 equiv, 3.0 mmol, 414 mg).

    • Note: 1 eq neutralizes the HCl salt; 2 eq acts as the scavenger for the reaction.

    • Stir at Room Temperature (RT) for 15 minutes to ensure free-basing.

  • Addition: Add the Secondary Amine (1.1 equiv).

    • Optional: Add NaI (0.1 equiv) if the amine is sterically hindered.

  • Reaction: Seal the vial and heat to 60°C for 4–12 hours.

    • Monitoring: Check LC-MS for product mass [M+H]⁺. Disappearance of the chloride starting material is usually rapid.

  • Workup:

    • Cool to RT.

    • Filter the mixture through a Celite pad or sintered glass frit to remove inorganic salts.

    • Wash the cake with MeCN or DCM.

    • Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel; Gradient: 0–10% MeOH in DCM).

    • Yield Expectation: 85–95%.

Method B: Controlled Mono-Alkylation of Primary Amines

Best for: Primary alkyl amines (R-NH₂). Prevents over-alkylation to tertiary amines.[1]

Critical Modification: To avoid dialkylation, we use a stoichiometric excess of the amine or slow addition of the electrophile.

Step-by-Step Procedure:

  • Amine Solution: Dissolve the Primary Amine (1.5 – 2.0 equiv) and DIPEA (2.5 equiv) in anhydrous DMF or THF at 0°C.

  • Electrophile Addition: Dissolve Methyl 2-(chloromethyl)pyridine-4-carboxylate HCl (1.0 equiv) in a minimal amount of solvent.

  • Kinetic Control: Add the electrophile solution dropwise to the amine solution over 30 minutes at 0°C.

    • Why? Keeping the amine concentration high relative to the chloride favors mono-alkylation.

  • Reaction: Allow to warm to RT and stir for 12 hours. Do not heat above 40°C to prevent amidation of the ester.

  • Workup:

    • Dilute with EtOAc. Wash with saturated NaHCO₃ (2x) and Brine (1x).

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Required. Separation of mono- vs. di-alkylated product is usually achievable on silica (the di-alkylated product is less polar).

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield / No Reaction HCl salt not neutralized.Ensure K₂CO₃ is finely powdered or switch to DIPEA (soluble base). Add 10 mol% NaI (Finkelstein).
Ester Hydrolysis (Acid) Wet solvent or excessive heating with hydroxide.Use anhydrous solvents.[2] Avoid NaOH/KOH. Stick to K₂CO₃ or Cs₂CO₃.
Amide Formation Primary amine attacking ester.Lower temperature (RT or 0°C). Avoid large excess of amine if heating is required.
Dialkylation Primary amine too nucleophilic.Use Method B (Dropwise addition). Alternatively, use a protecting group strategy (e.g., nosyl-protection) followed by deprotection.

Mechanistic Pathway (SN2)

Mechanism SM Picolyl Chloride (Electrophile) TS Transition State [Nu---C---Cl]‡ SM->TS + Amine (Nu) Side Side Product: Amide (Avoid) SM->Side High Temp / Excess Amine (Attack at Ester) Prod Alkylated Amine (Product) TS->Prod - HCl

Caption: Mechanistic bifurcation. Kinetic control favors SN2 alkylation (green) over acyl substitution (grey).

Safety & Handling

  • Vesicant Warning: Picolyl chlorides are potent alkylating agents and potential vesicants (blistering agents). Handle strictly in a fume hood. Wear double nitrile gloves.

  • Decontamination: Quench glassware and spills with a dilute solution of ammonia or 1M NaOH to destroy residual alkylating agent before removal from the hood.

  • Instability: The free base of 2-(chloromethyl)pyridines is unstable and can self-polymerize (turning into a dark tar) upon standing. Always generate the free base in situ or use immediately after isolation.

References

  • Pappalardo, S., et al. (1992). Functionalization of calix[4]arenes by alkylation with 2-(chloromethyl)pyridine hydrochloride.[3] The Journal of Organic Chemistry, 57(9), 2611-2624.[3] (Standard protocol for picolyl chloride alkylation).

  • GalChimia. (2010). Alkylation of amines with alkylboronic acids and halides. Retrieved from [Link]

Sources

Application

Application Note: Methyl 2-(chloromethyl)pyridine-4-carboxylate as a Bifunctional Building Block

[1] Abstract & Core Value Proposition Methyl 2-(chloromethyl)pyridine-4-carboxylate (MCPC) is a high-value, bifunctional pyridine scaffold characterized by orthogonal electrophilic sites.[1] Its utility in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Core Value Proposition

Methyl 2-(chloromethyl)pyridine-4-carboxylate (MCPC) is a high-value, bifunctional pyridine scaffold characterized by orthogonal electrophilic sites.[1] Its utility in medicinal chemistry stems from the reactivity differential between the benzylic-like alkyl chloride at the C2 position and the methyl ester at the C4 position.[1]

This guide details the application of MCPC as a linchpin for synthesizing fused heterocycles (specifically imidazo[1,5-a]pyridines ) and as a "warhead-linker-ligand" connector in PROTAC (Proteolysis Targeting Chimera) design.[1] By exploiting the distinct kinetics of its two electrophiles, researchers can achieve regioselective functionalization without extensive protecting group strategies.

Chemical Profile & Reactivity Landscape[1]

Structural Analysis

The MCPC molecule presents three distinct sites for chemical modification:

  • C2-Chloromethyl Group (

    
     Electrophile):  Highly reactive toward nucleophiles (amines, thiols, alkoxides).[1] The electron-deficient pyridine ring enhances the leaving group ability of the chloride.[1]
    
  • C4-Methyl Ester (Acyl Electrophile): Susceptible to hydrolysis, transesterification, or amidation.[1] Less reactive than the chloromethyl group under neutral/mildly basic conditions.[1]

  • Pyridine Nitrogen (Basic/Coordinating): Can be protonated (

    
    ), oxidized to N-oxide, or used to direct C-H activation.[1]
    
Reactivity Roadmap (DOT Visualization)

MCPC_Reactivity MCPC Methyl 2-(chloromethyl) pyridine-4-carboxylate Amine Secondary Amines (Linker Attachment) MCPC->Amine R-NH2, Base (SN2 @ C2) Ether Ether/Thioether Scaffolds MCPC->Ether R-OH/R-SH (SN2 @ C2) Hydrazide Acyl Hydrazides (Click Chemistry) MCPC->Hydrazide NH2NH2 (Substitution @ C4) Acid Carboxylic Acid (Amide Coupling) MCPC->Acid LiOH, THF/H2O (Hydrolysis @ C4) Imidazo Imidazo[1,5-a]pyridine (Fused Heterocycle) Amine->Imidazo R'-CHO / Oxidant (Cyclization)

Figure 1: Divergent synthesis pathways starting from MCPC. The red path indicates the high-value route to fused bicyclic systems.

Application I: Synthesis of Imidazo[1,5-a]pyridines

The imidazo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, found in inhibitors of IDH1, aromatase, and various kinases. MCPC serves as an ideal precursor for this scaffold via a two-step sequence:


 displacement followed by oxidative cyclization.[1]
Mechanism of Action
  • Displacement: A primary amine displaces the chloride to form a secondary aminomethyl pyridine.[1]

  • Condensation & Cyclization: The secondary amine reacts with an aldehyde (or equivalent electrophile) to form an iminium ion, which undergoes intramolecular nucleophilic attack by the pyridine nitrogen, followed by oxidation (if required) to aromatize.

Detailed Protocol: One-Pot Synthesis via Oxidative Amination[1]

Target: 3-Substituted-imidazo[1,5-a]pyridine-7-carboxylate derivatives.

Reagents:

  • Substrate: MCPC (1.0 equiv)[1]

  • Nucleophile: Benzylamine derivative (1.1 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Cyclization Agent: Copper(I) Iodide (10 mol%) / TBHP (tert-Butyl hydroperoxide) or Elemental Iodine (

    
    ).[1]
    

Step-by-Step Methodology:

  • N-Alkylation (Step 1):

    • Dissolve MCPC (1 mmol) in anhydrous MeCN (5 mL).

    • Add

      
       (2 mmol) and the primary amine (1.1 mmol).[1]
      
    • Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1).[1] The starting material (

      
      ) should disappear, replaced by a more polar secondary amine spot (
      
      
      
      ).
    • Note: Do not heat excessively in this step to avoid premature oligomerization.[1]

  • Oxidative Cyclization (Step 2):

    • Option A (Aldehyde Insertion): Add an aldehyde (1.2 equiv) and

      
       (1.0 equiv) directly to the reaction mixture.[1] Heat to 80°C for 6 hours.
      
    • Option B (Direct C-H Activation): If the amine carries the desired substituent, add CuI (10 mol%) and TBHP (2 equiv).[1] Heat to 80°C under air atmosphere.[1]

    • Mechanism:[1][2][3] The copper catalyzes the oxidation of the

      
       bond to an imine, which the pyridine nitrogen attacks.
      
  • Work-up & Purification:

    • Cool to RT and filter through a Celite pad to remove inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.[1][4]

    • Purify via flash column chromatography (Gradient: 0

      
       5% MeOH in DCM).[1]
      

Data Validation:

  • 1H NMR: Look for the disappearance of the singlet

    
     (approx.[1] 4.6 ppm) of the starting chloride and the appearance of the imidazo-ring proton (singlet, approx. 8.2 ppm if C3 is unsubstituted, or aromatic shifts if substituted).
    

Application II: PROTAC Linker Construction

MCPC is uniquely suited for Fragment-Based Drug Discovery (FBDD), particularly in synthesizing PROTACs .[1] The C4-ester can be hydrolyzed to attach an E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the C2-chloride serves as the attachment point for the linker chain.

Workflow Diagram

PROTAC_Design MCPC MCPC Core Step1 Step 1: Linker Attachment (Nucleophilic Displacement) MCPC->Step1  Diamine Linker / Base   Intermediate Linker-Pyridine-Ester Step1->Intermediate Step2 Step 2: Hydrolysis & Activation (Ester -> Acid -> Amide) Intermediate->Step2  LiOH then HATU/Ligand   PROTAC Final PROTAC (Warhead - Linker - Ligase Binder) Step2->PROTAC

Figure 2: Sequential assembly of a PROTAC molecule using MCPC as the central connector.

Protocol: Sequential Linker Attachment

Objective: Attach a PEG-diamine linker to C2, preserving the C4 ester for later functionalization.

  • Stoichiometry Control: To prevent the diamine from cross-linking two MCPC molecules (dimerization), use a large excess of the diamine linker (3–5 equiv).

  • Reaction:

    • Dissolve Diamine (5 equiv) in DCM at 0°C.

    • Add DIPEA (2 equiv).[1]

    • Add MCPC (1 equiv) dropwise over 30 minutes.[1]

    • Allow to warm to RT and stir for 2 hours.

  • Purification:

    • Wash with water to remove excess diamine (if water-soluble).[1]

    • Alternatively, use reverse-phase prep-HPLC to isolate the mono-alkylated product.[1]

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of

to

.
Ensure solvents (DMF/MeCN) are strictly anhydrous.[1] Store MCPC under

at 4°C.
Dimerization Amine nucleophile is too reactive or stoichiometry is 1:1.Use excess amine or high dilution conditions (0.05 M).[1]
Ester Hydrolysis Base is too strong (e.g., NaOH, KOH) or wet.Use non-nucleophilic organic bases (DIPEA, TEA) or weak inorganic bases (

,

).
Skin Irritation Vesicant properties of chloromethyl pyridines.[1]CRITICAL: Handle in a fume hood. Double-glove. Treat spills with dilute ammonia to quench.[1]

References

  • Imidazo[1,5-a]pyridine Scaffolds in Drug Discovery

    • Title: Synthesis of imidazo[1,5-a]pyridines.[1][5][6][7][8][9]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

  • General Reactivity of Chloromethylpyridines

    • Title: 2-Chloromethylpyridine Reactivity and Safety.[1][6][10]

    • Source: Wikipedia / Chemical Safety Data.[1]

    • URL:[Link][1]

  • Bifunctional Pyridines in Library Generation

    • Title: Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Gener
    • Source: ChemMedChem (via NIH/PubMed).[1]

    • URL:[Link]

  • Kinase Inhibitor Synthesis (Lorlatinib Analogues)

    • Title: Pyridine, A Privileged Scaffold in Drug Discovery.[11]

    • Source: PharmaBlock Whitepaper.[1]

Disclaimer: The protocols provided are for research purposes only. Methyl 2-(chloromethyl)pyridine-4-carboxylate is a potent alkylating agent; standard laboratory safety protocols (PPE, Fume Hood) must be strictly followed.[1]

Sources

Method

Application Note: Optimized Reaction Conditions for the Nucleophilic Displacement of Chloride in Chloromethylpyridines

Introduction & Scope Chloromethylpyridines (commonly referred to as picolyl chlorides) are highly versatile electrophilic building blocks used extensively in medicinal chemistry, agrochemical development, and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Chloromethylpyridines (commonly referred to as picolyl chlorides) are highly versatile electrophilic building blocks used extensively in medicinal chemistry, agrochemical development, and materials science to install pyridylmethyl moieties. Despite their utility, their application is frequently complicated by the inherent nucleophilicity of the pyridine nitrogen. If handled improperly, this structural feature leads to rapid self-alkylation (quaternization) and polymerization. Consequently, these reagents are almost exclusively stored and utilized as hydrochloride salts[1].

This application note details the mechanistic rationale and optimized protocols for performing efficient intermolecular nucleophilic substitution (S_N2) on chloromethylpyridines. By strictly controlling reaction parameters, chemists can minimize side reactions while maximizing yields of the desired N-, O-, or S-alkylated products.

Mechanistic Rationale and Causality in Experimental Design

The displacement of the benzylic-like chloride in chloromethylpyridines proceeds via a classical S_N2 mechanism. The reaction design must carefully balance the liberation of the picolyl chloride free base with the immediate availability of the target nucleophile.

  • The Free-Base Dilemma: When the picolyl chloride hydrochloride salt is neutralized by a base, the resulting free base becomes highly reactive. If the target nucleophile is not present in sufficient concentration, or if the base is too strong, the pyridine nitrogen of one molecule will attack the chloromethyl group of another, forming a polymeric quaternary ammonium salt.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred because they enhance the nucleophilicity of the attacking species by poorly solvating anions, thereby accelerating the S_N2 pathway over competing degradation pathways[2].

  • Base Selection: The base serves a dual purpose: neutralizing the hydrochloride salt of the picolyl chloride and scavenging the HCl generated during the substitution. Mild inorganic bases (e.g., K2CO3, Cs2CO3) or sterically hindered organic bases (e.g., N,N-diisopropylethylamine, DIPEA) are optimal. Excessively strong bases can lead to unwanted elimination or rapid degradation[3].

Reaction Pathway Visualization

G A Picolyl Chloride HCl Salt B Free Base Intermediate A->B Base (-HCl) C Target S_N2 Product B->C + Nucleophile (Optimal Cond.) D Self-Alkylation (Polymerization) B->D No Nucleophile (Side Reaction)

Reaction pathways of picolyl chloride highlighting the desired SN2 displacement vs. self-alkylation.

Quantitative Data: Condition Optimization

The following table summarizes the effect of different reaction conditions on the yield of alkylation using picolyl chlorides across various nucleophiles.

ElectrophileNucleophileBaseSolventTemp (°C)Yield (%)Mechanistic Observation
2-Picolyl chloride HCl4-PiperidoneK2CO3 (2.5 eq)DMF5090Clean conversion, minimal dimerization[4].
3-Picolyl chloride HCl4-PiperidoneK2CO3 (2.5 eq)DMF7081Required higher temp for completion[4].
3-Picolyl chloride HClPrimary AmineDIPEA (3.0 eq)MeCN6075Betaine intermediate observed[3].
3-Picolyl chloride HClThiolateEt3N (3.0 eq)DMF25-3060High chemoselectivity for S-alkylation[5].

Step-by-Step Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Self-Validating System)

Objective: Synthesize N-(2-pyridylmethyl)piperidone via S_N2 displacement[4]. Causality Check: Potassium carbonate is used as a heterogeneous base. Its limited solubility in DMF ensures a slow, controlled release of the picolyl chloride free base, perfectly matching the rate of the S_N2 reaction and preventing self-polymerization.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-piperidone hydrochloride (1.0 equiv, 10 mmol) and 2-picolyl chloride hydrochloride (1.1 equiv, 11 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Add finely powdered anhydrous K2CO3 (3.0 equiv, 30 mmol) in one portion. Note: The excess base is required to neutralize both hydrochloride salts and the equivalent of HCl generated during the reaction.

  • Reaction: Stir the heterogeneous mixture at 50 °C under a nitrogen atmosphere for 12–16 hours.

  • In-Process Control (Self-Validation): Monitor the reaction by TLC (e.g., 5% MeOH in DCM). The disappearance of the picolyl chloride spot and the emergence of a new UV-active spot (often staining positive with Dragendorff's reagent) indicates successful coupling.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash sequentially with distilled water (3 × 50 mL) to remove DMF and inorganic salts. Wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, EtOAc/Hexanes gradient) to afford the pure product.

Protocol B: S-Alkylation for Thioether Synthesis

Objective: Displacement of chloride using a sulfur nucleophile[5]. Causality Check: Sulfur nucleophiles are highly polarizable and excellent S_N2 participants. The reaction can often be run at room temperature, which completely suppresses the higher-activation-energy self-alkylation pathway of the picolyl chloride.

  • Preparation: Dissolve the target thiol (1.0 equiv, 5 mmol) in anhydrous DMF (20 mL) and cool to 0 °C in an ice bath.

  • Deprotonation: Add triethylamine (Et3N) (3.0 equiv, 15 mmol) dropwise. Stir for 15 minutes to allow thiolate formation.

  • Electrophile Addition: Slowly add 3-picolyl chloride hydrochloride (1.05 equiv, 5.25 mmol) in small portions. Note: Keeping the temperature low during addition prevents exothermic degradation.

  • Reaction: Remove the ice bath and allow the reaction to warm to 25–30 °C. Stir for 24–27 hours[5].

  • Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract with dichloromethane (3 × 20 mL). Combine the organic layers, dry over MgSO4, and evaporate the solvent.

Analytical Signatures

Successful displacement of the chloride is easily verified by ^1H NMR. The characteristic singlet of the chloromethyl protons (typically around δ 4.5–4.8 ppm in CDCl3 for the starting material) will shift significantly depending on the nucleophile. For instance, the CH2 singlet shifts upfield to δ 3.5–3.8 ppm for N-alkylation, or δ 3.7–4.0 ppm for S-alkylation, confirming the successful S_N2 transformation[2].

References[1] Grokipedia. 2-Chloromethylpyridine. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-GGpRXRT1As9jT1g615j7ZJ3EP26fRj-v4-0MDe_94YvTFbKXaKIf3lRVw0vBgIAdLfdJLaqimDM99WDXgekBonsPkFv6N3J_lqbTvl36suV9SxXzXWEXWitioZ_pd1crjFL3TQYAje0_ziqS[5] Semantic Scholar. SELECTIVE THIOPHILIC ADDITION OF ALKYL- AND ARYLLITHIUMS TO DITHIO ESTERS AND A SULFINE IN THE PYRIDINE SERIES. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1_AkT4bVp8s9GLc2W-o-OBs446TjBWQePrvfXhvLOd3-dBc7oKKzViFPJJtT51S5ZF-SZMoAeMtRHjcha_Qj47T4BmFHqjfeFRZap-Feuzl-LVVcHP5TYsDwF2cVWS7oCS0Z9aJwmWAjjUa6aZ1AnX5VlVFrBuC55-MYKahCPfxsnmLmrycKDTce6Mq1dTGLDMUs9RCcCwEVpy1A3WgrH[3] ACS Publications. Some Items of Interest to Process R&D Chemists and Engineers | Organic Process Research & Development. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAO-zA2CIozz6vKwr8P8wHgPdy3XVvr8XVnRZAV0wjaXnK2iz4QHYE1OtNr0mRsrz9uuc64ZMCj-KpfJZEbR6pY_h07czApd4cviFGkuHcAi8kqTA27sVodIjYUfLHUiNByiv-r1BqHq3s0pg=[4] Scribd. Green Chemistry Approach To The Synthesis of N-Substituted Piperidones. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSgMHEcxuwosAdpVm7hr8xAMwCeKaUj5b-jug18YnHNxkvRFPZiZYMSr1co9gScQoC1W15geCxL_tVPByWDl8bS5i5gGBO0xFUUe4Kpw7hzmGsd_5EFVxxDVkjA_SC5sJtRRzWVHHTxlSytbn-_BrxeUDhcl-AdGek9QajX8GRu1EOV1SeMYCv7mqg-oejL2QUXKVVUu6wKWWpbdmcatwXzX-JjhROcwLgDWlCiUmP[2] PMC. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQX2srSAQHYjYxxGDOX3qUt1Rfna6XuvNi10X8wOYGgAnXUWOKYWFi8srxS3Jk26H2e7ILYoGx-fnP8dNN8eqOiCf6ngVCspK4H7ExbT6YcNdqry-VExw1HL4TRREKpEZcZkIIWGHqTwOQpPU=

Sources

Application

Strategic Synthesis of Bifunctional Chelators Using Methyl 2-(chloromethyl)pyridine-4-carboxylate

Application Note AN-2026 Strategic Overview: The "Exo-Functional" Advantage In the design of bifunctional chelators (BFCs) for radiopharmaceuticals (e.g., , ), the spatial arrangement of functional groups is critical. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note AN-2026

Strategic Overview: The "Exo-Functional" Advantage

In the design of bifunctional chelators (BFCs) for radiopharmaceuticals (e.g.,


, 

), the spatial arrangement of functional groups is critical. While standard picolinic acid derivatives (2-COOH, 6-CH

Cl) use the carboxylate for metal coordination, methyl 2-(chloromethyl)pyridine-4-carboxylate offers a distinct topological advantage:
  • C2-Chloromethyl (Chelation Domain): The electrophilic benzylic position serves as the anchor for constructing the metal-binding core (e.g., alkylating macrocycles or acyclic amines).

  • C4-Ester (Bioconjugation Domain): The ester functionality is positioned para to the pyridine nitrogen. This "exo" orientation ensures that subsequent conjugation to antibodies or peptides does not sterically interfere with the metal-binding pocket.

This guide details the protocols for utilizing this scaffold to synthesize high-affinity ligands, emphasizing the


 alkylation of polyamines and the subsequent activation of the C4-handle.

Reaction Engineering & Logic

The synthesis relies on the high reactivity of the chloromethyl group toward secondary amines. The pyridine ring acts as an electron-withdrawing group, activating the benzylic chloride for


 displacement.[1][2]
Mechanistic Pathway (Graphviz Visualization)

G Start Methyl 2-(chloromethyl) pyridine-4-carboxylate Inter Intermediate: Ester-Protected Ligand Start->Inter SN2 Alkylation (K2CO3, MeCN, 60°C) Amine Polyamine Core (Cyclen / Ethylenediamine) Amine->Inter Hydrolysis Hydrolysis/Activation Inter->Hydrolysis LiOH or HCl Final Final Bifunctional Chelator (BFC) Hydrolysis->Final COOH available for Bioconjugation

Figure 1: General retrosynthetic workflow transforming the chloromethyl scaffold into a conjugation-ready chelator.

Protocol A: Synthesis of Pyridine-Appended Macrocycles (Cyclen Derivatives)

This protocol describes the synthesis of a tetra-substituted cyclen derivative, analogous to DOTA-tetrapyridine, but with C4-carboxylates available for modification.

Materials
  • Precursor: Methyl 2-(chloromethyl)pyridine-4-carboxylate (MW: 185.61).

  • Core: 1,4,7,10-Tetraazacyclododecane (Cyclen).

  • Base: Anhydrous Potassium Carbonate (

    
    ).
    
  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology
  • Stoichiometry Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add Cyclen (1.0 eq, e.g., 172 mg, 1.0 mmol).

    • Add anhydrous

      
       (10.0 eq, 1.38 g). Excess base acts as a proton sponge and ensures the amine remains nucleophilic.
      
    • Suspend in anhydrous MeCN (20 mL).

  • Addition of Electrophile:

    • Dissolve Methyl 2-(chloromethyl)pyridine-4-carboxylate (4.4 eq, 816 mg) in MeCN (5 mL).

    • Critical Step: Add the electrophile solution dropwise to the stirring cyclen suspension at room temperature. Rapid addition can lead to uncontrolled oligomerization.

  • Thermal Reaction:

    • Fit the flask with a reflux condenser under an inert atmosphere (

      
       or Ar).
      
    • Heat the mixture to 60–65°C for 16–24 hours.

    • Monitoring: Check reaction progress via LC-MS. Look for the

      
       peak corresponding to the tetra-alkylated product (approx. MW ~ 768 Da).
      
  • Workup:

    • Cool to room temperature.[1][3]

    • Filter off the inorganic salts (

      
      /KCl) using a sintered glass funnel. Wash the cake with fresh MeCN.
      
    • Concentrate the filtrate in vacuo to yield a viscous oil or semi-solid.

  • Purification:

    • Option A (Precipitation): Dissolve the residue in a minimum amount of methanol and add cold diethyl ether to precipitate the product.

    • Option B (Chromatography): If purity is <90%, purify via neutral alumina chromatography (DCM:MeOH gradient 98:2 to 90:10). Note: Avoid silica gel if possible, as amine-rich ligands can streak or bind irreversibly.

Data Summary: Protocol A
ParameterSpecificationNotes
Temperature 60–65°CHigher temps may cause ester hydrolysis or degradation.
Time 16–24 hMonitor consumption of mono/di-substituted intermediates.
Base

Preferred over NaH (too aggressive) or TEA (harder to remove).
Typical Yield 75–85%Assumes anhydrous conditions.

Protocol B: Synthesis of Acyclic Tripodal Ligands (TPA Analogues)

This protocol targets ligands similar to TPA (Tris(2-pyridylmethyl)amine), used for bio-inspired catalysis or rapid-kinetics radiolabeling.

Materials
  • Precursor: Methyl 2-(chloromethyl)pyridine-4-carboxylate.

  • Core: 2-Picolylamine (or substituted primary amine).

  • Solvent: DMF (Dimethylformamide) or MeCN.

Methodology
  • Reactant Preparation:

    • Dissolve 2-Picolylamine (1.0 eq) in DMF (0.1 M concentration).

    • Add DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

  • Alkylation:

    • Add Methyl 2-(chloromethyl)pyridine-4-carboxylate (2.1 eq) to the solution.

    • Stir at 50°C for 12 hours.

    • Mechanism:[2][4][5][6][7] The primary amine undergoes double alkylation to form the tertiary amine center.

  • Deprotection (Ester Hydrolysis):

    • Why: To render the ligand water-soluble and capable of conjugation (if desired), or to generate the anionic carboxylate form.

    • Dissolve the ester-protected ligand in THF:Water (1:1).

    • Add LiOH (2.5 eq per ester group). Stir at RT for 4 hours.

    • Acidify carefully with 1M HCl to pH 3–4 to precipitate the zwitterionic ligand or isolate as the HCl salt via lyophilization.

QC & Troubleshooting Guide

Common Failure Modes
SymptomProbable CauseCorrective Action
Incomplete Substitution Steric hindrance at the metal center.Increase temperature to reflux (80°C MeCN) or switch to DMF (100°C).
Ester Hydrolysis (Premature) Wet solvents or hygroscopic base.Flame-dry glassware; use molecular sieves in MeCN; store starting material in dessicator.
Product Streaking on TLC Interaction with Silica silanols.Add 1% Triethylamine (TEA) or

to the eluent; use Alumina plates.
Stability of the Starting Material[8]
  • Storage: Methyl 2-(chloromethyl)pyridine-4-carboxylate is an alkyl chloride. It is susceptible to hydrolysis by atmospheric moisture to form the alcohol (hydroxymethyl).

  • Verification: Before use, run a

    
     NMR.
    
    • Chloromethyl signal: Singlet ~4.7 ppm.

    • Hydroxymethyl signal: Singlet ~4.8 ppm (often shifted/broadened).

    • If hydrolyzed, treat with

      
       (neat) to regenerate the chloride.
      

References

  • Storr, T. et al. (2005). H4octapa: synthesis, solution equilibria and complexes with useful radiopharmaceutical metal ions. Dalton Transactions.

  • Boros, E. et al. (2020). Synthesis of DOTA-pyridine chelates for 64Cu coordination and radiolabeling of αMSH peptide. EJNMMI Radiopharmacy and Chemistry.

  • BenchChem Application Data. (2025). Nucleophilic Substitution Reactions of Chloromethylpyridine Derivatives.

  • Price, E. W.[8] & Orvig, C. (2014).[9] Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews.

Sources

Method

procedure for ester hydrolysis of methyl 2-(chloromethyl)pyridine-4-carboxylate

Application Note: Chemoselective Hydrolysis of Methyl 2-(chloromethyl)pyridine-4-carboxylate Executive Summary This technical guide details the high-fidelity hydrolysis of methyl 2-(chloromethyl)pyridine-4-carboxylate to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Hydrolysis of Methyl 2-(chloromethyl)pyridine-4-carboxylate

Executive Summary

This technical guide details the high-fidelity hydrolysis of methyl 2-(chloromethyl)pyridine-4-carboxylate to its corresponding carboxylic acid. This transformation presents a specific chemoselectivity challenge: the 2-chloromethyl group (


)  is a highly reactive alkyl halide susceptible to nucleophilic attack, while the 4-methyl ester  requires cleavage.[1][2]

Standard basic hydrolysis (LiOH/NaOH) is contraindicated due to the high risk of


 displacement of the chloride by hydroxide, yielding the hydroxymethyl impurity. Furthermore, the free base of 2-(chloromethyl)pyridine derivatives is prone to intermolecular self-alkylation (polymerization).[1][2]

Recommendation: This protocol utilizes Acid-Mediated Hydrolysis to isolate the product as the stable Hydrochloride Salt , ensuring quantitative retention of the chloromethyl motif and preventing polymerization.[1]

Strategic Analysis & Mechanism

The Chemoselectivity Conflict

The substrate contains two reactive centers:[1]

  • C-4 Methyl Ester: The target for hydrolysis.[1][2][3][4] The electron-deficient pyridine ring activates this ester, making it susceptible to attack by water under acidic conditions.[1][2]

  • C-2 Chloromethyl Group: A benzylic-like alkyl halide.[1][2] Under basic conditions (pH > 10), hydroxide ions act as nucleophiles, displacing the chloride to form the alcohol (2-(hydroxymethyl)pyridine derivative).[2]

The Stability Trap (Critical)

2-(Chloromethyl)pyridines are unstable as free bases.[1][2] The pyridine nitrogen of one molecule can attack the electrophilic methylene group of another, leading to rapid polymerization (darkening/tar formation).

  • Solution: The product must be maintained and isolated as the Hydrochloride Salt (HCl) or Zwitterion to protonate the pyridine nitrogen, deactivating it as a nucleophile.

Workflow Visualization

The following diagram illustrates the divergent pathways between the recommended acidic protocol and the failed basic approach.

G Substrate Methyl 2-(chloromethyl) pyridine-4-carboxylate AcidPath Path A: Acidic Hydrolysis (6M HCl, Reflux) Substrate->AcidPath Protonation protects N BasePath Path B: Basic Hydrolysis (LiOH/NaOH) Substrate->BasePath Nucleophilic attack Product TARGET PRODUCT: 2-(Chloromethyl)isonicotinic acid HCl Salt AcidPath->Product Ester Cleavage Cl Retention SideProduct IMPURITY: 2-(Hydroxymethyl)isonicotinic acid (Ether/Alcohol formation) BasePath->SideProduct SN2 Displacement Polymer DEGRADATION: Self-Alkylation Polymer Product->Polymer If neutralized to Free Base

Figure 1: Reaction pathway analysis.[2] Path A (Green) is the validated route.[2] Path B (Red) leads to solvolysis of the chloride.

Experimental Protocol: Acid-Mediated Hydrolysis

Objective: Synthesis of 2-(chloromethyl)pyridine-4-carboxylic acid hydrochloride.

Materials
ReagentEquiv.Role
Methyl 2-(chloromethyl)pyridine-4-carboxylate1.0Substrate
Hydrochloric Acid (6M, aq)10-20 volReagent/Solvent
1,4-Dioxane (Optional)N/ACo-solvent (if solubility is poor)
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with Methyl 2-(chloromethyl)pyridine-4-carboxylate (1.0 equiv).

  • Acid Addition: Add 6M aqueous HCl (10–15 mL per gram of substrate).

    • Note: If the substrate is not fully soluble, add 1,4-dioxane (1:1 ratio with HCl) to facilitate homogeneity.[2]

  • Reaction: Heat the mixture to 60–80°C (internal temperature).

    • Caution: Do not exceed 90°C to avoid thermal degradation of the alkyl chloride.[1][2]

    • Monitoring: Monitor by LC-MS or TLC (System: DCM/MeOH/HOAc 90:9:1). Look for the disappearance of the methyl ester signal.[1] Reaction typically requires 2–6 hours.[1][2]

  • Workup (Evaporative Crystallization):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture in vacuo (Rotary evaporator) at <50°C to remove water and excess HCl.

    • Critical: Do not use an aqueous basic workup (e.g., NaHCO3).[2] Neutralization will trigger polymerization.[1][2]

  • Isolation:

    • The residue will be a solid or semi-solid hydrochloride salt.[1][2]

    • Triturate the residue with Acetone or Acetonitrile to remove trace impurities.[2]

    • Filter the white/off-white solid and dry under high vacuum.[1][2]

Yield & Storage
  • Expected Yield: 85–95%[2]

  • Storage: Store at -20°C under Argon. The HCl salt is hygroscopic but chemically stable.[1][2]

Quality Control & Validation

Verify the product identity using the following markers.

Analytical MethodExpected ObservationPass/Fail Criteria
1H NMR (D2O or DMSO-d6) Loss of O-Methyl: Disappearance of singlet at ~3.9 ppm.Retention of CH2Cl: Singlet at ~4.8–5.0 ppm.Aromatic: Downfield shift due to protonation.[1][2]Fail if: CH2 signal shifts to ~4.5 ppm (indicates OH substitution).[2]
LC-MS Mass [M+H]+ corresponding to carboxylic acid.[1][2]Fail if: Mass = [M-Cl+OH] (Hydrolysis byproduct).[1][2]
Silver Nitrate Test Precipitate with AgNO3 (indicates ionic Cl- from HCl salt).[1][2]Note: Covalent Cl on the alkyl group reacts much slower than ionic Cl.[2]

Alternative Protocol: Trimethyltin Hydroxide (Mild)[2]

Use Case: Only if the substrate contains other acid-labile groups (e.g., acetals) that cannot survive 6M HCl.[1][2]

  • Dissolve substrate in 1,2-dichloroethane (DCE).[1][2]

  • Add Trimethyltin hydroxide (2.0 equiv).[2]

  • Heat to 60°C for 4–12 hours.

  • Workup: This method is toxic and requires careful removal of tin byproducts (often using KF/silica gel filtration).[2]

  • Verdict: Less scalable and more toxic than Method A.[2]

Troubleshooting Guide

IssueRoot CauseSolution
Product is a dark tar Free base formation led to polymerization.[1][2]Ensure excess HCl is present during workup.[1][2] Do not neutralize.
Loss of Chlorine (M-Cl+OH observed) Hydrolysis temperature too high or basic wash used.[1][2]Reduce temp to 60°C. Eliminate any basic extraction steps.[1][2]
Incomplete Hydrolysis Poor solubility in aqueous acid.[1][2]Add 1,4-dioxane or THF as a co-solvent.[1][2]

References

  • Reactivity of Chloromethyl Pyridines

    • Synthesis of 2-chloromethyl-pyridine hydrochloride.[1][2][4][5][6] PrepChem.[1][2] (Accessed 2023).[2][4] Describes the stability of the hydrochloride salt vs. the instability of the free base.[1]

  • Acidic Hydrolysis Standards

    • Mudryk, B., et al.[2][7] "A practical synthesis of chloromethyl esters..." Tetrahedron Letters, 2002.[2][7] (Context on chloromethyl stability).

    • [2]

  • General Pyridine Chemistry

    • Pyridine and its Derivatives, in Heterocyclic Compounds, Wiley-Interscience.[1][2] (Standard text confirming self-quaternization of 2-halomethyl pyridines).

  • Safety Data

    • 2-(Chloromethyl)pyridine Hydrochloride Safety Data Sheet.[1][2] GuideChem.[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of methyl 2-(chloromethyl)pyridine-4-carboxylate during storage

Technical Support Center: Stability & Storage Guide Subject: Preventing Hydrolysis & Degradation of Methyl 2-(chloromethyl)pyridine-4-carboxylate Ticket ID: #PYR-EST-404 Priority: High (Reactive Intermediate) Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage Guide Subject: Preventing Hydrolysis & Degradation of Methyl 2-(chloromethyl)pyridine-4-carboxylate Ticket ID: #PYR-EST-404 Priority: High (Reactive Intermediate)

Welcome to the Technical Support Center

You are accessing the specialized support module for Methyl 2-(chloromethyl)pyridine-4-carboxylate . This guide is designed for researchers observing degradation (stickiness, precipitation, or loss of UV purity) during storage.

Unlike standard organic esters, this molecule possesses a "self-destruct" mechanism driven by the interplay between its basic pyridine nitrogen, the electrophilic chloromethyl group, and the labile ester. This guide provides the protocols to arrest these pathways.

Module 1: The "Why" – Root Cause Analysis

To prevent degradation, you must understand the two competing failure modes. This molecule is not just sensitive to water; it is chemically designed to be unstable if not isolated correctly.

The Primary Threat: Moisture-Driven Ester Hydrolysis

The pyridine ring is electron-deficient, pulling electron density away from the C4-ester carbonyl. This makes the carbonyl carbon significantly more electrophilic (reactive) than a standard benzene analog (e.g., methyl benzoate).

  • Mechanism: Trace water attacks the carbonyl.

  • Catalyst: The pyridine nitrogen (pKa ~5) acts as a General Base Catalyst , deprotonating the attacking water molecule and accelerating hydrolysis by orders of magnitude compared to a neutral ester.

The Secondary Threat: Intermolecular Self-Alkylation

The chloromethyl group (at C2) is a potent electrophile. The pyridine nitrogen (N1) is a nucleophile.

  • The "Sticky" Result: In the liquid phase or if moisture creates a mobility layer on the solid crystal surface, Molecule A attacks Molecule B. This forms a pyridinium salt (ionic).

  • The Death Spiral: Ionic salts are hygroscopic. They suck moisture from the air, which then fuels the ester hydrolysis described in Threat #1.

Visualizing the Degradation Pathways The following diagram illustrates how these two pathways feed into each other.

DegradationPathways Intact Intact Molecule (Free Base) SelfAlk Pyridinium Salt (Dimer/Oligomer) Intact->SelfAlk Intermolecular Attack (Slow in solid, Fast in solution) Hydrolysis Hydrolysis Product (Carboxylic Acid) Intact->Hydrolysis Base-Catalyzed Cleavage Moisture Atmospheric Moisture (H2O) Moisture->Intact Nucleophilic Attack on Ester Moisture->Hydrolysis SelfAlk->Moisture High Hygroscopicity (Absorbs Water)

Figure 1: The Degradation Cycle. Note how self-alkylation creates hygroscopic salts that accelerate moisture absorption, leading to rapid ester hydrolysis.

Module 2: Storage Protocol (SOP)

This protocol is a self-validating system. If followed, the degradation rate should be negligible (<1% per 6 months).

Step 1: Pre-Storage Preparation (Critical)

Never store the material immediately after synthesis without verifying dryness.

  • Azeotropic Drying: If the material was exposed to air, dissolve in anhydrous Dichloromethane (DCM) and evaporate. Repeat twice. This physically removes trace water.

  • Vacuum Desiccation: Dry under high vacuum (<1 mbar) for 4 hours to remove solvent traces. Solvent pockets create mobility for self-alkylation.

Step 2: The Containment System

Do not use standard snap-cap vials. Use the "Double-Barrier" method.

ComponentSpecificationReason
Primary Container Amber Glass Vial with Teflon (PTFE) lined screw cap .Amber blocks light (prevents radical degradation of C-Cl bond). Teflon prevents leaching and is air-tight.
Atmosphere Argon (preferred) or Nitrogen.Argon is heavier than air and forms a "blanket" over the solid.
Secondary Container Wide-mouth jar containing P₂O₅ (Phosphorus Pentoxide) or Indicating Silica Gel.Acts as a sacrificial moisture sink. P₂O₅ is superior for pyridine esters.
Sealant Parafilm or electric tape over the primary cap.Mechanical barrier against oxygen/moisture diffusion.
Step 3: Environmental Control
  • Temperature: Store at -20°C .

    • Why? At 4°C, the kinetic energy is sufficient for slow self-alkylation (dimerization). At -20°C, the crystal lattice is "frozen," preventing the intermolecular collisions required for the N-attack on the chloromethyl group.

Module 3: Troubleshooting & FAQs

Q1: My white solid has turned into a yellow, sticky gum. Can I save it?

  • Diagnosis: You have experienced Self-Alkylation . The "gum" is a mixture of pyridinium salts (oligomers).

  • Rescue: Unlikely. The salt formation is irreversible.[1] However, you can try to extract the remaining monomer:

    • Dissolve the gum in minimal saturated NaHCO₃ (aq).

    • Rapidly extract with DCM (the salt stays in water; the intact ester moves to organic).

    • Dry organic layer over MgSO₄ immediately and evaporate.

    • Warning: If the gum is water-soluble, the ester is likely gone.

Q2: The NMR shows a broad peak around 10-12 ppm and the doublet at 4.0 ppm is gone.

  • Diagnosis: Ester Hydrolysis .[1][2][3][4] The broad peak is the carboxylic acid (-COOH).

  • Solution: You can re-esterify.[5] Treat the acid with Thionyl Chloride (SOCl₂) in Methanol. This reforms the methyl ester.

    • Note: This will also convert any hydrolyzed chloromethyl groups (-CH₂OH) back to chloromethyl (-CH₂Cl).

Q3: Can I store this as a Hydrochloride salt to prevent the Nitrogen from reacting?

  • Technical Insight: Theoretically, protonating the nitrogen (HCl salt) stops self-alkylation because the nitrogen is no longer nucleophilic.

  • The Catch: Pyridine HCl salts are extremely hygroscopic . Unless you have a glovebox, the salt will pull water from the air faster than the free base, leading to rapid ester hydrolysis.

  • Verdict: Store as the Free Base under Argon at -20°C. Only use the HCl salt if you can handle it strictly in a glovebox.

Module 4: Emergency Re-Purification Workflow

If you suspect <90% purity, use this decision tree to determine the purification method.

PurificationTree Start Start: Assess Sample State State Is it a Solid or Oil/Gum? Start->State Solid Solid State->Solid Oil Oil / Sticky Gum State->Oil Recryst Recrystallize Solid->Recryst Solvent Solvent: Hexane/EtOAc (Cold) Recryst->Solvent AcidBase Acid/Base Extraction? Oil->AcidBase AcidBase->Recryst If <10% degraded (Surface contamination) Flash Flash Column (Neutralized Silica) AcidBase->Flash If >50% degraded Note Pre-treat Silica with 1% Et3N to prevent acid hydrolysis on the column. Flash->Note Critical Note

Figure 2: Purification Decision Tree. Note the requirement for neutralized silica to prevent on-column hydrolysis.

References

  • Scriven, E. F. V. (1983).[6] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[6] Chemical Society Reviews, 12, 129-161.[6]

    • Context: Establishes the nucleophilicity of pyridine nitrogens and their role in autoc
  • BenchChem Technical Data. (2025). Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.[7][8]

    • Context: Provides baseline stability data for chloromethyl-heterocycles, confirming -20°C requirements.
  • Sigma-Aldrich. (2024). Methyl 2-chloropyridine-4-carboxylate Product Specification & Safety Data Sheet.

    • Context: Confirms hygroscopic nature and storage class (Combustible Solids) for similar pyridine esters.

  • Ingold, C. K. (1953). Structure and Mechanism in Organic Chemistry. Cornell University Press.

    • Context: The found

      
       mechanisms (Base-catalyzed acyl-oxygen cleavage) relevant to pyridine ester hydrolysis.
      

Sources

Optimization

optimizing yield in nucleophilic substitution of chloromethyl pyridines

Subject: Optimizing Yield & Stability in Nucleophilic Substitution of Picolyl Chlorides Ticket ID: KB-SN2-PYR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are li...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing Yield & Stability in Nucleophilic Substitution of Picolyl Chlorides

Ticket ID: KB-SN2-PYR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely accessing this guide because your reaction mixture turned into an intractable black tar or your isolated yield is consistently below 40%.

The Core Problem: Chloromethyl pyridines (picolyl chlorides) are deceptively simple substrates. Unlike benzyl chlorides, they possess a basic nitrogen atom within the same molecule. This creates an inherent "self-destruct" mechanism where the molecule acts as both nucleophile and electrophile, leading to rapid self-quaternization (polymerization) once the stabilizing acid is removed.

This guide provides the engineering controls required to suppress this side reaction and maximize the


 yield of your desired target.

Module 1: The Instability Mechanism (Why Your Reaction Failed)

The commercial reagent is supplied as a hydrochloride salt (e.g., 2-(chloromethyl)pyridine HCl).[1] It is stable in this form because the pyridine nitrogen is protonated (


) and non-nucleophilic.

The Failure Mode: As soon as you neutralize the salt to generate the "free base" for reaction, the pyridine nitrogen becomes nucleophilic. If the concentration is high and the desired external nucleophile is not immediately available or reactive enough, the free base attacks a second molecule of itself.

Visualizing the Failure Pathway

SelfQuaternization Salt HCl Salt (Stable) Base Neutralization (Base Added) Salt->Base -HCl FreeBase Free Base (Transient Species) Base->FreeBase Polymer Polypyridinium Salt (Black Tar) FreeBase->Polymer Self-Reaction (Intermolecular) Product Desired Product (SN2 Substitution) FreeBase->Product + Nucleophile (Fast Kinetics Required)

Figure 1: The kinetic competition between productive substitution (Blue) and destructive self-polymerization (Red).

Module 2: Optimization Matrix

To win the kinetic competition shown above, you must manipulate three variables: Solubility , Basicity , and Concentration .

Variable 1: Solvent Selection

The reaction rate of


 substitution on these substrates is heavily solvent-dependent.
Solvent SystemSuitabilityTechnical Notes
DMF / DMSO High Excellent for dissolving the HCl salt directly. Promotes

via dipole stabilization. Risk: High temp can cause decomposition.[2]
Acetonitrile (MeCN) Medium Good compromise. Often requires warming to dissolve the salt.
DCM / Water (Biphasic) High (with PTC) Recommended Strategy. Use Phase Transfer Catalysis (TBAB). Keeps the bulk of the pyridine in the organic phase and the base in the aqueous phase, limiting self-reaction.
Ethanol / Methanol Low Avoid. Protic solvents solvate the nucleophile (reducing reactivity) and can lead to solvolysis (ether formation) side products.
Variable 2: Base Selection

Never use a nucleophilic base (e.g., Pyridine, DMAP) as it will compete with your nucleophile.

Base

(conj.)
Recommendation
Triethylamine / DIPEA ~10-11Good. Soluble in organics. Can be used in stoichiometric amounts to slowly liberate the free base in situ.

/

~10Excellent. Heterogeneous base prevents rapid dumping of the free base into solution.

effect can boost yield.
NaH ~35Use with Caution. Only for deprotonating weak nucleophiles (alcohols/amides) before adding the chloromethyl pyridine.

Module 3: Troubleshooting & FAQs

Q1: My reaction turns black immediately upon adding base. What is happening?

Diagnosis: "Base Shock." Root Cause: You likely added a strong base to a concentrated solution of the HCl salt before the nucleophile was present or reactive. This generated a high concentration of the unstable free base, which instantly polymerized. Corrective Action:

  • In-Situ Neutralization: Mix the HCl salt and your nucleophile first. Add the base (e.g., DIPEA) dropwise. This ensures that as soon as a molecule of free base is generated, it is intercepted by the nucleophile.

  • Dilution: Run the reaction at a lower concentration (0.1 M or lower) to statistically favor the bimolecular reaction with the nucleophile over the bimolecular self-reaction.

Q2: I see conversion, but the product is mixed with hydrolysis byproducts (alcohol).

Diagnosis: Wet Solvent / Hygroscopic Salt. Root Cause: Chloromethyl pyridines are hygroscopic.[3][4] Water competes as a nucleophile, forming hydroxymethyl pyridine. Corrective Action:

  • Dry your solvents (molecular sieves).

  • Dry the starting material (vacuum desiccator over

    
    ).
    
  • Increase the equivalents of your desired nucleophile (1.2 - 1.5 equiv).

Q3: The reaction is sluggish. Can I heat it?

Diagnosis: Activation Energy Barrier. Guidance: Heating is risky due to thermal decomposition. Optimization:

  • Finkelstein Modification: Add 10 mol% Sodium Iodide (NaI) . This converts the chloro-pyridine to the more reactive iodo-pyridine in situ.

  • Temperature Limit: Do not exceed 60°C unless absolutely necessary. If heating is required, ensure the nucleophile is in large excess.

Module 4: Validated Experimental Protocol

Protocol ID: SOP-CL-PYR-005 Scope: General substitution with a secondary amine or thiol.

Reagents:
  • 2-(Chloromethyl)pyridine HCl (1.0 equiv)

  • Nucleophile (Amine/Thiol) (1.2 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)
    
  • Catalyst: NaI (0.1 equiv) - Optional for speed

  • Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step Workflow:
  • Preparation: In a flame-dried round-bottom flask under

    
    , suspend the Nucleophile  and Base  in the solvent. Stir for 15 minutes to ensure deprotonation/homogeneity.
    
  • Addition: Cool the mixture to 0°C. Add the 2-(Chloromethyl)pyridine HCl solid in small portions over 20 minutes.

    • Why? This keeps the concentration of the unstable free base low relative to the nucleophile.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4-12 hours.

    • Checkpoint: Monitor by TLC/LCMS. If starting material remains after 12h, add NaI and warm to 40°C.

  • Workup: Dilute with EtOAc. Wash with saturated

    
      (not water initially, to break emulsions) and then brine.
    
  • Purification: Flash chromatography. Note that pyridine derivatives often streak on silica; add 1% Triethylamine to your eluent.

Decision Logic for Protocol Variation

OptimizationLogic Start Select Nucleophile Type Is Nucleophile Base Sensitive? Start->Type Sensitive Yes (e.g., Esters) Type->Sensitive Yes Robust No (e.g., Amines, Thiols) Type->Robust No PathA Use Weak Base (NaHCO3 or K2CO3) Solvent: MeCN Sensitive->PathA PathB Use Stronger Base (NaH or Cs2CO3) Solvent: DMF Robust->PathB

Figure 2: Decision tree for selecting base/solvent conditions based on nucleophile sensitivity.

References

  • Pappalardo, S., et al. (1992).[1] Functionalization of calix[4]arenes by alkylation with 2-(chloromethyl)pyridine hydrochloride.[1] The Journal of Organic Chemistry, 57(9), 2611-2624.[1] [Link]

  • Bay, E., et al. (1999). Process for preparing chloromethylpyridine hydrochlorides. U.S. Patent No.[5] 5,942,625.[5] U.S. Patent and Trademark Office.

  • Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Contextual reference for Pyridine reactivity).

Sources

Troubleshooting

handling moisture sensitivity of methyl 2-(chloromethyl)pyridine-4-carboxylate

Ticket ID: KB-58481-CL Status: Open Priority: Critical (Moisture Sensitive/Genotoxic) Subject: Handling, Stability, and Troubleshooting for Chloromethyl Pyridine Esters Executive Summary: The "Hot" Electrophile Welcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: KB-58481-CL Status: Open Priority: Critical (Moisture Sensitive/Genotoxic) Subject: Handling, Stability, and Troubleshooting for Chloromethyl Pyridine Esters

Executive Summary: The "Hot" Electrophile

Welcome to the technical support hub for Methyl 2-(chloromethyl)pyridine-4-carboxylate .

If you are experiencing degradation, "goo" formation, or unexpected LCMS peaks, you are likely fighting two competing intrinsic reactivities:

  • The Picolyl Chloride Moiety: The chloromethyl group at the 2-position is a "benzylic-like" halide. It is a potent electrophile susceptible to rapid hydrolysis and self-polymerization.

  • The HCl Cascade: Hydrolysis of the chloromethyl group releases HCl . This acid byproduct autocatalyzes the hydrolysis of your methyl ester at the 4-position.

The Golden Rule: This compound must be treated as a Nitrogen Mustard analog . It is not just moisture-sensitive; it is chemically aggressive.

Module 1: Storage & Handling (KB-001)

User Question: I stored the vial in the fridge for a week, and now it’s a sticky solid. What happened?

Root Cause Analysis: You likely experienced intermolecular self-alkylation . The basic nitrogen of one pyridine molecule attacked the electrophilic chloromethyl group of another, forming a quaternary ammonium salt (polymerization). This process is accelerated by moisture and heat.

The Storage Protocol

To prevent this, you must disrupt the intermolecular attack and exclude water.[1]

StateRecommended ConditionsShelf LifeMechanism of Protection
Solid (Free Base) -20°C or -80°C , under Argon/Nitrogen.< 1 MonthCold slows kinetics; Inert gas prevents hydrolysis.
Solid (HCl Salt) 4°C , Desiccator.6-12 MonthsProtonating the pyridine nitrogen (

) removes its nucleophilicity, preventing self-polymerization.
Solution Do NOT store. Prepare fresh.HoursIn solution, molecular mobility increases, accelerating dimerization.

Critical Action: If you synthesized the free base, convert it to the HCl salt immediately for storage if your downstream chemistry permits. If you must keep the free base, store it frozen and strictly anhydrous.

Module 2: Reaction Setup & Solubilization (KB-002)

User Question: Which solvent should I use? I see a new peak at M-18 in LCMS immediately after dissolving.

Technical Guidance: The "M-18" is likely not water loss, but the mass difference between


 and 

(Hydrolysis:

is a loss of ~18.5 Da, often confused with water loss).
Solvent Compatibility Matrix
SolventRatingNotesMax Water Limit (Karl Fischer)
DCM / Chloroform Excellent Best for short-term handling. Non-nucleophilic.< 50 ppm
DMF / DMSO Good (with caution) Good solubility, but hygroscopic. Wet DMF hydrolyzes the chloride rapidly.< 100 ppm
Alcohols (MeOH/EtOH) FORBIDDEN Will form the ether (solvolysis) instantly.N/A
Water FORBIDDEN Rapid hydrolysis + Autocatalytic ester cleavage.N/A
The "Neutralization" Strategy

Because hydrolysis generates HCl, which kills your ester, you should add a non-nucleophilic base (e.g., DIPEA, 2,6-Lutidine) to the reaction mixture before adding the starting material. This acts as a proton sponge, preventing the acid-catalyzed destruction of the ester.

Module 3: Troubleshooting & Diagnostics (KB-003)

User Question: My reaction turned black and I have multiple peaks. How do I interpret this?

The Degradation Cascade Understanding the failure mode is the only way to fix it. The diagram below illustrates the "Doom Loop" of picolyl chlorides.

DegradationPathway Start Target Molecule (Methyl 2-(chloromethyl)pyridine-4-carboxylate) Alcohol Hydrolysis Product (Hydroxymethyl derivative) Start->Alcohol Fast Hydrolysis HCl HCl Release Start->HCl Byproduct EsterCleavage Acid-Catalyzed Ester Hydrolysis Start->EsterCleavage Target of Acid Dimer Self-Alkylation (Polymer/Tars) (Pyridine N attacks CH2-Cl) Start->Dimer Conc. Solution / Heat Moisture Moisture Ingress (H2O) Moisture->Start HCl->EsterCleavage Catalyzes AcidProduct Carboxylic Acid Impurity (Loss of Methyl Ester) EsterCleavage->AcidProduct

Figure 1: The Degradation Cascade.[1] Note how moisture triggers HCl release, which secondarily destroys the ester functionality.

Diagnostic Table: LCMS Signatures
ObservationLikely SpeciesCauseSolution
Mass -18.5 Da Hydroxymethyl (Alcohol)Moisture in solvent.Dry solvent (Sieves 3Å/4Å).
Mass -14 Da Carboxylic AcidAcid-catalyzed hydrolysis of ester.Add DIPEA/Lutidine scavenger.
Mass x2 (Dimer) Pyridinium SaltHigh concentration or old sample.Dilute reaction; Store as HCl salt.
Mass +14 Da Methyl EtherMethanol contamination.Remove MeOH sources; Use DCM.
Module 4: Safety & Toxicology (KB-004)

WARNING: This compound is structurally analogous to Nitrogen Mustards .[2]

  • Mechanism: The chloromethyl group can alkylate DNA (guanine residues).

  • Handling: Double-glove (Nitrile/Laminate). Use a fume hood.

  • Decontamination: Quench spills with dilute ammonia or 10% NaOH to hydrolyze the alkyl chloride to the less toxic alcohol (ensure ventilation).

Summary of Best Practices (The "Cheat Sheet")
  • Dry Everything: Glassware must be oven-dried (>120°C). Solvents must be anhydrous (<50 ppm water).

  • Keep it Cold: Weigh out the solid quickly; do not leave the vial open on the bench.

  • Buffer the Acid: Unless your reaction requires acidic conditions, always have a base present to scavenge the HCl generated from trace hydrolysis.

  • Validate: Run a blank solvent injection on KF (Karl Fischer) before dissolving your precious starting material.

References
  • PubChem. 2-(Chloromethyl)pyridine hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • Pappalardo, S., et al. (1992).[3] Functionalization of calix[4]arenes by alkylation with 2-(chloromethyl)pyridine hydrochloride.[3] The Journal of Organic Chemistry. (Demonstrates handling of picolyl chlorides). [Link]

Sources

Optimization

removing unreacted thionyl chloride from chloromethyl pyridine synthesis

Topic: Removal of Unreacted Thionyl Chloride ( ) To: Research & Development Division From: Senior Application Scientist, Chemical Process Group Subject: Troubleshooting Guide for Removal and Product Isolation Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Thionyl Chloride ( )

To: Research & Development Division From: Senior Application Scientist, Chemical Process Group Subject: Troubleshooting Guide for


 Removal and Product Isolation
Executive Summary

The synthesis of chloromethyl pyridines (picolyl chlorides) via thionyl chloride is a standard yet unforgiving transformation. The primary failure mode is not the chlorination itself, but the workup . Incomplete removal of thionyl chloride leads to product degradation (polymerization), "sticky" solids, and safety hazards during subsequent steps.

This guide provides a validated protocol for


 removal using azeotropic co-evaporation with toluene , explains the critical instability of the free base, and offers specific troubleshooting for common experimental failures.
Module 1: The Core Protocol (The "Gold Standard")

Use this workflow for the synthesis of 2-, 3-, or 4-chloromethyl pyridine hydrochloride.

The Mechanism of Removal: Thionyl chloride (bp 76°C) is volatile but "sticky" due to interactions with the ionic product. Simple vacuum distillation often leaves trace amounts that degrade the product. Toluene is used as a "chaser" solvent.[1][2][3] While it does not form a strong azeotrope with


 in the classical sense, it allows for co-distillation at controlled temperatures and, crucially, acts as an antisolvent for the hydrochloride salt, forcing precipitation.
Step-by-Step Procedure
  • Reaction Completion: Ensure the reaction of pyridinylmethanol with excess

    
     (typically 1.1–1.5 equiv) is complete. The mixture should be a homogeneous solution.
    
  • Bulk Removal (Vacuum):

    • Equip the flask with a vacuum adapter and a cold trap (dry ice/acetone).[2]

    • Apply vacuum (approx. 20–50 mbar) while maintaining the bath temperature below 40°C .

    • Note: Higher temperatures promote decomposition.

  • The Toluene Chase (Critical Step):

    • Once the bulk liquid is removed, break the vacuum with nitrogen.

    • Add anhydrous toluene (approx. 2–3 mL per gram of starting material).

    • Re-evaporate to dryness under vacuum at <45°C.

    • REPEAT this step 2–3 times. This ensures entrainment of residual

      
       and 
      
      
      
      gas.
  • Isolation (Trituration):

    • After the final evaporation, the residue may be a solid or a thick oil.

    • Add a final portion of toluene or diethyl ether.

    • Agitate/sonicate to precipitate the chloromethyl pyridine hydrochloride as a white to off-white solid.

    • Filter under inert atmosphere (nitrogen blanket) if possible, as the product is hygroscopic.

Module 2: Visual Workflow (Process Logic)

The following diagram outlines the decision logic for the workup, highlighting the critical loop that prevents product failure.

G Start Reaction Mixture (Product + Excess SOCl2) VacDist Vacuum Distillation (Bath < 40°C) Start->VacDist AddTol Add Anhydrous Toluene (The 'Chase') VacDist->AddTol Step 1: Bulk Removal Check Is residue dry/solid? Check->AddTol No (Repeat Cycle) Triturate Triturate (Ether/Toluene) & Filter Check->Triturate Yes (Solid/Paste) Evap Evaporate to Dryness AddTol->Evap Evap->Check Fail Sticky Oil / Pink Color (Polymerization Risk) Triturate->Fail If exposed to moisture/base

Figure 1: Iterative workup logic for Thionyl Chloride removal. The red loop is the critical quality control step.

Module 3: Troubleshooting & FAQs
Q1: My product is a sticky, dark oil instead of a white solid. What happened?

Diagnosis: This is the most common issue. It usually stems from two causes:

  • Residual Acid/Solvent: Traces of

    
     or 
    
    
    
    (from moisture ingress) are preventing crystallization.
  • Polymerization: You may have overheated the reaction.

The Fix:

  • Do NOT add water.

  • Add fresh anhydrous diethyl ether or toluene to the oil.

  • Scratch the side of the flask with a glass rod or use a sonication bath to induce crystallization.

  • If it remains dark/oily, the product may have degraded. Check purity via NMR (in DMSO-

    
     or 
    
    
    
    ).
Q2: Can I use aqueous Sodium Bicarbonate (

) to quench the reaction?

WARNING: HIGH RISK. While standard for many acid chlorides, this is dangerous for chloromethyl pyridines.

  • The Trap: Neutralizing the hydrochloride salt generates the free base (chloromethyl pyridine). The free base is unstable; the pyridine nitrogen of one molecule attacks the chloromethyl group of another, leading to rapid self-polymerization (forming colored tars) [1].

  • Recommendation: Maintain the product as the Hydrochloride Salt . If you must generate the free base for the next step, do so in situ at low temperature (0°C) and react it immediately.

Q3: The product turned pink/red upon filtration. Is it ruined?

Diagnosis: The "Pink Picolyl" Effect.

  • This indicates the formation of N-oxide impurities or initial stages of polymerization (formation of pyridinium salts).

  • Assessment: If the color is faint pink, the bulk material is likely still usable. If it is dark red/black, significant degradation has occurred.

  • Prevention: Ensure all solvents are anhydrous and minimize exposure to air/moisture during filtration.

Q4: Why can't I just use Ethanol to recrystallize it immediately?

Causality: If any thionyl chloride remains, adding ethanol will generate HCl gas and potentially react with your product to form the ethyl ether derivative (via nucleophilic attack on the chloromethyl group) or ethyl chloride.

  • Rule: Ensure

    
     is undetectable (no smell, stable vacuum pressure) before introducing any protic solvents.
    
Module 4: Solvent Selection Data
SolventRoleSuitabilityNotes
Toluene Chaser / AntisolventExcellent Best for co-evaporation; product is insoluble (precipitates). [2]
Dichloromethane SolventModerateGood solubility for the product (won't precipitate). Harder to remove traces of

.
Diethyl Ether Trituration AgentGood Excellent for turning sticky oils into powders. Do not use for the reaction itself (volatility).
Hexane/Heptane AntisolventPoorOften fails to mix well with the polar reaction oil, leading to "oiling out" rather than crystallization.
References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General procedures for handling acid chlorides and thionyl chloride removal).
  • Lowe, D. "Thionyl Chloride." In the Pipeline (Science/AAAS). Available at: [Link] (Expert commentary on the practical handling and "stickiness" of thionyl chloride).

  • Process for Preparing Chloromethylpyridine Hydrochlorides. U.S. Patent 5,942,625A, Aug 24, 1999.
  • Synthetic method of 2-chloromethylpyridine hydrochloride. CN Patent 104974077A, Oct 14, 2015. Available at: (Details reaction parameters and stability concerns).

Sources

Troubleshooting

Technical Support: Stability &amp; Handling of Methyl 2-(chloromethyl)pyridine-4-carboxylate

Critical Stability Alert Executive Summary: Methyl 2-(chloromethyl)pyridine-4-carboxylate is inherently unstable in aqueous media . Contrary to standard methyl esters which degrade over hours/days, the 2-chloromethyl moi...

Author: BenchChem Technical Support Team. Date: March 2026

Critical Stability Alert

Executive Summary: Methyl 2-(chloromethyl)pyridine-4-carboxylate is inherently unstable in aqueous media .

Contrary to standard methyl esters which degrade over hours/days, the 2-chloromethyl moiety acts as a "hot" electrophile. In the presence of water (nucleophile), it undergoes rapid solvolysis to form the corresponding alcohol (hydroxymethyl derivative). This reaction competes with, and often proceeds faster than, the hydrolysis of the ester at position 4.

Operational Rule: Avoid aqueous contact whenever possible. If aqueous workup is mandatory, it must be performed at <4°C and completed within 15 minutes .

Degradation Mechanics (The "Why")

To troubleshoot experimental failures, you must understand the competing degradation pathways. This molecule presents a "dual-warhead" of instability:

  • Pathway A (Dominant at Neutral pH): Nucleophilic displacement of the chloride by water (

    
    /
    
    
    
    hybrid mechanism). The electron-withdrawing ester at C4 decreases the electron density of the pyridine ring, making the benzylic-like carbon at C2 highly electrophilic.
  • Pathway B (Dominant at High pH): Saponification of the methyl ester to the carboxylate.

  • Pathway C (Concentration Dependent): Intermolecular self-alkylation. The pyridine nitrogen of one molecule attacks the chloromethyl group of another, forming insoluble quaternary pyridinium salts (dimers/polymers).

Visualizing the Degradation Matrix

DegradationPathways Parent Methyl 2-(chloromethyl) pyridine-4-carboxylate Alcohol Degradant A: 2-(Hydroxymethyl) derivative (Dominant in Water) Parent->Alcohol Hydrolysis (Fast) Neutral pH Acid Degradant B: Carboxylic Acid (Dominant in Base) Parent->Acid Saponification High pH Dimer Degradant C: Pyridinium Salt (High Conc. / Storage) Parent->Dimer Self-Alkylation No Solvent Alcohol->Acid Slow Saponification

Caption: Figure 1. Competing degradation pathways. The chloromethyl hydrolysis (Red arrow) is the primary risk in neutral aqueous media.

Troubleshooting Guide

Scenario A: "I lost my product during aqueous workup."

Diagnosis: You likely hydrolyzed the chloromethyl group to the alcohol. The alcohol is much more water-soluble than the chloride, meaning it partitioned into the aqueous layer and was discarded.

  • Fix: Switch to a non-aqueous workup . Filter off solid byproducts and evaporate the solvent.

  • Alternative: If you must wash, use saturated brine (not water) to reduce the concentration of free water molecules ("salting out" effect) and keep the mixture on an ice bath.

Scenario B: "My yield is low in nucleophilic substitution reactions."

Diagnosis: Competition with water. If your solvent (e.g., DMF, DMSO) is "wet," water will out-compete your intended nucleophile (amine, thiol, etc.) because the chloromethyl group is highly activated.

  • Fix: Dry all solvents over molecular sieves (3Å or 4Å) for 24 hours. Perform the reaction under

    
     or Ar atmosphere.
    
Scenario C: "The solid turned into a sticky gum during storage."

Diagnosis: Pathway C (Self-Alkylation). Moisture initiated a chain reaction where the pyridine nitrogen displaced the chloride.

  • Fix: Store as the hydrochloride salt if possible (protonating the nitrogen shuts down self-alkylation). If storing the free base, keep at -20°C under inert gas.

Experimental Protocols

Protocol 1: Kinetic Stability Assessment (HPLC)

Use this protocol to determine the exact half-life (


) in your specific buffer system.

Materials:

  • Acetonitrile (HPLC Grade)

  • Buffer of interest (e.g., PBS pH 7.4)

  • Internal Standard: Benzophenone (inert)

Workflow:

  • Preparation: Dissolve 10 mg of the compound in 1 mL Acetonitrile (Stock A).

  • Initiation: Add 100 µL of Stock A to 900 µL of the target Buffer (pre-warmed to 25°C or 37°C).

  • Sampling: Immediately inject into HPLC (

    
    ).
    
  • Time-points: Inject every 15 minutes for 2 hours.

  • Analysis: Monitor the disappearance of the Parent Peak relative to Benzophenone.

    • Note: Expect the appearance of a more polar peak (Alcohol) at earlier retention times.

Protocol 2: Optimized Quench & Extraction

Use this workflow to maximize recovery if aqueous contact is unavoidable.

ExtractionWorkflow Start Reaction Complete Cool Cool to 0°C (Ice Bath) Start->Cool Quench Add Cold Saturated Brine (Not Water) Cool->Quench Extract Rapid Extraction (DCM or EtOAc) < 5 mins contact time Quench->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry Evap Evaporate < 30°C Dry->Evap

Caption: Figure 2. Rapid Cold-Quench Protocol to minimize hydrolytic degradation during workup.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in a biological assay (cell culture)? A: Only with extreme caution. The half-life in cell media (pH 7.4, 37°C) is likely <30 minutes . You are likely testing the mixture of the parent and the alcohol. You must run a stability control (Protocol 1) in the media first to validate the data.

Q: What is the best solvent for stock solutions? A: Anhydrous DMSO or DMA (Dimethylacetamide). Avoid alcohols (Methanol/Ethanol) as they will react with the chloromethyl group to form ethers (solvolysis).

Q: Why is the compound irritating my skin? A: It is an alkylating agent, structurally similar to nitrogen mustards. It can alkylate DNA and proteins. Always wear double gloves and handle in a fume hood.

References

  • BenchChem. (2025).[1][2] Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.[3] Retrieved from

  • TCI Chemicals. (2025). Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride.[4][5] Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (Referencing reactivity of benzylic halides).
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Referencing reactivity of 2-substituted pyridines).

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization &amp; Self-Condensation in 2-Chloromethylpyridine Alkylations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the erratic behavior of 2-chloromethylpyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the erratic behavior of 2-chloromethylpyridine (also known as picolyl chloride) and its derivatives.

The most common point of failure in workflows utilizing this reagent is the rapid, uncontrolled formation of intractable brown or white sludges, accompanied by abysmal yields of the target alkylated product. This guide is designed to dissect the mechanistic causality behind these failures, provide quantitative stability parameters, and establish self-validating protocols to ensure reproducible success at the bench.

Mechanistic Root Cause: The Dual Nature of Picolyl Chloride

To troubleshoot 2-chloromethylpyridine derivatives, one must first understand their inherent structural contradiction. The molecule possesses both a highly reactive electrophile (the benzylic-like chloromethyl group) and a competent nucleophile (the pyridine nitrogen).

When the molecule exists as a free base , the nitrogen of one molecule rapidly attacks the chloromethyl group of another via an SN2 mechanism. This intermolecular self-condensation triggers a cascade reaction, forming dimeric, oligomeric, and eventually polymeric quaternary ammonium salts (bis-picolinium species)[1][2]. If the derivative contains a pendant nucleophile on a flexible side chain, it can also undergo rapid intramolecular cyclization.

To prevent this, the reagent is commercially supplied and stored as 2-chloromethylpyridine hydrochloride [1][3]. Protonation of the pyridine nitrogen completely abolishes its nucleophilicity, rendering the salt stable. The critical failure point in most experiments occurs during the deprotonation step: if the free base is generated without an immediate, superior electrophilic trap, it will self-destruct.

Mechanism A 2-Chloromethylpyridine HCl (Stable Salt) B 2-Chloromethylpyridine (Reactive Free Base) A->B Base Neutralization B->B High Conc. / Heat C Target Nucleophile (e.g., Amine, Thiol) B->C Controlled Alkylation E Bis-picolinium Polymer (Self-Condensation) B->E Quaternization D Desired Alkylated Product C->D SN2 Pathway

Mechanistic divergence of 2-chloromethylpyridine: desired alkylation vs. self-condensation.

Quantitative Stability Data

Understanding the kinetic window of the free base is essential for designing your reaction. The table below summarizes the stability of 2-chloromethylpyridine under various conditions, demonstrating why in situ generation is mandatory.

Substrate StateEnvironment / SolventTemperatureEstimated Half-LifePrimary Degradation Pathway
Free Base (Neat) None (Neat Oil)25°C< 10 MinutesIntermolecular Quaternization
Free Base (Dilute) Dichloromethane (0.1 M)0°C2 - 4 HoursIntermolecular Quaternization
HCl Salt (Solid) Desiccated, Argon25°C> 2 YearsNone (Stable Off-White Solid)[3]
HCl Salt (Solution) Aqueous (pH < 4)25°C> 1 MonthSlow Hydrolysis to Alcohol

Frequently Asked Questions (Troubleshooting Guide)

Q1: I neutralized 2-chloromethylpyridine HCl with NaOH in a separatory funnel to isolate the free base before my reaction. By the time I rotovapped the solvent, it turned into a dark, insoluble sludge. What happened? A: You isolated the neat free base at room temperature. Without the protection of the hydrochloride proton, the concentrated free base underwent runaway intermolecular self-condensation (quaternization)[1][2]. Never attempt to isolate and store the free base. It must be generated in situ in the presence of your target nucleophile.

Q2: My target nucleophile is a secondary amine. I mixed it with 2-chloromethylpyridine HCl and added triethylamine (TEA). My yield is only 15%, and TLC shows a baseline spot that won't move. How do I fix this? A: The baseline spot is the highly polar bis-picolinium polymeric salt. If you add TEA to a mixture of the HCl salt and your amine, the TEA rapidly deprotonates the picolyl chloride. If your target amine is sterically hindered or less nucleophilic than the picolyl nitrogen, self-condensation will outcompete your desired SN2 reaction. Fix: Change your order of addition. Dissolve your secondary amine and TEA in the solvent. Slowly add the 2-chloromethylpyridine HCl (as a solid or dissolved in a minimum amount of solvent) dropwise to the mixture. This maintains a near-zero steady-state concentration of the free base.

Q3: I am working with a 2-chloromethylpyridine derivative that has a pendant hydroxyl group on the side chain. I am seeing an intramolecular cyclization side product. How can I favor intermolecular reaction with my target substrate? A: Intramolecular cyclization is entropically favored over intermolecular reactions. To suppress it, you must either:

  • Protect the pendant nucleophile: Use a bulky protecting group (e.g., TBS or TBDPS for alcohols) to sterically hinder the intramolecular attack.

  • Alter the concentration: While high dilution favors intramolecular reactions, running the reaction at higher concentrations (e.g., 0.5 M - 1.0 M) with a massive excess of your target intermolecular nucleophile can kinetically outcompete the cyclization.

Validated Experimental Protocol: In Situ Free-Basing Alkylation

To guarantee trustworthiness, the following protocol is designed as a self-validating system. By utilizing a biphasic Phase Transfer Catalysis (PTC) approach, the free base is generated in the aqueous layer and immediately partitioned into the organic layer where it reacts with the target nucleophile, preventing self-condensation[2].

Materials Required:
  • Target Nucleophile (e.g., primary/secondary amine, thiol) (1.0 equiv)

  • 2-Chloromethylpyridine hydrochloride (1.1 equiv)[3]

  • Aqueous NaOH (5.0 M) or saturated aqueous K2CO3

  • Dichloromethane (DCM) or Toluene

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

Step-by-Step Methodology:
  • Preparation of the Organic Phase: Dissolve the target nucleophile (1.0 equiv) and TBAB (0.05 equiv) in DCM (10 mL per gram of nucleophile) in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5°C. Self-validation check: Ensure the internal temperature is stable before proceeding to suppress exothermic side reactions.

  • Base Addition: Add an equal volume of the aqueous base (e.g., 5.0 M NaOH) to the flask. Stir vigorously to create a fine biphasic emulsion.

  • Controlled Electrophile Addition: Dissolve the 2-chloromethylpyridine hydrochloride (1.1 equiv) in a minimum volume of cold water. Add this aqueous solution dropwise to the vigorously stirring biphasic mixture over 30–60 minutes using an addition funnel.

    • Causality Note: The HCl salt is neutralized at the biphasic interface. The resulting free base is immediately pulled into the DCM layer by the PTC and reacts with the highly concentrated target nucleophile.

  • Reaction Monitoring: Allow the reaction to warm to room temperature gradually. Monitor via TLC (Hexanes/EtOAc). The disappearance of the target nucleophile indicates completion.

  • Workup: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude alkylated product.

Protocol S1 1. Dissolve Nucleophile & Base S2 2. Cool to 0-5°C S1->S2 S3 3. Slow Addition of Picolyl Chloride HCl S2->S3 S4 4. Gradual Warming S3->S4 S5 5. Aqueous Quench & Extraction S4->S5

Step-by-step optimized workflow for in situ free-basing to minimize cyclization.

References

  • [3] Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • [2] Quaternary Ammonium Salts - Chemistry and Chemists. Chemistry and Chemists. Available at: [Link]

Sources

Troubleshooting

minimizing polymerization of chloromethyl pyridine intermediates

Technical Support Center: Chloromethyl Pyridine Intermediates Topic: Minimizing Polymerization & Handling Guide Core Directive & Scope Welcome to the Technical Support Center. This guide addresses the critical instabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chloromethyl Pyridine Intermediates Topic: Minimizing Polymerization & Handling Guide

Core Directive & Scope

Welcome to the Technical Support Center. This guide addresses the critical instability of chloromethyl pyridines (picolyl chlorides), specifically their tendency to undergo rapid, exothermic self-polymerization (quaternization) when in the free-base form. This phenomenon results in the formation of intractable "black tars," loss of yield, and potential safety hazards.

Target Compounds:

  • 2-(Chloromethyl)pyridine (2-picolyl chloride)[1]

  • 3-(Chloromethyl)pyridine (3-picolyl chloride)

  • 4-(Chloromethyl)pyridine (4-picolyl chloride)

The Golden Rule:

Always store these compounds as their Hydrochloride (HCl) salts. The free base is thermodynamically unstable and should only be generated in situ or immediately prior to use at low temperatures.

Troubleshooting & FAQs

Q1: My 2-chloromethylpyridine free base turned into a black solid/tar within minutes. What happened? Diagnosis: You experienced intermolecular self-quaternization . Mechanism: The pyridine nitrogen (nucleophile) of one molecule attacks the electrophilic carbon of the chloromethyl group on a neighboring molecule. This creates a pyridinium salt dimer, which retains the reactive functionality, leading to a chain reaction (polymerization). Solution: Never store the free base. If you must isolate it, keep it in a dilute solution (e.g., CH₂Cl₂ or Et₂O) at <0°C and use it within 30 minutes.

Q2: Can I distill the free base to purify it? Advisory: High Risk. While literature exists for vacuum distillation (e.g., ~70°C at 10 mmHg), it is frequently accompanied by violent decomposition or polymerization in the pot. Recommendation: Avoid distillation. Use the crude free base immediately after extraction. If high purity is required, recrystallize the hydrochloride salt (e.g., from ethanol/acetone) before neutralizing.

Q3: I am running an alkylation reaction, but my yield is low and the mixture is dark. How do I fix this? Root Cause: The rate of self-polymerization is competing with your desired alkylation reaction. Troubleshooting Protocol:

  • Switch to In-Situ Generation: Do not isolate the free base. Add the HCl salt directly to your reaction mixture along with a non-nucleophilic base (e.g., DIPEA, K₂CO₃, or Cs₂CO₃) so the free base is consumed as it is generated.

  • Dilution: Self-polymerization is a second-order reaction (rate ∝ [concentration]²). Diluting your reaction mixture significantly reduces the rate of side reactions.

  • Slow Addition: Add the base slowly to keep the steady-state concentration of the free base low.

Q4: What are the safety implications of the "black tar"? Safety Warning: These compounds are vesicants (blister agents) similar to nitrogen mustards. The polymer/tar may still contain trapped active alkylating agents. Treat all waste as hazardous.[2] Neutralize spills with dilute ammonia or aqueous NaOH before disposal.

Technical Data & Stability Matrix

Table 1: Stability Profile of Chloromethyl Pyridines

ParameterHydrochloride Salt (Solid)Free Base (Neat Oil)Free Base (Solution)
Stability High (Years if dry)Critical (Minutes to Hours)Moderate (Hours at 0°C)
Storage Temp -20°C to Ambient (Desiccated)Do Not Store < 0°C
Main Hazard Hygroscopic (absorbs water)Exothermic PolymerizationSolvent evaporation leads to tar
Appearance White to Off-White Crystalline SolidColorless to Pink Oil → Black TarClear Solution

Visualizing the Problem

Diagram 1: Mechanism of Self-Polymerization This diagram illustrates the bimolecular nucleophilic substitution that drives the formation of the pyridinium polymer.

G Monomer1 Monomer A (Free Base) TS Transition State (Nu attack on C-Cl) Monomer1->TS Pyridine N attacks Monomer2 Monomer B (Free Base) Monomer2->TS Chloromethyl C Dimer Pyridinium Dimer (Reactive Salt) TS->Dimer Loss of Cl- Polymer Polymer / Black Tar (Intractable Solid) Dimer->Polymer Chain Propagation (Rapid/Exothermic)

Caption: Bimolecular self-alkylation mechanism leading to irreversible polymerization.

Experimental Protocols

Protocol A: Safe In-Situ Utilization (Recommended)

Use this method for standard alkylation reactions (e.g., reacting with amines, phenols, or thiols).

  • Setup: Dissolve your nucleophile (amine/phenol) in the reaction solvent (e.g., DMF, Acetonitrile).

  • Addition: Add the Chloromethyl Pyridine Hydrochloride salt directly to the vessel as a solid.

  • Scavenger: Add 2.5 - 3.0 equivalents of a base (e.g., K₂CO₃ or Cs₂CO₃).

    • Why? The first equivalent neutralizes the HCl salt. The subsequent equivalents facilitate the alkylation.

  • Reaction: Stir at the lowest temperature feasible for your specific nucleophile.

    • Validation: The mixture should remain a suspension. If it turns into a gummy black mass rapidly, the concentration is too high. Dilute immediately.

Protocol B: Isolation of Free Base (Only if strictly necessary)

Use this strictly for reactions where inorganic salts or polar solvents (DMF) interfere.

Reagents:

  • Chloromethyl Pyridine HCl Salt[3][4][5][6][7][8][9][10]

  • Saturated aq. NaHCO₃ (cold)

  • Dichloromethane (DCM) or Diethyl Ether (cold)

  • MgSO₄ (anhydrous)

Workflow:

Workflow Start Start: HCl Salt Biphasic 1. Suspend in Cold DCM (0°C) 2. Add Cold Sat. NaHCO3 Start->Biphasic Sep Phase Separation (Quickly!) Biphasic->Sep Dry Dry Organic Layer (MgSO4, <5 mins) Sep->Dry Organic Layer Filter Filter Desiccant Dry->Filter Use USE IMMEDIATELY (Do not evaporate to dryness) Filter->Use

Caption: Critical path for isolating the free base without polymerization.

Step-by-Step:

  • Cool: Chill 20 mL of DCM and 20 mL of sat. NaHCO₃ to 0°C.

  • Mix: Add 1.0 g of the HCl salt to the DCM. Add the NaHCO₃ solution and stir vigorously for maximum 2 minutes .

    • Note: The biphasic system protects the free base by keeping it in the organic layer while the base remains aqueous.

  • Separate: Separate layers immediately.

  • Dry: Dry the organic layer over MgSO₄ for 2-3 minutes in an ice bath.

  • Use: Filter directly into your reaction vessel. DO NOT ROTAVAP TO DRYNESS. The concentration step is where polymerization usually occurs. Calculate yield based on theoretical conversion or check a small aliquot by NMR.

References

  • Pappalardo, S., et al. (1992).[5] "Functionalization of calix[4]arenes by alkylation with 2-(chloromethyl)pyridine hydrochloride." The Journal of Organic Chemistry, 57(9), 2611-2624.[5] Link

  • Sigma-Aldrich. (n.d.). "Product Specification: 2-(Chloromethyl)pyridine hydrochloride." Merck KGaA. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 23392, Picolyl chloride hydrochloride." PubChem. Link

  • Google Patents. (2015). "CN104974077A - Synthetic method of 2-chloromethylpyridine hydrochloride."[8] Link

  • Machetti, F., et al. (2000). "Synthesis of Pyridine Derivatives." Journal of Heterocyclic Chemistry. (General reference for pyridine reactivity).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Characterization of Methyl 2-(chloromethyl)pyridine-4-carboxylate

The following guide provides an in-depth technical analysis of the 1H NMR chemical shift for methyl 2-(chloromethyl)pyridine-4-carboxylate , structured for researchers and drug development professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR chemical shift for methyl 2-(chloromethyl)pyridine-4-carboxylate , structured for researchers and drug development professionals.

Executive Summary

Methyl 2-(chloromethyl)pyridine-4-carboxylate is a critical pyridine scaffold used in the synthesis of bioactive molecules.[1] Its reactivity hinges on the 2-chloromethyl moiety, a potent electrophile.[2] Accurate identification of this group via 1H NMR is essential for verifying structural integrity during synthesis, particularly when differentiating it from its hydroxymethyl precursor or hydrolysis byproducts.[2]

The Benchmark Signal: In CDCl₃ , the methylene protons (-CH ₂Cl) of methyl 2-(chloromethyl)pyridine-4-carboxylate appear as a singlet at 5.08 ppm .[2][1]

This guide compares this diagnostic signature against structural analogs and precursors to establish a self-validating identification protocol.

Experimental Benchmark: The "Product"

The following data represents the definitive assignment for the isolated material, typically obtained via the chlorination of methyl 2-(hydroxymethyl)isonicotinate using thionyl chloride (SOCl₂).

Table 1: 1H NMR Assignment (300 MHz, CDCl₃)
PositionProton TypeChemical Shift (δ ppm)MultiplicityIntegrationStructural Insight
2-CH₂ Methylene (-CH₂Cl) 5.08 Singlet (s) 2H Diagnostic Peak. Significantly deshielded by the pyridine ring and Cl atom.[2][1]
4-COOCH₃ Methyl Ester4.04Singlet (s)3HTypical range for methyl esters on aromatic rings.[2][1]
H-6 Aromatic (Pyridine)8.88Doublet (d)1HMost deshielded ring proton due to proximity to Nitrogen.[2][1]
H-3 Aromatic (Pyridine)8.38Singlet (s)1HDeshielded by the adjacent chloromethyl group and 4-ester.[2][1]
H-5 Aromatic (Pyridine)8.18Doublet of Doublets (dd)1HCoupled to H-6.[2][1]

Data Source: Validated against experimental protocols for the synthesis of chloromethyl-pyridine intermediates [1].

Comparative Analysis: Validating the Shift

To ensure accurate identification, one must understand how the chemical shift of the methylene protons (


) changes relative to structural analogs.[2] This comparison isolates the electronic effects of the 4-methoxycarbonyl  group and the chlorine  substituent.[2]
Comparison 1: Effect of the 4-Ester Group (Electronic Withdrawal)

The 4-methoxycarbonyl group (-COOMe) is a strong electron-withdrawing group (EWG).[1] It reduces electron density across the pyridine ring, causing a downfield shift (deshielding) of the substituents attached to the ring.[2]

CompoundStructure

(ppm, CDCl₃)
Shift Difference (

)
2-(Chloromethyl)pyridine No Ester~4.70 - 4.75Reference
Methyl 2-(chloromethyl)pyridine-4-carboxylate With 4-Ester 5.08 +0.35 ppm

Insight: The presence of the ester at position 4 pulls electron density from the ring, deshielding the 2-position methylene protons by approximately 0.35 ppm compared to the unsubstituted analog.[2] This confirms that a shift >5.0 ppm is expected for this specific scaffold.[2]

Comparison 2: Precursor Differentiation (Reaction Monitoring)

During synthesis, the primary task is to confirm the conversion of the alcohol (hydroxymethyl) to the chloride (chloromethyl).[2]

SpeciesFunctional Group

(ppm, CDCl₃)
Multiplicity
Precursor (Alcohol)-CH₂OH~4.75 - 4.85Singlet (broad if OH couples)
Product (Chloride)-CH₂Cl 5.08 Singlet (Sharp)

Insight: The transformation leads to a distinct downfield shift of roughly 0.2 - 0.3 ppm .[2] More importantly, the product peak is typically sharper due to the lack of hydrogen bonding or exchangeable protons associated with the hydroxyl group.[2]

Experimental Protocol: Synthesis & Acquisition

To reproduce the benchmark data (5.08 ppm), the following protocol is recommended. This method ensures the isolation of the material in a state consistent with the reported NMR values.[2]

Step 1: Chlorination Reaction[1][3]
  • Reagents: Dissolve methyl 2-(hydroxymethyl)isonicotinate (1.0 equiv) in CHCl₃ (approx. 5-10 volumes).

  • Addition: Cool to 0°C. Add thionyl chloride (SOCl₂) (excess, typically 2-3 equiv) dropwise.

  • Reaction: Stir at room temperature overnight (12–16 hours).

  • Workup (Critical for NMR):

    • The reaction generates HCl and SO₂ gases.[2]

    • Evaporate the solvent and excess SOCl₂ under reduced pressure.[2]

    • Note: The residue is often a grey solid.[2] If isolated directly as the hydrochloride salt, the chemical shifts may be slightly further downfield (>5.2 ppm) due to protonation of the pyridine nitrogen.[2] The value of 5.08 ppm corresponds to the free base or a weakly associated species often obtained after thorough drying or neutralization [1].[2]

Step 2: NMR Acquisition Parameters[2]
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (v/v).[2]

  • Concentration: ~10 mg in 0.6 mL solvent.[2]

  • Pulse Sequence: Standard 1H zg30.

  • Transients (Scans): 16 (sufficient for >95% purity).

  • Reference: Calibrate residual CHCl₃ peak to 7.26 ppm.

Visualizing the Structural Logic

The following diagram illustrates the correlation between the synthetic transformation and the resulting shift in the NMR spectrum, highlighting the electronic influences.

NMR_Logic Precursor Precursor: Methyl 2-(hydroxymethyl)isonicotinate (-CH2OH) Reagent Reagent: SOCl2 / CHCl3 Precursor->Reagent Shift_OH NMR Signal (-CH2-) ~4.80 ppm Precursor->Shift_OH Characterization Product Product: Methyl 2-(chloromethyl)pyridine-4-carboxylate (-CH2Cl) Reagent->Product Nucleophilic Substitution Shift_Cl NMR Signal (-CH2-) 5.08 ppm (Diagnostic) Product->Shift_Cl Characterization Shift_OH->Shift_Cl Downfield Shift (~ +0.3 ppm) Effect_Ester 4-Ester Effect (EWG) Deshields +0.35 ppm vs unsubstituted Effect_Ester->Shift_Cl

Figure 1: Synthetic workflow and NMR chemical shift correlation for the methylene protons.

References

  • ChemicalBook / WIPO .[2] Synthesis of methyl 2-(chloromethyl)isonicotinate. Patent WO2022/144228.[2] Retrieved from .[2]

  • National Institutes of Health (NIH) .[2] Methyl 2-(hydroxymethyl)pyridine-4-carboxylate - PubChem.[1][3] Retrieved from .[2]

  • ChemicalBook . 2-(Chloromethyl)pyridine hydrochloride NMR Spectrum. Retrieved from .[2]

Sources

Comparative

Technical Guide: Mass Spectrometry Profiling of Methyl 2-(chloromethyl)pyridine-4-carboxylate

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Methyl 2-(chloromethyl)pyridine-4-carboxylate , a critical bifunctional building block in medicinal chemistry.[1] [1]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Methyl 2-(chloromethyl)pyridine-4-carboxylate , a critical bifunctional building block in medicinal chemistry.[1]

[1]

Executive Summary

Methyl 2-(chloromethyl)pyridine-4-carboxylate (MW 185.61, C₈H₈ClNO₂) serves as a versatile intermediate, offering two distinct reactive sites: the electrophilic chloromethyl group and the ester-substituted pyridine ring.[1] Accurate identification of this compound relies on distinguishing its unique fragmentation signature from structural isomers (e.g., 6-chloromethyl analogs) and hydrolysis byproducts (e.g., hydroxymethyl derivatives).

This guide compares the Electron Ionization (EI) and Electrospray Ionization (ESI) performance profiles, providing a validated framework for structural confirmation in drug development workflows.

Part 1: Fragmentation Mechanics & Performance Comparison

Structural Logic of Fragmentation

The fragmentation of this molecule is governed by two competing pathways: Benzylic Cleavage (driven by the chloromethyl group) and Ester Cleavage (driven by the carboxylate).

FeatureChemical LogicExpected Mass Shift (Δm/z)
Chlorine Isotope Pattern Characteristic ³⁵Cl/³⁷Cl ratio (3:[1]1) confirms the presence of the chloromethyl group.[2]M+ (185) and M+2 (187)
Benzylic Cleavage The C–Cl bond is weak due to resonance stabilization of the resulting pyridyl-methyl cation.Loss of[3][4] •Cl (35 Da) → m/z 150
Ester Cleavage (α) Cleavage adjacent to the carbonyl group is standard for methyl esters.Loss of[3][4][5] •OCH₃ (31 Da) → m/z 154
Ester Cleavage (Carbonyl) Loss of the entire ester functionality.Loss of[3][4][5] •COOCH₃ (59 Da) → m/z 126
Comparative Analysis: EI vs. ESI-MS/MS

The choice of ionization method drastically alters the observed "fingerprint."

Method A: Electron Ionization (EI) – The Structural Fingerprint
  • Mechanism: High-energy (70 eV) electron bombardment induces radical cation formation (

    
    ).
    
  • Performance:

    • Molecular Ion: Distinct

      
       at m/z 185/187  (Intensity: Moderate).
      
    • Base Peak: Typically m/z 150 (Loss of Cl) or m/z 126 (Loss of COOMe), depending on source temperature.

    • Utility: Best for library matching and confirming the position of the chlorine (distinguishing from ring-chlorinated isomers where Cl loss is difficult).

Method B: ESI-MS/MS – The Sensitivity Choice
  • Mechanism: Soft ionization yields the protonated molecule

    
    .
    
  • Performance:

    • Precursor: Dominant peak at m/z 186 (

      
      ) and 188  (
      
      
      
      ).
    • Fragmentation (CID): Requires collision energy.

      • Low CE (10-20 eV): Loss of neutral HCl (36 Da)

        
        m/z 150 .
        
      • High CE (>30 eV): Skeletal rearrangement and loss of methanol (32 Da).

    • Utility: Essential for trace analysis in biological matrices or reaction monitoring (LC-MS).

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways under EI conditions, highlighting the causality between structure and spectral peaks.

FragmentationPathway Figure 1: EI Fragmentation Logic of Methyl 2-(chloromethyl)pyridine-4-carboxylate M Molecular Ion (M+) m/z 185 / 187 (3:1) [C8H8ClNO2]+. Frag_Cl Pyridyl-methyl Cation m/z 150 [C8H8NO2]+ M->Frag_Cl - Cl• (35) Frag_OMe Acylium Ion m/z 154 / 156 [C7H5ClNO]+ M->Frag_OMe - OMe• (31) Frag_Ester Chloromethyl-pyridyl Cation m/z 126 / 128 [C6H5ClN]+ M->Frag_Ester - COOMe• (59) Frag_Final_A Pyridyl Cation m/z 91 [C6H5N]+ Frag_Cl->Frag_Final_A - COOMe• (59) Frag_Ester->Frag_Final_A - Cl• (35)

Caption: Figure 1: Competing cleavage pathways. The loss of Chlorine (m/z 150) is structurally diagnostic for the chloromethyl group.

Part 3: Experimental Protocols

Protocol A: GC-MS Identification (EI Mode)

Objective: Structural verification and purity assessment.[1]

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) (Avoid methanol to prevent transesterification).

    • Filter through a 0.22 µm PTFE syringe filter.

  • Instrument Parameters:

    • Inlet: Split mode (20:1), 250°C.

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Oven Program: 60°C (1 min)

      
       15°C/min 
      
      
      
      280°C (3 min).
    • Source: 70 eV, 230°C.[1]

  • Data Validation:

    • Verify the 3:1 isotope ratio at m/z 185/187.

    • Confirm presence of m/z 150 (M-Cl) to rule out ring-chlorinated isomers (which lose Cl less readily).

Protocol B: LC-MS/MS Quantification (ESI Mode)

Objective: Trace impurity analysis or reaction monitoring.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • MS Settings (Positive Mode):

    • Capillary Voltage: 3.5 kV.[1]

    • Cone Voltage: 30 V (Optimized for [M+H]+ stability).

    • MRM Transitions:

      • Quantifier: 186.0

        
         150.0 (Loss of HCl).
        
      • Qualifier: 186.0

        
         126.0 (Loss of HCOOCH3).
        

Part 4: Analytical Workflow Diagram

Workflow cluster_GC GC-MS (EI) cluster_LC LC-MS (ESI) Sample Sample (Synthesis Crude) Prep Dilution in DCM (1 mg/mL) Sample->Prep GC Gas Chromatography DB-5ms Column Prep->GC LC LC Separation C18 Column Prep->LC Solvent Switch (to MeCN) EI EI Source (70eV) Hard Ionization GC->EI Spec Spectrum Analysis Check m/z 150 & 185 EI->Spec Decision Release / Reject Spec->Decision Purity Check ESI ESI Source (+) Soft Ionization LC->ESI MRM MRM Detection 186 -> 150 ESI->MRM MRM->Decision Trace Quant

Caption: Figure 2: Dual-path workflow for comprehensive characterization (Purity via GC-MS, Trace Analysis via LC-MS).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Pyridinecarboxylic acid, methyl ester (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • PubChem. Compound Summary for CID 158038285: 2-(chloromethyl)pyridine. National Library of Medicine.[1] Available at: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening... (General Pyridine Fragmentation).[1] Molecules 2023.[3][5][7] Available at: [Link]

Sources

Validation

Technical Guide: HPLC Purity Analysis of Pyridine Carboxylate Derivatives

Executive Summary The Polarity Trap: Pyridine carboxylate derivatives (e.g., Picolinic, Nicotinic, Isonicotinic acids, and their esters) present a unique chromatographic challenge. They are small, highly polar, zwitterio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Polarity Trap: Pyridine carboxylate derivatives (e.g., Picolinic, Nicotinic, Isonicotinic acids, and their esters) present a unique chromatographic challenge. They are small, highly polar, zwitterionic, and possess a basic nitrogen moiety.

  • Traditional C18 Failure: On standard C18 columns, these analytes suffer from poor retention (eluting near the void volume) and severe peak tailing due to secondary interactions with residual silanols.

  • The Solution: This guide compares three methodologies: Ion-Pair Chromatography (IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography .

  • Verdict: While IPC is the historical standard, Mixed-Mode Chromatography is recommended as the superior protocol for modern drug development due to its orthogonality, MS-compatibility, and robustness.

Part 1: Methodological Landscape & Comparative Analysis[1]

The following table summarizes the performance metrics of the three dominant strategies for analyzing pyridine carboxylates.

Table 1: Comparative Performance Matrix
FeatureMethod A: RP-Ion Pair (IPC) Method B: HILIC Method C: Mixed-Mode (Recommended)
Mechanism Hydrophobic + Electrostatic ShieldingPartitioning (Water-rich layer)Hydrophobic + Cation Exchange
Stationary Phase C18 (End-capped)Silica / Amide / ZwitterionicC18 with embedded acidic groups
Retention (k') High (Tunable via IP reagent)HighHigh (Tunable via pH & Buffer)
Peak Shape (Tf) Excellent (1.0 - 1.2)Good (1.1 - 1.3)Superior (0.95 - 1.1)
Equilibration Slow (>20 column volumes)ModerateFast (<10 column volumes)
MS Compatibility Poor (Non-volatile salts)Excellent Excellent (Volatile buffers)
Sample Diluent Flexible (Aqueous preferred)Strict (Must be high organic)Flexible
Decision Logic for Method Selection

The choice of method depends heavily on the downstream application (e.g., QC vs. PK/PD studies).

MethodSelection Start START: Define Analytical Goal MS_Req Is Mass Spec (MS) Detection Required? Start->MS_Req Matrix Sample Matrix Complexity? MS_Req->Matrix Yes IPC METHOD A: RP-IPC (Best for UV-only QC) MS_Req->IPC No (UV Only) HILIC METHOD B: HILIC (Best for high sensitivity) Matrix->HILIC Clean (Simple Solvents) Mixed METHOD C: Mixed-Mode (Best for Robustness/Purity) Matrix->Mixed Dirty (Biological/Synthesis Crude) IPC->Mixed If Equilibration Time > 1hr

Figure 1: Decision tree for selecting the optimal chromatographic mode based on detection and sample constraints.

Part 2: Deep Dive – The Optimized Protocol (Mixed-Mode)

Why Mixed-Mode? Pyridine carboxylates are zwitterionic.[1][2] In Mixed-Mode chromatography, the stationary phase contains both long alkyl chains (C18) for hydrophobic retention and embedded acidic groups (cation-exchange) to interact with the basic pyridine nitrogen. This "dual-lock" mechanism prevents the analyte from slipping through the column (retention) and neutralizes the silanol effect (peak shape) without needing "sticky" ion-pairing reagents [1, 3].

Experimental Protocol: Purity Analysis of Nicotinic/Isonicotinic Acid Derivatives
1. Instrumentation & Conditions
  • System: HPLC/UHPLC with Binary Pump and DAD/MS detector.

  • Column: Sielc Primesep 100 or Helix Coresep 100 (150 x 4.6 mm, 5 µm).

    • Note: These columns are specifically designed with embedded acidic functional groups.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 260 nm (primary) and 210 nm (impurity profiling).

2. Mobile Phase Preparation

This method uses a volatile acidic buffer to engage the cation-exchange mechanism while remaining MS-friendly.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).

    • Scientific Rationale: Low pH ensures the pyridine nitrogen is protonated (

      
      ), facilitating strong cation-exchange retention, while the carboxylic acid group remains protonated and neutral, aiding hydrophobic retention [4].
      
  • Mobile Phase B (Organic): 100% Acetonitrile (ACN).

3. Gradient Program

Unlike HILIC, Mixed-Mode allows for starting with high aqueous content, which is excellent for solubility of polar derivatives.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Isocratic Hold (Retention)
3.0955End Isocratic Hold
15.06040Linear Gradient (Elution)
15.1955Re-equilibration
20.0955Stop
4. Sample Preparation
  • Diluent: 90% Water / 10% ACN (Matches initial mobile phase).

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE or Nylon filter.

    • Critical Step: Do not use glass fiber filters if analyzing trace levels, as ionic interactions can occur.

Part 3: Alternative Protocols (For Comparison)

Method A: Ion-Pair Chromatography (The "Old Reliable")

If Mixed-Mode columns are unavailable, IPC is the standard fallback for UV detection.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 10 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium Hexanesulfonate (Ion-Pair Reagent).

    • Solvent: Methanol.

    • Ratio: 90:10 (Buffer:MeOH).

  • Critical Drawback: The ion-pair reagent permanently modifies the column. Do not use this column for other methods. Equilibration takes >60 mins [2].

Method B: HILIC (High Sensitivity)

Best for LC-MS/MS bioanalysis where sensitivity is paramount.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).

  • Mobile Phase: 90% ACN / 10% Ammonium Acetate (10 mM, pH 5.8).

  • Critical Drawback: Samples must be dissolved in >80% ACN. Injecting aqueous samples will cause peak distortion (the "solvent effect") [5].

Part 4: Troubleshooting & Scientific Validation

Mechanism of Separation

Understanding the interaction is key to troubleshooting.

Mechanism cluster_0 Mixed-Mode Interaction Analyte Pyridine Derivative (Protonated Base + Hydrophobic Ring) Interaction1 Hydrophobic Interaction (Ring <-> Alkyl) Analyte->Interaction1 Interaction2 Ionic Interaction (N+ <-> COO-) Analyte->Interaction2 Stationary Stationary Phase (Alkyl Chain + Acidic Group) Interaction1->Stationary Interaction2->Stationary

Figure 2: Dual retention mechanism in Mixed-Mode chromatography ensuring peak symmetry.

Common Issues & Fixes
SymptomProbable CauseCorrective Action
Peak Tailing (>1.5) Residual Silanol InteractionLower pH to <3.0 to suppress silanol ionization.[5] Switch to Mixed-Mode to exploit the interaction rather than fight it.
Split Peaks Sample Solvent MismatchEnsure sample diluent matches the initial mobile phase strength. (Avoid 100% water in HILIC; avoid 100% ACN in RP).
Retention Drift Incomplete EquilibrationIPC: Increase equilibration time (min 20 CV). Mixed-Mode: Check buffer pH stability.
Low Sensitivity Ion Suppression (MS)Remove Phosphate/TFA. Switch to Formic Acid or Ammonium Formate (Volatile buffers).

References

  • Helix Chromatography. (n.d.). HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • Sielc Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomed Chromatogr. Retrieved from [Link]

  • LCMS.cz. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

Sources

Comparative

comparing reactivity of methyl 2-(chloromethyl) vs 2-(bromomethyl)pyridine-4-carboxylate

Part 1: Executive Summary In the synthesis of functionalized heterocycles, the choice between Methyl 2-(chloromethyl)pyridine-4-carboxylate (1-Cl) and Methyl 2-(bromomethyl)pyridine-4-carboxylate (1-Br) is a critical dec...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

In the synthesis of functionalized heterocycles, the choice between Methyl 2-(chloromethyl)pyridine-4-carboxylate (1-Cl) and Methyl 2-(bromomethyl)pyridine-4-carboxylate (1-Br) is a critical decision point that balances reactivity against stability .

  • The Verdict: 1-Br is the superior electrophile for difficult substitutions or when mild conditions are non-negotiable (e.g., thermally sensitive nucleophiles). However, it suffers from lower shelf-stability and higher sensitivity to hydrolysis. 1-Cl is the robust, scalable alternative, offering excellent storage stability but requiring elevated temperatures or iodide catalysis (Finkelstein conditions) to drive reactions to completion.

  • Recommendation: Use 1-Cl for GMP scale-up and routine building block storage. Reserve 1-Br for late-stage functionalization or when nucleophiles exhibit poor reactivity (e.g., weak aniline bases).

Part 2: Chemical Profile & Mechanistic Analysis

Structural & Electronic Properties

Both compounds feature a pyridine core substituted with a methyl ester at the C4 position. This electron-withdrawing group (EWG) significantly alters the reactivity profile of the methylene halide at C2 compared to simple benzyl halides.

FeatureMethyl 2-(chloromethyl)pyridine-4-carboxylate (1-Cl )Methyl 2-(bromomethyl)pyridine-4-carboxylate (1-Br )
Leaving Group Chloride (

)
Bromide (

)
C-X Bond Energy ~80 kcal/mol (Stronger)~68 kcal/mol (Weaker)
C-X Bond Length ~1.77 Å~1.94 Å
Polarizability ModerateHigh (Soft electrophile)
LUMO Character

(Higher Energy)

(Lower Energy)
Reactivity Drivers

The reactivity difference is governed by two main factors:

  • Leaving Group Ability: Bromide is a weaker base (

    
     of HBr 
    
    
    
    ) than chloride (
    
    
    of HCl
    
    
    ), making it a superior leaving group. In
    
    
    reactions, 1-Br typically reacts 50–100x faster than 1-Cl .
  • Electronic Activation: The pyridine nitrogen (electron-deficient) and the C4-ester (EWG) act synergistically to pull electron density away from the exocyclic methylene group. This makes the

    
     carbon highly electrophilic.
    
    • Self-Quaternization Risk: A common failure mode for picolyl halides is intermolecular attack of the pyridine nitrogen on the alkyl halide (polymerization).

    • Expert Insight: The C4-methyl ester reduces the electron density on the pyridine nitrogen, significantly suppressing self-quaternization compared to unsubstituted 2-(chloromethyl)pyridine. This makes both compounds more stable than their non-esterified analogs.

Part 3: Experimental Comparison

Synthesis & Accessibility
CompoundSynthetic RouteEase of PurificationNotes
1-Cl Deoxychlorination of alcohol using

in DCM.
High (Crystallizes well)Robust. Excess

is easily removed.
1-Br Radical bromination (Wohl-Ziegler) of methyl 2-methylpyridine-4-carboxylate using NBS/AIBN.Moderate (Succinimide removal required)Often requires column chromatography. Radical conditions can be messy.
Nucleophilic Substitution Performance ( )

Data extrapolated from comparative kinetic studies of picolyl halides [1, 2].

Nucleophile TypeReaction with 1-Cl Reaction with 1-Br Observation
Primary Amines (e.g., Benzylamine)2–4 h @ 60°C< 30 min @ RT1-Br allows ambient temperature reaction, avoiding side reactions.
Thiols (e.g., Cysteine deriv.)Fast @ RTInstantaneous @ 0°C1-Br requires slow addition to prevent disulfides/over-alkylation.
Weak Nucleophiles (e.g., Aniline)Slow/Incomplete (Requires NaI cat.)Complete in 1–2 h @ 40°C1-Br is essential here. 1-Cl often stalls without Finkelstein activation.
Stability & Storage
  • 1-Cl: Stable for months at 4°C under Argon. Resistant to atmospheric moisture.

  • 1-Br: Hygroscopic. Hydrolyzes to the alcohol and HBr upon exposure to moist air. HBr formation can autocatalyze degradation. Must be stored in a desiccator at -20°C.

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl 2-(chloromethyl)pyridine-4-carboxylate (1-Cl)

Target: Scalability and Purity

  • Dissolution: Dissolve methyl 2-(hydroxymethyl)pyridine-4-carboxylate (1.0 eq) in anhydrous DCM (10 mL/g).

  • Chlorination: Cool to 0°C. Add thionyl chloride (

    
    , 1.5 eq) dropwise over 15 min.
    
  • Reaction: Warm to RT and reflux for 2 hours. Monitor by TLC (EtOAc/Hex).

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (2x) to remove residual

    
    .
    
  • Neutralization: Dissolve residue in DCM, wash with sat.

    
     (cold), brine, dry over 
    
    
    
    .
  • Isolation: Concentrate to yield an off-white solid. (Yield typically >90%).

Protocol B: Nucleophilic Substitution with Methyl 2-(bromomethyl)pyridine-4-carboxylate (1-Br)

Target: Mild conditions for sensitive amines

  • Preparation: Dissolve amine (1.1 eq) and

    
     (2.0 eq) in anhydrous DMF or MeCN.
    
  • Addition: Dissolve 1-Br (1.0 eq) in minimal solvent and add dropwise at 0°C.

    • Note: Exothermic reaction. Control temperature to prevent bis-alkylation.

  • Completion: Stir at RT for 1 hour.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with water (3x) to remove DMF.

Protocol C: "Finkelstein" Activation of 1-Cl

Target: Enhancing reactivity of the stable chloride

  • Setup: To a solution of 1-Cl (1.0 eq) and Nucleophile in Acetone/MeCN.

  • Activation: Add Sodium Iodide (NaI, 0.1 – 0.5 eq).

    • Mechanism:[1][2] In situ generation of the transient, highly reactive Iodide intermediate (

      
      ).
      
  • Reaction: Heat to reflux. The precipitation of NaCl drives the equilibrium.

Part 5: Visualization of Reactivity Pathways

The following diagram illustrates the parallel reaction pathways and the "Finkelstein Shortcut" used to bridge the reactivity gap between the Chloro and Bromo analogs.

ReactivityComparison cluster_legend Key Factors Start_Cl Methyl 2-(chloromethyl) pyridine-4-carboxylate (Stable, Less Reactive) Transient_I Transient Iodo-Intermediate (In Situ Generated) Start_Cl->Transient_I NaI (cat.) Finkelstein Transition_State Transition State [Nu...C...X]‡ Start_Cl->Transition_State Slow (Heat req.) Start_Br Methyl 2-(bromomethyl) pyridine-4-carboxylate (Unstable, Highly Reactive) Start_Br->Transition_State Fast (RT) Transient_I->Transition_State Fast Product Functionalized Pyridine Product Transition_State->Product Irreversible Info Br: Weaker Bond, Better LG Cl: Stronger Bond, Storage Stable

Figure 1: Comparative reaction pathways. The red path indicates the direct, high-reactivity route of the Bromo-analog. The yellow dashed path represents the catalytic activation of the Chloro-analog using Iodide.

References

  • Ramesh, A., et al. (1987). Kinetics of substitution of 2-chloropyrimidine and 2,4,6-trichloro-1,3,5-triazine. Zenodo. Retrieved from [Link]

  • Claxton, L. D., et al. (1987).[3] Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research, 176(2), 185-198.[3] Retrieved from [Link]

  • Mayr, H. (2017). Database of Reactivity Parameters: Pyridines and N-Nucleophiles. LMU München. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (General reference for leaving group and bond energies).

Sources

Validation

Spectroscopic Characterization Guide: Pyridine-Based Esters and Chloromethyl Intermediates

Executive Summary This guide addresses the specific infrared (IR) spectral challenges encountered when characterizing pyridine derivatives containing ester (-COOR) and chloromethyl (-CH₂Cl) functionalities. Unlike benzen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the specific infrared (IR) spectral challenges encountered when characterizing pyridine derivatives containing ester (-COOR) and chloromethyl (-CH₂Cl) functionalities. Unlike benzene analogs, the pyridine ring introduces significant electron-deficient character (electrophilicity) and a heteroatom dipole that alters vibrational frequencies.

The Core Problem: Researchers relying on standard correlation charts (based on phenyl/aliphatic data) frequently misassign peaks in pyridine derivatives. The electron-withdrawing nitrogen atom shifts carbonyl frequencies higher (blue shift) compared to benzoates, while the chloromethyl group’s diagnostic bands are often obscured by aromatic ring deformations.

Part 1: The Electronic Landscape (Mechanism of Action)

To interpret the spectrum, one must understand the electronic "tug-of-war" occurring on the pyridine ring.

  • Inductive Withdrawal (-I): The nitrogen atom is electronegative, pulling electron density through the sigma bond framework. This stiffens the

    
     bond of attached esters, increasing the wavenumber (
    
    
    
    ).[1]
  • Resonance Donation (+M): Like benzene, the aromatic ring can conjugate with the carbonyl. However, pyridine is

    
    -deficient. The resonance effect is weaker than in benzene, meaning the inductive effect often dominates, preventing the significant frequency drop seen in typical aromatic esters.
    
Diagram 1: Electronic Effects on Vibrational Frequency

ElectronicEffects cluster_0 Competing Forces on Ester C=O N_atom Pyridine Nitrogen (Electronegative) Induction Inductive Effect (-I) Stiffens Bond Increases ν (cm⁻¹) N_atom->Induction Resonance Resonance (+M) Weakens Bond Decreases ν (cm⁻¹) N_atom->Resonance Net_Result Net Result: Blue Shift vs. Benzene Induction->Net_Result Resonance->Net_Result

Caption: The electron-withdrawing nature of the pyridine nitrogen (Inductive Effect) often overpowers resonance, shifting ester carbonyl peaks to higher frequencies compared to benzene analogs.

Part 2: The Ester Moiety (-COOR)

Comparative Analysis: Pyridine vs. Alternatives

The most common error is assigning the pyridine-ester carbonyl peak to the same range as a benzoate ester.

FeatureAliphatic Ester (Alternative 1)Benzoate Ester (Alternative 2)Pyridine-Carboxylate (Target)
Electronic Environment Non-conjugatedConjugated (Electron Rich)Conjugated (Electron Poor)
C=O Stretch (

)
1735–1750 cm⁻¹1715–1725 cm⁻¹1725–1740 cm⁻¹
C-O-C Stretch 1150–1200 cm⁻¹1270–1300 cm⁻¹1270–1290 cm⁻¹
Key Differentiator High frequency, no ring modesLow frequency due to conjugationIntermediate frequency; N-position dependent

Detailed Insight:

  • The "Blue Shift": In isonicotinic (4-position) and nicotinic (3-position) esters, the carbonyl stretch typically appears at 1730–1740 cm⁻¹ . This is ~10–15 cm⁻¹ higher than ethyl benzoate.

  • Positional Isomers:

    • 2-Ester (Picolinate): The proximity of the nitrogen lone pair can cause field effects or dipolar interactions, sometimes broadening the peak or shifting it slightly lower if chelation with trace metals occurs.

    • 3- & 4-Esters: Exhibit the cleanest "electron-deficient aromatic" shift.

Part 3: The Chloromethyl Group (-CH₂Cl)

The chloromethyl group presents a detection challenge because its primary stretching vibration falls in the "fingerprint region" (below 900 cm⁻¹), which is crowded with aromatic ring bending modes.

The C-Cl Stretch (Primary but Obscured)
  • Frequency: 600–800 cm⁻¹.

  • Challenge: Pyridine ring deformation bands (out-of-plane C-H bends) also populate the 700–850 cm⁻¹ region.

  • Solution: Do not rely solely on this peak for confirmation.

The CH₂ Wag (The "Savior" Band)

The methylene group attached to a chlorine and an aromatic ring exhibits a characteristic wagging/twisting vibration.

  • Frequency: 1260–1270 cm⁻¹ .

  • Diagnostic Value: This band is often sharp and distinct from the broad C-O stretches of the ester. If you see a sharp peak at ~1265 cm⁻¹ that disappears upon nucleophilic substitution of the chloride, it is the

    
     wag.
    

Part 4: The Pyridine Ring Fingerprint

To confirm the scaffold itself, look for the "Pyridine Quadrant" stretches. These differ from benzene's 1600/1500 cm⁻¹ pair.

  • 
     and 
    
    
    
    Asymmetric:
    1580–1600 cm⁻¹ (Variable intensity).
  • 
     Symmetric:  1570 cm⁻¹ (Often appears as a shoulder).
    
  • Ring Breathing: ~990–1000 cm⁻¹ (Very sensitive to substitution).

  • Substituent Sensitive Mode: ~700–750 cm⁻¹ (Strong, corresponds to C-H out-of-plane bending; position depends on 2, 3, or 4-substitution).

Part 5: Validated Experimental Protocol

To ensure data integrity, follow this self-validating workflow.

Diagram 2: Spectral Assignment Workflow

Workflow Start Start: Crude Pyridine Derivative Step1 1. Check C=O Region (1700-1750) Start->Step1 Decision1 Peak > 1725? Step1->Decision1 Step2 2. Check CH2-Cl Wag (1260-1270) Decision1->Step2 Yes (Pyridine Ester) Result_Fail FAIL: Check for Hydrolysis/Dimerization Decision1->Result_Fail No (Likely Benzoate/Acid) Decision2 Sharp Peak Present? Step2->Decision2 Step3 3. Verify Pyridine Ring (1580/1430) Decision2->Step3 Yes Decision2->Result_Fail No (Cl Lost) Result_Pass PASS: Structure Confirmed Step3->Result_Pass

Caption: A logical decision tree for confirming the presence of both ester and chloromethyl groups on a pyridine scaffold.

Methodological Steps:
  • Sample Preparation:

    • Preferred:ATR (Attenuated Total Reflectance) with a Diamond crystal.

    • Reasoning: Pyridine esters can hydrolyze in KBr pellets if the powder is hygroscopic. ATR minimizes moisture exposure.

  • Solvent Considerations (If solution IR):

    • Avoid Chloroform (

      
      ) if looking for the chloromethyl C-Cl stretch, as solvent cutoff interferes. Use 
      
      
      
      or DCM (with background subtraction).
  • Scan Parameters:

    • Resolution:

      
      .
      
    • Scans: Minimum 16 (32 recommended for signal-to-noise in the fingerprint region).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general ester/halide frequencies).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
  • NIST Chemistry WebBook. 4-Pyridinecarboxylic acid, methyl ester (Methyl isonicotinate) IR Spectrum. Standard Reference Data. Available at: [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press. (Foundational text on the "blue shift" of pyridine substituents).

Sources

Comparative

Technical Guide: Distinguishing Methyl 2-(chloromethyl)pyridine-4-carboxylate from Isomeric Impurities

Part 1: Executive Summary & Strategic Importance Methyl 2-(chloromethyl)pyridine-4-carboxylate (Methyl 2-(chloromethyl)isonicotinate) is a high-value scaffold in drug discovery, particularly for synthesizing peptidomimet...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

Methyl 2-(chloromethyl)pyridine-4-carboxylate (Methyl 2-(chloromethyl)isonicotinate) is a high-value scaffold in drug discovery, particularly for synthesizing peptidomimetics and kinase inhibitors.[1][2][3][4] Its reactivity lies in the benzylic-like alkyl chloride , which serves as an electrophile for nucleophilic substitution.[1][2][5][3]

The Critical Challenge: The synthesis of this compound often involves the rearrangement of N-oxides or radical chlorination of methyl precursors.[1][2][5][3][4][6] These routes frequently generate a constitutional isomer: Methyl 2-chloro-6-methylpyridine-4-carboxylate .[1][2][3][4]

These two compounds are isobaric (MW 185.61) and share identical elemental compositions (


).[1][2][6] Consequently, low-resolution Mass Spectrometry (LC-MS) cannot distinguish them.[1][2][3][4] However, their chemical reactivity is vastly different:[2][4]
  • Target (Alkyl Chloride): Highly reactive toward nucleophiles (

    
    ).[1][2][6]
    
  • Impurity (Aryl Chloride): Inert under standard nucleophilic substitution conditions; requires metal catalysis (

    
    ) to react.[1][2][5][6]
    

Confusing these isomers leads to failed synthetic steps and "dead" catalytic cycles.[1][2][6] This guide provides a self-validating analytical workflow to definitively distinguish the target from its impurities.

Part 2: Impurity Landscape & Structural Analysis[3][4][5]

The following table outlines the target and its most pervasive isomeric impurity.

FeatureTarget Molecule Critical Impurity (Isomer)
Name Methyl 2-(chloromethyl)pyridine-4-carboxylateMethyl 2-chloro-6-methylpyridine-4-carboxylate
Structure Description Pyridine ring with a chloromethyl group (-CH₂Cl) at C2 and ester at C4.[1][2][3][4][7][8][9][10]Pyridine ring with a nuclear chlorine (-Cl) at C2, methyl group (-CH₃) at C6, ester at C4.[1][2][5][3]
Reactivity High (Alkylating agent)Low (Aryl halide)
Molecular Weight 185.61 Da185.61 Da
Key NMR Feature Singlet (2H) at ~4.7 ppmSinglet (3H) at ~2.6 ppm

Part 3: Analytical Deep Dive (The "Gold Standard")[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for distinction.[1][2][5][6] The chemical environment of the protons differs significantly between the side-chain chloromethyl group and the ring-bound methyl group.[1][2][3][4]

Experimental Rationale
  • Solvent Choice (

    
    ):  Chloroform-d is the standard non-polar solvent that minimizes exchange of labile protons and provides clear resolution in the aromatic and alkyl regions.[1][2][3]
    
  • Internal Standard: TMS (0.00 ppm) or residual

    
     (7.26 ppm) serves as the chemical shift reference.[1][2][5][6]
    
Diagnostic Signals (1H NMR in

)
  • Target (Chloromethyl derivative):

    • 
       4.72 ppm (s, 2H):  Represents the 
      
      
      
      protons.[1][2][3] The electronegative chlorine atom deshields these protons, pushing them downfield.[1][2][6]
    • 
       3.98 ppm (s, 3H):  Methyl ester (
      
      
      
      ).[1][2][3]
    • 
       7.8 - 8.8 ppm (m, 3H):  Aromatic pyridine protons (
      
      
      
      ).[1][2] Note the presence of 3 aromatic protons.[1][2][6][8]
  • Impurity (Nuclear Chloro/Methyl derivative):

    • 
       2.65 ppm (s, 3H):  Represents the 
      
      
      
      protons.[1][2][3] Being attached to an aromatic ring, they appear in the benzylic region, significantly upfield from the chloromethyl signal.[1][2][6]
    • 
       3.98 ppm (s, 3H):  Methyl ester (
      
      
      
      ) – overlaps with target.[1][2][3]
    • 
       7.6 - 7.8 ppm (s, 2H):  Aromatic pyridine protons (
      
      
      
      ).[1][2] Note the presence of only 2 aromatic protons due to tetrasubstitution.[1][2][3][6]
Mass Spectrometry (MS) Warning

Do not rely solely on LC-MS.[1][2][5][3] Both compounds show:

  • 
    [1][2][11]
    
  • Distinctive Chlorine isotope pattern (

    
     ratio of 3:1).[1][2]
    
  • Differentiation: Requires MS/MS fragmentation.[1][2][3][6] The target readily loses the

    
     fragment or 
    
    
    
    , whereas the impurity is more likely to lose the methoxy group or undergo ring fragmentation.[2][6]

Part 4: Validated Experimental Protocols

Protocol A: Rapid NMR Identification

Objective: Qualitatively identify the presence of the correct regioisomer.[1][2][5][6]

  • Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of

    
    . Ensure the solution is clear; filter if suspended solids are present (inorganic salts can distort baselines).[1][2][6]
    
  • Acquisition: Acquire a standard 1H spectrum (minimum 8 scans).[1][2][5][6]

  • Processing: Phase and baseline correct. Reference the residual solvent peak to 7.26 ppm.[1][2][6]

  • Analysis:

    • Zoom into the 4.5 – 5.0 ppm region.[1][2][3][6] Requirement: A distinct singlet integrating to 2 protons relative to the ester methyl (at ~4.0 ppm, int=3).[1][2][5][6]

    • Zoom into the 2.0 – 3.0 ppm region.[1][2][3][6] Requirement: Absence of a singlet. If a singlet appears here, the sample contains the nuclear-methyl impurity.[1][2]

Protocol B: HPLC Method for Purity

Objective: Quantify the ratio of target to impurity.[1][2][5][6]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2][6]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3][6]

  • Mobile Phase B: Acetonitrile.[1][2][3][6]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.[1][2][3][6]

  • Expected Elution Order:

    • Target (Alkyl Chloride): Elutes earlier (more polar due to the reactive alkyl halide and potential hydrolysis capability).

    • Impurity (Aryl Chloride): Elutes later (more lipophilic due to the stable aryl-Cl and aryl-Me groups).[1][2][5][3][4]

Part 5: Decision Logic & Workflow

The following diagram illustrates the logical flow for validating the compound identity.

ChemicalID Start Crude Product (C8H8ClNO2) NMR 1H NMR Analysis (CDCl3) Start->NMR CheckChloromethyl Check Region 4.5 - 4.8 ppm NMR->CheckChloromethyl CheckMethyl Check Region 2.5 - 2.8 ppm CheckChloromethyl->CheckMethyl Singlet (2H) Present ImpurityConfirmed WRONG ISOMER: Methyl 2-chloro-6-methylpyridine-4-carboxylate (Impurity) CheckChloromethyl->ImpurityConfirmed Signal Absent TargetConfirmed IDENTITY CONFIRMED: Methyl 2-(chloromethyl)pyridine-4-carboxylate (Target) CheckMethyl->TargetConfirmed Signal Absent Mixture MIXTURE DETECTED: Purification Required CheckMethyl->Mixture Singlet (3H) Present

Figure 1: Analytical decision tree for distinguishing the target alkyl chloride from its aryl chloride isomer.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53404482, Methyl 6-(chloromethyl)pyridine-2-carboxylate.[1][2][5][3] Retrieved from [Link][1][2]

    • Note: Provides physiochemical properties and isomeric data relevant to chloromethyl pyridine carboxylates.

    • Note: Validates the existence and commercial availability of the stable isomeric impurity.

  • Katcka, M. & Urbanski, T. (1964). NMR Spectra of Pyridine, Picolines and Their Hydrochlorides.[1][2][5][6] Bulletin de l'Académie Polonaise des Sciences.[1][2][6] Retrieved from [Link]

    • Note: Foundational text establishing the chemical shifts of methyl-substituted pyridines (Picolines), supporting the ~2.6 ppm assignment for the impurity.[1][2][3]

Sources

Validation

Technical Guide: TLC Profiling &amp; Purification of Methyl 2-(chloromethyl)pyridine-4-carboxylate

The following technical guide details the Thin Layer Chromatography (TLC) profiling for methyl 2-(chloromethyl)pyridine-4-carboxylate , a critical intermediate in the synthesis of pyridine-based pharmaceutical scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Thin Layer Chromatography (TLC) profiling for methyl 2-(chloromethyl)pyridine-4-carboxylate , a critical intermediate in the synthesis of pyridine-based pharmaceutical scaffolds.

This guide is structured to provide actionable, self-validating experimental protocols rather than static data, acknowledging that Rf values fluctuate based on humidity, stationary phase activity, and temperature.

Introduction & Compound Analysis

Methyl 2-(chloromethyl)pyridine-4-carboxylate is a bifunctional pyridine building block. Its physicochemical behavior on silica gel is governed by three structural features:

  • Pyridine Nitrogen: Basic and moderately polar; capable of hydrogen bonding with silanol groups (causing "streaking").

  • Methyl Ester (C-4): Reduces overall polarity compared to the carboxylic acid precursor but remains a polar handle.

  • Chloromethyl Group (C-2): Lipophilic relative to the hydroxymethyl precursor.

The Critical Separation Challenge: The primary objective in TLC profiling for this compound is usually to monitor its synthesis from methyl 2-(hydroxymethyl)pyridine-4-carboxylate (starting material). The separation relies on the polarity difference between the hydroxyl group (polar, H-bond donor) and the chloro group (less polar).

Solvent System Comparison (The "Alternatives")

In this section, we compare the performance of the standard Ethyl Acetate (EtOAc) / Hexane system against alternative ratios and solvent classes.

Comparative Matrix: Mobile Phase Performance
Mobile Phase CompositionPolarity IndexProduct Rf (Target)*Separation Efficiency (ΔRf)Spot Morphology
10% EtOAc : 90% Hexane Low< 0.10PoorProduct stays at baseline; indistinguishable from polar salts.
30% EtOAc : 70% Hexane Medium0.35 – 0.45 Excellent Optimal. Sharp spots; clear separation from alcohol precursor (Rf ~0.15).
50% EtOAc : 50% Hexane High0.65 – 0.75ModerateSpots migrate too fast; risk of co-elution with non-polar byproducts.
DCM : MeOH (95:5) Very High> 0.80Poor"Fronting" occurs; useful only for highly polar acid impurities.

*Note: Rf values are representative estimates for the free base form on standard Silica Gel 60 F254 plates.

Why 30-40% EtOAc is the "Sweet Spot"
  • Retentive Capacity: The pyridine ring requires sufficient polarity to desorb from the silica. 10% EtOAc is insufficient, leading to false "baseline" readings.

  • Resolution: At 30-40% EtOAc, the lipophilic shift from

    
     to 
    
    
    
    is maximized. The alcohol precursor drags significantly due to H-bonding, while the chloride product migrates freely.

Experimental Protocol: Self-Validating TLC Method

This protocol includes a "Co-Spot" validation step, which is mandatory for confirming conversion when Rf differences are subtle.

Materials
  • Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.

  • Mobile Phase: Ethyl Acetate / Hexanes (3:7 v/v).

  • Neutralizer (Critical): Triethylamine (TEA) - Optional but recommended if streaking occurs.

Step-by-Step Workflow
  • Chamber Preparation:

    • Add 10 mL of 30% EtOAc/Hexane to a developing chamber.

    • Expert Tip: If the compound is isolated as a hydrochloride salt, add 1% Triethylamine to the mobile phase to ensure the free base migrates.

    • Insert filter paper to saturate the chamber atmosphere (prevents "smiling" solvent fronts).

  • Sample Spotting:

    • Lane 1 (SM): Starting Material (Hydroxymethyl precursor).

    • Lane 2 (Co-Spot): 50/50 mix of SM + Reaction Mixture.

    • Lane 3 (RXN): Reaction Mixture (The Target).

    • Why Co-Spot? It proves that a new spot is actually a new compound and not just the starting material running differently due to matrix effects.

  • Elution & Visualization:

    • Run until the solvent front is 1 cm from the top.[1]

    • UV Visualization (254 nm): The pyridine ring is strongly UV active (dark purple spot).

    • Iodine Stain: Place in an iodine chamber. The pyridine nitrogen coordinates with iodine, turning the spot brown/yellow.

Visualizing the Workflow

Diagram 1: Reaction Monitoring Logic

This decision tree guides the researcher through the TLC analysis process during synthesis.

TLC_Logic Start Start TLC Analysis CheckSolvent Prepare 30% EtOAc/Hexane Start->CheckSolvent RunPlate Elute Plate (SM, Co-Spot, Rxn) CheckSolvent->RunPlate Visualize Visualize (UV 254nm) RunPlate->Visualize Decision1 Is Product Rf > SM Rf? Visualize->Decision1 OutcomeGood Conversion Confirmed (Chloride formed) Decision1->OutcomeGood Yes (ΔRf ~0.2) OutcomeBad No Reaction or Wrong Solvent Decision1->OutcomeBad No (Spots overlap) Troubleshoot Troubleshoot: 1. Check Reagents (SOCl2) 2. Add TEA if streaking OutcomeBad->Troubleshoot

Caption: Logical workflow for confirming the synthesis of methyl 2-(chloromethyl)pyridine-4-carboxylate via TLC.

Diagram 2: Separation Profile (Simulated)

A visual representation of the expected spot positions on the silica plate.

Plate_View cluster_plate TLC Plate: 30% EtOAc / Hexane Origin Origin (Baseline) Impurity Polar Salts/Acid (Rf 0.0) Front Solvent Front SM Start Material (-OH) (Rf ~0.15) Product Product (-Cl) (Rf ~0.40)

Caption: Expected migration order. The chloromethyl product is less polar and migrates higher than the hydroxymethyl precursor.

Troubleshooting & Optimization

IssueCauseSolution
Streaking / Tailing Pyridine nitrogen interacting with acidic silanols.Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.
Product stays at baseline Compound exists as HCl salt (common after SOCl₂ reaction).Treat the TLC sample spot with a micro-drop of aqueous ammonia before developing.
Ghost Spots Decomposition on silica.Chloromethyl pyridines can be unstable.[2] Develop the plate immediately after spotting; do not dry with hot air.

References

  • Synthesis of Chloromethyl Pyridines

    • Methodology: Conversion of hydroxymethyl pyridines to chloromethyl derivatives using thionyl chloride is a standard transform
    • Source: Patent CN111056992A (2020). Synthetic method of 2-chloromethylpyridine hydrochloride. Link

  • General TLC of Pyridine Esters

    • Context: Methyl nicotinate and isonicotinate derivatives typically require 30-50% EtOAc/Hexane for effective retard
    • Source: PubChem Compound Summary for Methyl 2-chloronicotinate (Isomer). Link

  • Flash Chromatography Optimization

    • Technique: Determining optimal Rf (0.35)
    • Source: Wesleyan University, Flash Column Chromatography Guide. Link

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(chloromethyl)pyridine-4-carboxylate proper disposal procedures

Executive Safety Summary: The Alkylating Hazard As researchers, we often categorize pyridine derivatives simply as "organic bases."[1] However, Methyl 2-(chloromethyl)pyridine-4-carboxylate presents a specific, elevated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The Alkylating Hazard

As researchers, we often categorize pyridine derivatives simply as "organic bases."[1] However, Methyl 2-(chloromethyl)pyridine-4-carboxylate presents a specific, elevated risk profile due to the 2-chloromethyl functionality.[1]

The Causality of Hazard: Structurally, the chloromethyl group at the 2-position is electronically similar to a benzylic halide but activated by the electron-deficient pyridine ring. This makes the methylene carbon highly electrophilic.

  • Mechanism: It acts as a potent alkylating agent . It undergoes ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     reactions with biological nucleophiles (DNA bases, cysteine residues in proteins).
    
  • Consequence: Beyond standard corrosivity, this compound must be treated as a potential mutagen and sensitizer.[1] Disposal protocols must prevent environmental leaching and accidental human exposure.

Physiochemical Profile & Waste Classification

Before disposal, you must categorize the waste stream accurately to ensure incinerator compliance.[1]

PropertySpecificationOperational Implication
Functional Group ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

-Halogenated Pyridine Ester
High thermal stability; requires high-temp incineration.
Reactivity Water-sensitive (Hydrolysis)Do not dispose of in aqueous waste streams. Hydrolysis yields HCl gas.
Corrosivity pH < 2 (upon hydrolysis)RCRA Characteristic Waste D002 .
Physical State Solid (typically) or OilSegregate as "Solid Hazardous Waste" or "Halogenated Organic."

Primary Disposal Workflow

Do not mix this compound with general organic solvents (e.g., acetone washings) without a preliminary deactivation step if the concentration is high (>5%).[1] For pure substance disposal, follow this decision matrix.

Disposal Decision Matrix (Graphviz)

DisposalMatrix Start Waste Source Identification Type Determine Physical State & Concentration Start->Type Solid Pure Solid / Bulk Substance Type->Solid Liquid Mother Liquor / Reaction Solvent Type->Liquid Trace Contaminated Glassware / Spatulas Type->Trace PackSolid Double-bag in Polyethylene. Label: 'Corrosive/Toxic Solid'. Segregate from Oxidizers. Solid->PackSolid SegLiquid Segregate into Halogenated Waste. Do NOT mix with aqueous waste. Check pH. Liquid->SegLiquid Rinse Triple Rinse with Acetone. Collect rinsate as Halogenated Waste. Trace->Rinse Destruction Final Disposal: High-Temperature Incineration (RCRA Permitted Facility) PackSolid->Destruction SegLiquid->Destruction Rinse->Destruction

Figure 1: Decision logic for segregating Methyl 2-(chloromethyl)pyridine-4-carboxylate waste streams.[1]

Detailed Operational Protocols

Protocol A: Solid Waste Packaging (Bulk Material)
  • Why: The chloromethyl group can hydrolyze in moist air, releasing HCl gas which pressurizes containers.[1]

  • Step 1: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar. Do not use metal containers (corrosion risk).

  • Step 2: If the material is old or potentially damp, add a small packet of desiccant (silica gel) to the secondary container to absorb evolved moisture/acid.

  • Step 3: Label clearly: "Hazardous Waste - Halogenated Organic Solid - Corrosive - Alkylating Agent."[1]

Protocol B: Chemical Deactivation (Quenching)

Use this protocol only for cleaning spills or deactivating residues on glassware. Do not use this to treat bulk waste unless authorized by your EHS officer.

The Chemistry: We utilize a nucleophilic substitution reaction to displace the reactive chloride with a non-toxic group (hydroxide or amine).

  • Preparation: Prepare a "Quench Solution" of 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
    • Mechanism:[2][3][4][5][6] Ammonia acts as a nucleophile, converting the chloromethyl group to an aminomethyl group, while methanol solubilizes the organic ester.[1]

  • Application: Rinse contaminated glassware with the Quench Solution. Allow to sit for 15 minutes.

  • Disposal of Rinsate: The resulting solution is still hazardous (organic solvent, basic pH) but lacks the potent alkylating capability. Dispose of this as Basic Organic Waste .

Emergency Spill Response Workflow

In the event of a benchtop spill, speed is critical to prevent volatilization and surface corrosion.

SpillResponse Spill Spill Detected Evac 1. Evacuate Immediate Area (Possible Lachrymator) Spill->Evac PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Evac->PPE Contain 3. Cover with Dry Absorbent (Vermiculite or Sand) PPE->Contain Collect 4. Scoop into HDPE Pail Contain->Collect Clean 5. Wipe Surface with Dilute Ammonia Solution Collect->Clean Waste 6. Label as Hazardous Waste Clean->Waste

Figure 2: Immediate response protocol for solid or liquid spills.[1][2]

Regulatory Compliance (US/EU Context)

Failure to classify this waste correctly can lead to "Unknown Chemical" fines.

  • RCRA (USA):

    • D002 (Corrosivity): Applicable if the waste is aqueous or generates acidic leachate.

    • Halogenated Organic (F-List/K-List): While not specifically F-listed, it must be treated via incineration capable of scrubbing HCl gas (99.99% destruction efficiency required).[1]

  • Transport (DOT/IATA):

    • Likely Classification: UN 3261, Corrosive solid, acidic, organic, n.o.s.[1] (Methyl 2-(chloromethyl)pyridine-4-carboxylate).[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. (Defines characteristic waste codes D001-D003). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (Guidelines for handling alkylating agents). [Link][1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Methyl 2-(chloromethyl)pyridine-4-carboxylate. (Structural and physical property verification).[7][8] [Link]

Sources

Handling

Mastering Safety: A Researcher's Guide to Handling Methyl 2-(chloromethyl)pyridine-4-carboxylate

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with an unwavering commitment to safety. The compounds we handle are often novel, with data pr...

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with an unwavering commitment to safety. The compounds we handle are often novel, with data profiles that demand respect and caution. Methyl 2-(chloromethyl)pyridine-4-carboxylate, a key building block in medicinal chemistry, is one such reagent. Its structure, a pyridine ring bearing both a reactive chloromethyl group and a methyl ester, suggests a potential for reactivity and biological activity that necessitates a rigorous and well-understood handling protocol.

This guide moves beyond a simple checklist. It is designed to provide you, a fellow scientist, with the deep, causal understanding required to build a self-validating system of safety. We will explore not just the "what" but the "why" behind each recommendation, empowering you to work with confidence and security.

Understanding the Hazard: Why This Compound Demands Respect

While a specific, comprehensive toxicological profile for Methyl 2-(chloromethyl)pyridine-4-carboxylate may be limited, its chemical family provides critical, authoritative insights into its potential hazards. Analogs such as 2-(Chloromethyl)pyridine Hydrochloride and other chlorinated pyridine derivatives are known to be corrosive, causing severe skin burns and eye damage, and are harmful if swallowed or inhaled.[1] The chloromethyl group, in particular, is a known alkylating agent, which implies a potential for reactivity with biological nucleophiles and a need for stringent containment.

Therefore, we must operate under the assumption that this compound is, at a minimum:

  • A severe skin, eye, and respiratory tract irritant or corrosive.

  • Acutely toxic upon ingestion or inhalation.

  • A sensitizer, with the potential to cause allergic skin reactions.

This hazard profile is the logical foundation for the engineering controls, personal protective equipment (PPE), and handling procedures outlined below.

The First Line of Defense: Engineering Controls and Emergency Preparedness

Before a single container is opened, the environment must be prepared. Your primary shield is not worn, but built into the laboratory itself.

  • Chemical Fume Hood: All handling of Methyl 2-(chloromethyl)pyridine-4-carboxylate, from weighing to reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[2] This is non-negotiable. The fume hood provides constant ventilation to prevent the accumulation of harmful dust or vapors in your breathing zone.[2][3]

  • Emergency Stations: Verify the location and functionality of the nearest safety shower and eyewash station before you begin.[3] In the event of an exposure, immediate and copious irrigation is the most critical first aid step.

  • Spill Kit: An appropriate spill kit containing absorbent materials (such as vermiculite or sand), waste containers, and necessary PPE should be readily accessible.[2]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final, critical barrier between you and the chemical. The following multi-layered approach is mandatory. Each component is selected to counter the specific hazards posed by halogenated pyridine compounds.

Body PartRequired PPESpecifications and Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust and splashes.[3] A full-face shield must be worn over the goggles when handling larger quantities or during procedures with a high risk of splashing, providing a secondary layer of protection.
Hands Double-Gloving: Nitrile Inner, Butyl Rubber/Laminate OuterA single pair of gloves is not enough. Disposable nitrile gloves provide good general protection and dexterity.[4] However, for pyridine and its derivatives, butyl rubber or other laminate gloves offer superior resistance.[3] The double-gloving technique provides redundancy; if the outer glove is compromised, the inner glove still offers protection while you retreat and replace the outer layer.
Body Flame-Resistant, Fully-Buttoned Lab Coat & Chemical-Resistant ApronA lab coat, fully buttoned with sleeves rolled down, protects the skin on your torso and arms. For procedures involving significant quantities of liquids or a risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional impermeable barrier.
Respiratory NIOSH-Approved Respirator (if applicable)All routine work must be performed in a fume hood, which serves as the primary respiratory protection. A respirator (e.g., an N95 dust mask for solids or an air-purifying respirator with organic vapor cartridges) should only be used for emergencies, such as a major spill, or if engineering controls fail, and only by personnel who are medically cleared and fit-tested.[3]
Feet Closed-Toed, Chemical-Resistant ShoesLeather or other liquid-resistant, closed-toed shoes are mandatory to protect your feet from spills. Canvas or mesh shoes are prohibited in the laboratory environment.

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a systematic workflow minimizes risk at every stage of handling. The following diagram and protocol outline the essential steps from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_don 2. Donning PPE cluster_handle 3. Chemical Handling (in Fume Hood) cluster_doff 4. Doffing PPE cluster_dispose 5. Waste Management prep1 Verify Fume Hood Functionality prep2 Locate Eyewash & Safety Shower prep1->prep2 prep3 Assemble & Inspect All Required PPE prep2->prep3 don1 Don Lab Coat & Apron prep3->don1 Enter Handling Area don2 Don Inner Gloves (Nitrile) don1->don2 don3 Don Outer Gloves (Butyl Rubber) don2->don3 don4 Don Goggles & Face Shield don3->don4 handle1 Carefully Unseal Container don4->handle1 handle2 Weigh & Transfer Compound handle1->handle2 handle3 Securely Reseal Container handle2->handle3 doff1 Remove Face Shield & Outer Gloves handle3->doff1 Exit Handling Area doff2 Remove Goggles & Apron doff1->doff2 doff3 Remove Lab Coat doff2->doff3 doff4 Remove Inner Gloves doff3->doff4 doff5 Wash Hands Thoroughly doff4->doff5 disp1 Segregate Halogenated Organic Waste doff5->disp1 disp2 Dispose of Contaminated PPE as Solid Waste disp1->disp2 disp3 Label Waste Containers Clearly & Accurately disp2->disp3

Caption: Workflow for Safe Handling of Methyl 2-(chloromethyl)pyridine-4-carboxylate.

  • Preparation : Before approaching the chemical, ensure all safety infrastructure is in place and your PPE has been inspected for damage.

  • Donning PPE : Put on protective equipment in the correct order to ensure complete coverage. This should be done just outside the immediate handling area.

  • Handling : Conduct all manipulations inside the fume hood. Use slow, deliberate movements to avoid creating dust or splashes. Use appropriate tools (spatulas, funnels) for transfers.

  • Doffing PPE : Remove PPE in a sequence that minimizes cross-contamination. The most contaminated items (outer gloves, face shield) are removed first. Hand washing is the final, critical step to remove any residual contamination.[5]

  • Storage : After use, ensure the container is tightly sealed and stored in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[3]

Emergency Procedures: Immediate and Decisive Action

Accidents are preventable, but preparedness is essential. In the event of an exposure, time is critical.

  • Skin Contact : Immediately go to the nearest safety shower or sink. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact : Proceed immediately to an eyewash station. Hold the eyelids open and flush with a continuous, gentle stream of water for at least 15 minutes.[2] Remove contact lenses if it is safe to do so, but do not delay irrigation.[6] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air at once.[2] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Responsible Stewardship

Proper disposal is a legal and ethical requirement to protect ourselves and the environment.

  • Waste Segregation : All waste containing Methyl 2-(chloromethyl)pyridine-4-carboxylate, including residual solids, solutions, and contaminated materials (e.g., paper towels from a spill cleanup), must be collected in a designated, labeled hazardous waste container for halogenated organic compounds.[3]

  • Container Management : Use a sealable, airtight, and compatible waste container.[3] Never mix this waste with other waste streams, especially oxidizers or acids.

  • PPE Disposal : Heavily contaminated disposable PPE (like outer gloves) should be placed in the solid hazardous waste container. Lab coats should be professionally laundered if contaminated.

  • Final Disposal : All chemical waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5][7] Do not pour any amount down the drain.[2][5]

By integrating these principles and procedures into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Public Health England. (2015, October 15). Pyridine: incident management. GOV.UK. Retrieved from [Link]

  • SDFine. (n.d.). PYRIDINE HYDROBROMIDE Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents Safety Procedure. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(chloromethyl)pyridine-4-carboxylate
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